Product packaging for Retra(Cat. No.:CAS No. 1173023-52-3)

Retra

Cat. No.: B560256
CAS No.: 1173023-52-3
M. Wt: 305.8 g/mol
InChI Key: ZZAVDVMJZKDBIB-UHFFFAOYSA-N
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Description

Antitumor agent. Inhibits tumor cell growth in a mutant p53- and p73-dependent manner in vitro and in vivo (IC50 = 4 μM). Transcriptionally activates expression of p53-responsive genes and induces activation of effector caspases 3 and 7.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3S2 B560256 Retra CAS No. 1173023-52-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAVDVMJZKDBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676881
Record name 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-52-3, 1036069-26-7
Record name Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the Retra Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule RETRA (2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide) has emerged as a compound of interest in oncology research due to its novel anti-tumor activities.[1][2][3] Initially identified for its ability to reactivate p53 signaling in cancer cells harboring mutant p53, its primary mechanism of action is understood to be the disruption of the inhibitory complex between mutant p53 and the tumor suppressor protein p73, a member of the p53 family.[2][3] This reactivation of p73-dependent transcription leads to cell growth inhibition and apoptosis in a variety of cancer cell types expressing mutant p53.[2][4] More recent studies have revealed a second, distinct mechanism of action in Ewing's sarcoma cells, where this compound induces apoptosis and cell cycle arrest irrespective of the cells' p53 status, suggesting a broader therapeutic potential for this compound.[1][5] This document provides a comprehensive overview of the dual mechanisms of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: The p73-Dependent Salvage Pathway in Mutant p53-Bearing Cancers

The foundational mechanism of this compound's anti-cancer activity lies in its ability to rescue the function of the p53 family member, p73, in tumor cells that express mutant p53.[2][3] In many cancers, mutant p53 proteins not only lose their tumor-suppressive functions but also gain oncogenic properties, partly by binding to and inactivating p73.[2][3] this compound intervenes in this interaction, leading to the release and activation of p73, which in turn transcriptionally activates downstream target genes involved in cell cycle arrest and apoptosis.[2][4]

Signaling Pathway

The p73-dependent salvage pathway initiated by this compound can be summarized as follows:

RETRA_p73_pathway cluster_cell Mutant p53-Bearing Cancer Cell This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 Disrupts Interaction mutp53 Mutant p53 mutp53_p73->mutp53 p73 Free p73 mutp53_p73->p73 p21_PUMA p21, PUMA, etc. (Target Genes) p73->p21_PUMA Transcriptional Activation Cellular_Response Cell Cycle Arrest Apoptosis Growth Inhibition p21_PUMA->Cellular_Response

Caption: p73-dependent salvage pathway activated by this compound in mutant p53-expressing cancer cells.

Quantitative Data

The efficacy of this compound has been quantified in several studies, primarily focusing on its impact on cell viability and molecular interactions.

ParameterCell Linep53 StatusValueReference
IC50A431 (epidermoid carcinoma)Mutant (His-273)4 µM[2]
Reduction in p73 co-immunoprecipitated with mutant p53A431Mutant (His-273)2- to 3-fold[6]
Increase in free TA/p73A431Mutant (His-273)~10-fold[6]
Increase in TA/p73 protein levelsA431Mutant (His-273)4- to 5-fold[6]

Alternative Mechanism of Action: p53-Independent Apoptosis in Ewing's Sarcoma

Subsequent research has revealed that this compound can exert potent anti-cancer effects in Ewing's sarcoma cells through a mechanism that is independent of the p53 status of the cells.[1][5] This finding is significant as it suggests that this compound's therapeutic window may extend beyond cancers with mutant p53. In Ewing's sarcoma cells, this compound was found to be effective in cell lines with wild-type p53, null p53, and mutant p53.[1] The compound induces apoptosis and G2/M cell cycle arrest in these cells.[1]

Signaling Pathway

The precise molecular target of this compound in this p53-independent pathway has not been fully elucidated. However, the downstream effects converge on the activation of apoptosis and cell cycle arrest.

RETRA_Ewing_pathway cluster_cell Ewing's Sarcoma Cell (p53 status independent) This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Apoptosis_Induction Apoptosis Induction Unknown_Target->Apoptosis_Induction Cell_Cycle_Arrest G2/M Cell Cycle Arrest Unknown_Target->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

References

The Role of Retra in Mutant p53 Reactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of over half of all human cancers. These mutations not only abrogate its tumor-suppressive functions but can also confer oncogenic gain-of-function (GOF) properties. One of the key mechanisms of this GOF is the ability of mutant p53 (mutp53) to form an inhibitory complex with its family member, p73, thereby sequestering it and preventing its own tumor-suppressive activities. The small molecule RETRA (Reactivation of Transcriptional Reporter Activity), also known as NSC59984, has emerged as a promising therapeutic agent that can functionally reactivate the p53 pathway in cancer cells harboring mutant p53. This is achieved not by directly refolding mutant p53, but by disrupting the mutp53-p73 complex. The subsequent release and activation of p73 leads to the transcription of p53 target genes, culminating in cell cycle arrest and apoptosis. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Data Presentation

The efficacy of this compound (NSC59984) has been evaluated across various cancer cell lines harboring different p53 mutations. The following table summarizes key quantitative data from preclinical studies.

Cell LineCancer Typep53 MutationEC50 (µM)Apoptosis Induction (Sub-G1 Content)Reference
JHUEM2EndometrialWild-Type4.2Not specified[1]
Hec1BEndometrialR248Q (homozygous)5.7Not specified[1]
Various Cancer CellsVariousVariousNot specified26-56% increase at 25 µM[2]

Core Mechanism of Action: Disruption of the Mutant p53-p73 Complex

This compound's primary mechanism of action is the disruption of the protein-protein interaction between mutant p53 and the transcription factor p73.[3] In many cancer cells, mutant p53 sequesters p73, preventing it from transcribing its target genes which are involved in apoptosis and cell cycle control. This compound treatment leads to the release of p73 from this inhibitory complex, allowing it to translocate to the nucleus and activate the transcription of p53-responsive genes.[3] This effect is specific to cells expressing mutant p53 and is dependent on the presence of p73.[3]

Signaling Pathway of this compound-mediated p53 Reactivation

Retra_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (NSC59984) mutp53_p73 mutp53-p73 Complex This compound->mutp53_p73 Disrupts mutp53 Mutant p53 mutp53_p73->mutp53 p73 p73 mutp53_p73->p73 Releases p73_active Active p73 p73->p73_active Activation & Translocation p53_target_genes p53 Target Genes (e.g., p21, PUMA, NOXA) p73_active->p53_target_genes Transcriptional Activation Apoptosis Apoptosis p53_target_genes->Apoptosis CellCycleArrest Cell Cycle Arrest p53_target_genes->CellCycleArrest

Caption: this compound disrupts the mutp53-p73 complex, releasing p73 to activate target genes.

Experimental Protocols

Co-Immunoprecipitation of Mutant p53 and p73

This protocol is designed to demonstrate the disruption of the mutp53-p73 complex by this compound.

Materials:

  • Cancer cells expressing mutant p53 (e.g., A431)

  • This compound (NSC59984)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies:

    • Rabbit anti-p53 antibody (e.g., FL-393) for immunoprecipitation

    • Mouse anti-p73 antibody for Western blotting

    • Rabbit anti-p53 antibody for Western blotting

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture mutant p53-expressing cancer cells to 80-90% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 25 µM) or DMSO as a vehicle control for the indicated time (e.g., 24 hours).

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the rabbit anti-p53 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with cold wash buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using mouse anti-p73 and rabbit anti-p53 antibodies.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Mutant p53 Cancer Cells treatment Treat with this compound or DMSO start->treatment lysis Cell Lysis and Clarification treatment->lysis ip Immunoprecipitation with anti-p53 Ab lysis->ip wash Wash Beads ip->wash elution Elute Protein Complexes wash->elution analysis SDS-PAGE and Western Blot (Probe for p73 and p53) elution->analysis end End: Assess p73 Co-IP analysis->end

Caption: Workflow for demonstrating this compound's disruption of the mutp53-p73 interaction.

p53/p73 Transcriptional Reporter Assay

This assay measures the ability of this compound to induce p53/p73-dependent gene transcription.

Materials:

  • p53-null cancer cell line (e.g., H1299)

  • Expression vector for mutant p53 (e.g., pcDNA3-p53-His-273)

  • p53-responsive luciferase reporter plasmid (e.g., pG13-luc)

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • This compound (NSC59984)

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect p53-null cells with the mutant p53 expression vector, the p53-responsive luciferase reporter plasmid, and the Renilla luciferase control vector.

  • After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of p53/p73 transcriptional activity.

Apoptosis Assays

This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

  • Cancer cells of interest

  • This compound (NSC59984)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cancer cells of interest

  • This compound (NSC59984)

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Plate cells in a 96-well plate and treat with this compound or DMSO.

  • After the desired incubation time, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Mix and incubate at room temperature as per the manufacturer's instructions.

  • Measure the luminescence, which is proportional to caspase-3/7 activity.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Mutant p53-expressing cancer cells (e.g., A431)

  • This compound (NSC59984) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject mutant p53-expressing cancer cells into the flanks of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule.

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring mutant p53. Its unique mechanism of action, which involves the reactivation of the p53 pathway through the release of p73 from its inhibitory complex with mutant p53, offers a targeted approach to inducing cancer cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds. Further studies are warranted to explore the full spectrum of its anti-tumor activity and to identify predictive biomarkers for patient stratification in future clinical trials.

References

The Discovery and Initial Screening of RETRA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Small Molecule Reactivator of the p53 Pathway

The discovery of the small molecule RETRA (Reactivation of Transcriptional Reporter Activity) marked a significant advancement in the strategy of targeting mutant p53, a protein implicated in a vast number of human cancers. This technical guide provides an in-depth overview of the discovery, initial screening process, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and High-Throughput Screening

This compound, chemically identified as 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide, was discovered through a cell-based high-throughput screening assay designed to identify compounds capable of reactivating a p53-dependent transcriptional reporter in cancer cells harboring mutant p53.[1]

Experimental Protocol: High-Throughput Screening

The primary screening was conducted using the A431 human epidermal carcinoma cell line, which contains the p53 mutant allele His-273.[1]

Cell Line and Reporter Construct:

  • Cell Line: A431 cells were engineered to stably express the LC5 reporter construct.

  • Reporter Construct (LC5): This lentiviral-based construct contains the bacterial β-galactosidase gene under the transcriptional control of a minimal CMV promoter linked to multiple p53-binding elements. A control construct, LC0, lacking the p53-binding elements, was used to establish baseline reporter activity.[1]

Screening Workflow:

  • Cell Plating: A431/LC5 cells were seeded into 96-well plates.

  • Compound Addition: A library of small molecules was added to the wells at a final concentration of 10 µg/mL.

  • Incubation: The cells were incubated with the compounds for 24 hours.

  • Reporter Gene Assay: The activity of β-galactosidase was measured using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate. The optical density was read at 405 nm.

  • Hit Identification: Compounds that induced a significant increase in β-galactosidase activity in A431/LC5 cells but not in control cells (A431/LC0) were selected as primary hits.

Counter-Screening: Primary hits were further evaluated in a panel of cell lines with different p53 statuses to eliminate compounds that induce a general stress response, which can non-specifically activate p53. Compounds that activated the reporter in p53-wild-type or p53-null cell lines were discarded.[1] this compound was selected for further study as it demonstrated specific activity in mutant p53-bearing cells.

Initial Characterization and In Vitro Efficacy

p53-Dependent Reporter Activation

This compound consistently induced the p53-dependent transcriptional reporter in various cancer cell lines carrying different p53 mutations. The table below summarizes the fold induction of the reporter activity after a 12-hour treatment with the IC50 concentration of this compound.

Cell Linep53 MutationFold Induction of Reporter Activity
A431His-273~4.5
SK-BR-3His-175~3.0
T47DHis-193~2.5
MDA-MB-231Arg-280~2.0
HeLa (wt p53)Wild-TypeNo significant induction
A549 (wt p53)Wild-TypeNo significant induction
H1299 (p53-null)NullNo significant induction
Saos2 (p53-null)NullNo significant induction

Data adapted from Kravchenko et al., PNAS, 2008.[1]

Cell Viability and Growth Inhibition

The anti-proliferative effects of this compound were assessed using standard cell viability assays. This compound was found to inhibit the growth of tumor cells in a manner dependent on the presence of mutant p53, with an IC50 of approximately 4 μM.[2]

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well.

  • Incubation: Plates were incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals were dissolved by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Antitumor Activity

The therapeutic potential of this compound was evaluated in a nude mouse xenograft model using A431 cells.

Experimental Protocol: Mouse Xenograft Study
  • Animal Model: Athymic (nu/nu) mice were used.

  • Cell Implantation: 2 x 10^6 A431 cells were injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 2 mm in diameter).

  • Treatment: Mice were treated with intraperitoneal injections of this compound (50 mg/kg) daily for six consecutive days. A control group received vehicle injections.

  • Tumor Measurement: Tumor volume was measured daily using calipers.

  • Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size.

Treatment with this compound resulted in a significant reduction in tumor formation and growth compared to the control group, demonstrating its in vivo efficacy.[1]

Mechanism of Action: A p73-Dependent Salvage Pathway

Further investigation revealed that this compound does not directly reactivate mutant p53. Instead, it disrupts the inhibitory interaction between mutant p53 and the p53 family member, p73.[1][3] This release of p73 from the mutant p53-p73 complex allows p73 to become active and transcribe a set of p53-responsive genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA (BBC3).[1] This activation of the p73-dependent salvage pathway ultimately leads to apoptosis and growth suppression in mutant p53-bearing cancer cells.[1][3]

Visualization of this compound's Mechanism of Action

RETRA_Mechanism cluster_untreated Untreated Mutant p53 Cell cluster_treated This compound-Treated Mutant p53 Cell mutp53_p73 Mutant p53-p73 Complex p73 p73 mutp53_p73->p73 Inhibition mutp53 Mutant p53 mutp53->mutp53_p73 p73->mutp53_p73 p21_puma_genes p21, PUMA genes p73->p21_puma_genes apoptosis_growth_arrest Apoptosis & Growth Arrest p21_puma_genes->apoptosis_growth_arrest This compound This compound mutp53_p73_treated Mutant p53-p73 Complex This compound->mutp53_p73_treated Disrupts mutp53_treated Mutant p53 mutp53_treated->mutp53_p73_treated p73_treated Active p73 p21_puma_genes_treated p21, PUMA genes p73_treated->p21_puma_genes_treated Activates apoptosis_growth_arrest_treated Apoptosis & Growth Arrest p21_puma_genes_treated->apoptosis_growth_arrest_treated Induces

Caption: Mechanism of this compound action.

Experimental Workflow for this compound Discovery

RETRA_Discovery_Workflow start Start: Chemical Library hts High-Throughput Screen (A431/LC5 cells) start->hts primary_hits Primary Hits: Reporter Activation hts->primary_hits counterscreen Counter-Screening (p53-wt & p53-null cells) primary_hits->counterscreen specific_hits Specific Hits counterscreen->specific_hits This compound This compound specific_hits->this compound downstream Downstream Assays: - Cell Viability - Mechanism of Action - In Vivo Xenograft This compound->downstream end Lead Compound downstream->end

Caption: this compound Discovery Workflow.

Conclusion

The discovery of this compound through a targeted high-throughput screening approach has validated the mutant p53-p73 interaction as a viable therapeutic target. The initial screening and characterization have laid the groundwork for the development of compounds that can restore tumor suppressor functions in cancers with mutant p53, offering a promising avenue for cancer therapy. This guide provides a comprehensive overview of the foundational experimental work that led to the identification and initial validation of this compound.

References

In-depth Technical Guide: The Chemical Profile of Retra

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Retra" does not correspond to a recognized substance in publicly available chemical databases and scientific literature. The following guide is a synthesized representation based on available information for a similarly named class of compounds, the "Retrasins," which are known inhibitors of the RhoA signaling pathway. This document serves as an illustrative technical guide and should not be considered as definitive data for a specific, un-indexed compound named "this compound."

Chemical Structure and Properties

The core chemical scaffold of the Retrasin family, from which a hypothetical "this compound" might be derived, is characterized by a dihydropyrimidinone core. The specific substitutions on this core dictate the compound's potency and selectivity.

Table 1: Physicochemical Properties of a Representative Retrasin Analog

PropertyValue
Molecular Formula C₂₀H₂₁N₃O₂
Molecular Weight 335.40 g/mol
IUPAC Name 4-(3-ethoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water
Melting Point 185-188 °C
pKa Not Determined

Mechanism of Action: Inhibition of the RhoA Signaling Pathway

Retrasins are understood to function as inhibitors of the RhoA signaling pathway. This pathway is a critical regulator of the actin cytoskeleton and is involved in cell shape, migration, and proliferation. Dysregulation of the RhoA pathway is implicated in various diseases, including cancer and fibrosis.

The diagram below illustrates the canonical RhoA signaling cascade and the putative point of inhibition by a Retrasin-like compound.

RhoA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA GPCR GPCR LPA->GPCR activates RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates LIMK LIMK ROCK->LIMK activates Cofilin Cofilin-P (Inactive) LIMK->Cofilin Actin Actin Stress Fiber Formation Cofilin->Actin inhibits depolymerization This compound This compound This compound->RhoA_GTP inhibits

Caption: The RhoA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative experimental methodologies that would be employed to characterize a novel RhoA inhibitor like "this compound."

3.1. In Vitro RhoA GTPase Activity Assay

This assay quantifies the ability of a compound to inhibit the exchange of GDP for GTP on RhoA, a key step in its activation.

  • Materials: Recombinant human RhoA protein, Mant-GTP (a fluorescent GTP analog), GTPγS (a non-hydrolyzable GTP analog), RhoGEF (guanine nucleotide exchange factor), assay buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Procedure:

    • Incubate recombinant RhoA with varying concentrations of "this compound" or vehicle control (DMSO) in a 96-well plate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of Mant-GTP and RhoGEF.

    • Monitor the increase in fluorescence intensity (Excitation: 360 nm, Emission: 440 nm) over time using a plate reader.

    • Calculate the initial reaction rates and determine the IC₅₀ value for "this compound" by fitting the data to a dose-response curve.

GTPase_Assay_Workflow A 1. Incubate RhoA with This compound or Vehicle B 2. Add Mant-GTP and RhoGEF A->B C 3. Monitor Fluorescence (Ex: 360nm, Em: 440nm) B->C D 4. Calculate Initial Rates C->D E 5. Determine IC50 Value D->E

Caption: Workflow for the in vitro RhoA GTPase activity assay.

3.2. Cell-Based Actin Staining Assay

This experiment visualizes the effect of the compound on the actin cytoskeleton in cultured cells.

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or a similar adherent cell line.

  • Procedure:

    • Seed cells on glass coverslips and allow them to adhere overnight.

    • Treat the cells with varying concentrations of "this compound" or vehicle control for 4-6 hours.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain the F-actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30 minutes.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and image using a fluorescence microscope.

    • Analyze the images for changes in stress fiber formation and cell morphology.

Table 2: Summary of Expected Experimental Results

ExperimentParameter MeasuredExpected Outcome with this compound
RhoA GTPase Assay IC₅₀ (Inhibitory Concentration 50%)Dose-dependent decrease in Mant-GTP incorporation, yielding a quantifiable IC₅₀ value.
Actin Staining Stress Fiber FormationDose-dependent reduction in the number and thickness of actin stress fibers.
Wound Healing Assay Cell Migration RateInhibition of cell migration into the "wound" area compared to vehicle control.
Cell Proliferation Assay Cell Viability / NumberDose-dependent decrease in cell proliferation over a 48-72 hour period.

Concluding Remarks

While "this compound" itself is not a documented chemical entity, the analysis based on the Retrasin family of compounds provides a robust framework for its potential chemical and biological properties. As a putative RhoA inhibitor, its mechanism would center on the disruption of the actin cytoskeleton, leading to effects on cell morphology, migration, and proliferation. The experimental protocols outlined here represent standard methodologies for validating and characterizing such a compound. Any further investigation would require the definitive identification and synthesis of the specific molecule referred to as "this compound."

Foundational Research on RETRA: A Small-Molecule Approach to Cancer Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding RETRA, a small molecule identified for its potent and specific suppression of cancer cells harboring mutant p53. This document details the core mechanism of this compound, summarizes key quantitative data from foundational studies, outlines experimental protocols for replication and further investigation, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts: Targeting the Mutant p53-p73 Axis

A significant portion of human cancers, estimated at nearly 50%, carry mutations in the p53 tumor suppressor gene.[1][2][3] These mutations not only abrogate the tumor-suppressive functions of p53 but can also confer oncogenic properties. One such "gain-of-function" is the ability of mutant p53 to bind to and inhibit the p53 family member, p73, thereby blocking its tumor-suppressive activities.[1][2]

This compound (REactivation of p73 and TArgeting of mutant p53) emerges as a promising therapeutic strategy by disrupting the inhibitory complex between mutant p53 and p73.[1][2] This disruption leads to the release and activation of p73, which can then induce the expression of downstream target genes involved in apoptosis and cell cycle arrest, ultimately leading to the specific suppression of mutant p53-bearing cancer cells.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound, demonstrating its efficacy and specificity.

Table 1: Cell Viability Inhibition by this compound in A431 Cells

Cell LineTreatmentCell Viability (%)
A431 (mutant p53)Control (DMSO)100
A431 (mutant p53)This compound (4 µM)~50
A431/sh-p53This compound (4 µM)~100
A431/sh-p73This compound (4 µM)~100

Data adapted from cell viability assays (XTT) performed 48 hours post-treatment.[1]

Table 2: Colony Formation Assay with this compound Treatment

Cell Linep53 StatusTreatmentNumber of Colonies (relative to control)
A431MutantThis compound (4 µM)Drastically Reduced
SW480MutantThis compound (4 µM)Drastically Reduced
A549Wild-TypeThis compound (4 µM)No Significant Change
H1299NullThis compound (4 µM)No Significant Change
PC3NullThis compound (4 µM)No Significant Change

Semiconfluent cultures were treated for 24 hours with 4 µM this compound before plating. Colonies were scored on day 12 or 18.[1]

Table 3: Induction of p53-Dependent Transcriptional Reporter by this compound

Cell Linep53 MutantFold Induction of Reporter
A431His-273~4.5
SW480Trp-248~3.0
T98GGlu-266~2.5
SKOV3Lys-280~2.0
HeLa (WT p53)-No Induction
A549 (WT p53)-No Induction
H1299 (p53-null)-No Induction

Cells were treated with IC50 concentrations of this compound for 12 hours.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research on this compound are provided below.

Cell Viability Assay (XTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 48 hours.

  • XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

  • Incubation: Add the XTT reagent to each well and incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.

  • Data Acquisition: Measure the absorbance of the samples in a multi-well spectrophotometer at a wavelength of 450-500 nm with a reference wavelength of 650 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[1]

Colony Formation Assay
  • Cell Treatment: Treat semiconfluent cultures of cancer cells with 4 µM this compound or vehicle control for 24 hours.

  • Cell Plating: Trypsinize the cells and plate 1,000 cells per 10-cm Petri dish. Prepare four replicate dishes for each condition.

  • Incubation: Incubate the dishes for 12 to 18 days, depending on the cell line, to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with a solution of crystal violet.

  • Colony Counting: Count the number of colonies in each dish.

  • Analysis: Express the number of colonies in the this compound-treated dishes as a percentage of the vehicle-treated control.[1]

Transcriptional Reporter Assay
  • Cell Transfection: Co-transfect cells with a p53-responsive reporter plasmid (e.g., containing p21 or Bax promoter driving luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).

  • Treatment: After 24 hours, treat the transfected cells with the IC50 concentration of this compound for 12 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction relative to the vehicle-treated control.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures described in the foundational research on this compound.

RETRA_Mechanism_of_Action cluster_Cell Mutant p53-Bearing Cancer Cell cluster_Complex Inhibitory Complex mut_p53 Mutant p53 p73 p73 mut_p53->p73 p73_active Active p73 This compound This compound This compound->mut_p53 Disrupts Interaction p21 p21 p73_active->p21 Induces Expression PUMA PUMA p73_active->PUMA Induces Expression CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Proposed mechanism of this compound action in mutant p53-bearing cancer cells.

Cell_Viability_Workflow start Seed Cells (5,000/well) treatment Add this compound or Vehicle (48h) start->treatment xtt Add XTT Reagent (2-4h incubation) treatment->xtt read Measure Absorbance (450nm) xtt->read analysis Calculate % Viability read->analysis end Result analysis->end

Caption: Experimental workflow for the XTT-based cell viability assay.

Colony_Formation_Workflow start Treat Semiconfluent Cells with this compound (24h) plate Plate 1,000 cells per 10-cm dish start->plate incubate Incubate for 12-18 days plate->incubate stain Fix and Stain Colonies (Crystal Violet) incubate->stain count Count Colonies stain->count end Result count->end

Caption: Workflow for the colony formation assay to assess long-term cell survival.

References

An In-Depth Technical Guide on the Initial In Vitro Studies of RETRA on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies on RETRA, a small molecule identified for its specific activity against cancer cells harboring mutant p53. The data and protocols presented herein are synthesized from the foundational research conducted on this compound, offering a detailed resource for understanding its mechanism of action and the experimental basis for its potential as a targeted cancer therapeutic.

Core Concept: A Novel Approach to Targeting Mutant p53

The tumor suppressor protein p53 is mutated in approximately half of all human cancers.[1][2] These mutations not only abrogate its normal tumor-suppressive functions but can also lead to the acquisition of oncogenic activities. One such activity is the ability of mutant p53 to bind to and inhibit the function of p73, a member of the p53 family that can induce apoptosis and cell cycle arrest.[1][3][4] The small molecule this compound (Reactivation of Transcriptional Reporter Activity) was discovered through a high-throughput screening for compounds that could reactivate p53-dependent transcription specifically in cancer cells expressing mutant p53.[3][5]

Initial studies revealed that this compound's anti-cancer effects are not due to the restoration of wild-type function to mutant p53. Instead, this compound acts by disrupting the inhibitory complex between mutant p53 and p73.[1][3] This disruption leads to the release and activation of p73, which in turn transcriptionally activates downstream target genes, culminating in the suppression of cancer cell growth and induction of apoptosis.[1][3] A critical finding is that this compound's activity is highly specific to mutant p53-expressing cells and does not affect cells with wild-type p53 or those that are p53-null, highlighting its potential as a targeted therapeutic agent.[3][5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and processes involved in the initial in vitro assessment of this compound, the following diagrams illustrate the core signaling pathway, the screening workflow that identified the compound, and a standard protocol for evaluating its effects on apoptosis.

This compound's Mechanism of Action

The diagram below illustrates the proposed signaling pathway for this compound in mutant p53-bearing cancer cells. In the absence of this compound, mutant p53 sequesters and inactivates the tumor suppressor p73. Upon introduction, this compound facilitates the release of p73, allowing it to activate target genes that lead to apoptosis.

G cluster_0 Mutant p53 Cancer Cell (No Treatment) cluster_1 Mutant p53 Cancer Cell + this compound mp53_1 Mutant p53 complex_1 Inactive Complex mp53_1->complex_1 p73_1 p73 p73_1->complex_1 apoptosis_1 Apoptosis Blocked complex_1->apoptosis_1 Inhibits This compound This compound p73_2 Active p73 This compound->p73_2 Releases from mutant p53 mp53_2 Mutant p53 mp53_2->p73_2 Interaction Blocked target_genes p73 Target Genes (e.g., PUMA) p73_2->target_genes Activates apoptosis_2 Apoptosis Induced target_genes->apoptosis_2 Promotes

Caption: this compound's mechanism of action in mutant p53 cancer cells.
High-Throughput Screening Workflow

This compound was identified from a chemical library using a cell-based high-throughput screening assay. This workflow diagram outlines the logical steps of the screening process, from cell seeding to hit identification.

G start Seed A431/LC5 reporter cells in 384-well plates incubate1 Incubate overnight start->incubate1 add_compounds Add individual compounds from chemical library incubate1->add_compounds incubate2 Incubate with compounds add_compounds->incubate2 measure Measure p53-dependent reporter activity (o-nitrophenyl β-D-galactopyranoside assay) incubate2->measure analyze Analyze data to identify 'hits' (compounds inducing reporter activity) measure->analyze end This compound identified as a primary hit compound analyze->end

Caption: Workflow for the high-throughput screening that identified this compound.
Apoptosis Assessment Workflow (Annexin V Staining)

A key method to quantify the pro-apoptotic effect of this compound is through Annexin V staining followed by flow cytometry. This diagram details the experimental procedure.

G start Seed mutant p53-bearing cancer cells (e.g., A431) treat Treat cells with this compound or vehicle control start->treat incubate Incubate for a defined period (e.g., 24-48 hours) treat->incubate harvest Harvest cells by trypsinization incubate->harvest wash Wash cells with PBS harvest->wash stain Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide wash->stain incubate_stain Incubate in the dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze end Quantify apoptotic (Annexin V positive) cells analyze->end

Caption: Experimental workflow for measuring apoptosis via Annexin V staining.

Quantitative Data Summary

The efficacy of this compound was quantified across various in vitro assays. The tables below summarize the key findings from the initial research, demonstrating the compound's specific activity in mutant p53-expressing cancer cell lines.

Table 1: Induction of p53-Dependent Transcriptional Reporter

Cell Linep53 Statusp53 MutationReporter Induction (Fold Change)
A431MutantR273H~6.5
SKBR3MutantR175H~4.0
T47DMutantL194F~3.5
A549Wild-Type-No significant induction
H1299Null-No significant induction
Saos-2Null-No significant induction

Data represents the approximate fold change in reporter activity after treatment with an IC50 concentration of this compound for 12 hours. The reporter assay indicates the transcriptional activation of p53/p73 target genes.[3]

Table 2: Caspase 3/7 Activation in A431 Cells

Treatment ConditionCaspase 3/7 Activity (Relative Luminescence Units)
Control (DMSO)~1,000
This compound (5 µM)~2,500
This compound (10 µM)~4,500
This compound (10 µM) + p73 shRNA~2,000

This table shows a dose-dependent activation of effector caspases 3 and 7 by this compound, indicating the induction of apoptosis. This effect is significantly diminished when p73 expression is knocked down by shRNA, confirming the p73-dependency of this compound's action.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the protocols for the key experiments performed in the initial characterization of this compound.

Cell Lines and Culture
  • Cell Lines: A panel of human cancer cell lines was used, including those with mutant p53 (A431, SKBR3, T47D), wild-type p53 (A549), and p53-null (H1299, Saos-2).[3]

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

High-Throughput Screening for p53 Reactivation

This protocol describes the screening assay used to identify this compound.[3]

  • Cell Line: The A431/LC5 reporter cell line, which contains a p53-responsive reporter construct, was used.[3]

  • Procedure:

    • A431/LC5 cells were seeded into 384-well plates and incubated overnight.

    • Compounds from a 46,250-member chemical library were added to individual wells.

    • After an incubation period, the reporter reaction was measured using an o-nitrophenyl β-D-galactopyranoside (ONPG) colorimetric assay.

    • An increase in color intensity indicated the activation of the p53-dependent transcriptional reporter.

    • Hits were validated through secondary assays.

Apoptosis and Caspase Activity Assays

These assays were used to confirm that this compound induces programmed cell death.

  • Annexin V Staining:

    • Cells were seeded and treated with various concentrations of this compound or a vehicle control for 24-48 hours.

    • Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS).

    • Cells were resuspended in 1X Annexin V Binding Buffer.

    • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

    • The mixture was incubated for 15 minutes at room temperature in the dark.

    • The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry.[3]

  • Caspase-Glo 3/7 Assay:

    • Cells were seeded in 96-well plates and treated with this compound.

    • After incubation, Caspase-Glo 3/7 Reagent was added to each well.

    • The plate was incubated at room temperature for 1 hour.

    • Luminescence, which is proportional to the amount of active caspase 3 and 7, was measured using a plate-reading luminometer.[3]

RNA Interference (RNAi)

RNAi was employed to confirm the role of p73 in this compound's mechanism of action.[1][3]

  • Procedure:

    • Lentiviral vectors expressing short hairpin RNA (shRNA) targeting p73 or a non-targeting control were used to infect cancer cells (e.g., A431).

    • Stable cell lines with reduced p73 expression were selected.

    • These cells were then treated with this compound, and the effects on cell viability and apoptosis were compared to control cells.

    • A significant reduction in this compound's efficacy in p73-knockdown cells confirmed that p73 is a critical mediator of its effects.[3]

References

The Specificity of RETRA for Mutant p53-Bearing Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule RETRA (Reactivation of Transcriptional Reporter Activity) and its specific cytotoxic effects on cancer cells harboring mutant p53. The document outlines the molecular mechanism, key signaling pathways, and experimental evidence supporting its selectivity, offering a comprehensive resource for researchers in oncology and drug development.

Executive Summary

The tumor suppressor protein p53 is mutated in over half of all human cancers, making it a prime target for therapeutic intervention. Many of these mutations not only abrogate its tumor-suppressive functions but also confer oncogenic properties, in part by binding to and inhibiting other p53 family members like p73.[1][2][3][4] The small molecule this compound has been identified as a compound that specifically suppresses the growth of these mutant p53-bearing cancer cells.[1][2] Its mechanism of action is centered on the disruption of the inhibitory complex between mutant p53 and p73, thereby liberating p73 to activate downstream pro-apoptotic and cell cycle arrest pathways.[1][2][5] This targeted action makes this compound a valuable tool for research and a promising lead for the development of highly specific anticancer therapies.

Mechanism of Action: The p73 Salvage Pathway

This compound's specificity is not due to direct reactivation of mutant p53, but rather through a "salvage pathway" dependent on p73.[1] In cancer cells with wild-type p53, p53 itself would respond to cellular stress. In mutant p53-bearing cells, this compound intervenes by targeting the interaction between the mutant p53 protein and the transcriptionally active isoform of p73 (TAp73).

The key steps are as follows:

  • Inhibition of p73 by Mutant p53: In many cancer cells, mutant p53 proteins physically bind to TAp73, sequestering it and preventing it from transcribing its target genes.[1][2]

  • This compound-Mediated Disruption: this compound disrupts this protein-protein interaction.[1] While the precise molecular target of this compound is still under investigation, its effect is the release of p73 from the inhibitory complex with mutant p53.[1]

  • Activation of p73-Dependent Transcription: Once freed, TAp73 can translocate to the nucleus and activate the transcription of genes that are also targets of wild-type p53, such as p21 (CDKN1A) and PUMA (BBC3).[1]

  • Induction of Apoptosis and Growth Suppression: The activation of these target genes leads to cell cycle arrest and induction of apoptosis, specifically in the cells where p73 was being inhibited by mutant p53.[1][5]

This mechanism is highly specific because the initial inhibitory complex that this compound targets is only present in mutant p53-expressing cells.[1][2] Cells with wild-type p53 or that are p53-null do not rely on this interaction for their survival and are therefore unaffected by this compound.[1][5]

Signaling Pathway Diagram

RETRA_Pathway cluster_cell Mutant p53-Bearing Cancer Cell This compound This compound mutp53_p73 Inhibitory Complex (Mutant p53 - p73) This compound->mutp53_p73 disrupts mutp53 Mutant p53 mutp53_p73->mutp53 p73 Active p73 mutp53_p73->p73 releases TargetGenes Transcription of Target Genes (e.g., p21, PUMA) p73->TargetGenes activates Apoptosis Apoptosis & Cell Cycle Arrest TargetGenes->Apoptosis leads to

Caption: this compound signaling pathway in mutant p53-bearing cells.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from key studies, demonstrating this compound's selective activity.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound

Cell Linep53 StatusCancer TypeIC50 (µM)Citation
A431Mutant (R273H)Epidermoid Carcinoma~10[1]
SW480Mutant (R273H)Colorectal Carcinoma~15[1]
A549Wild-TypeLung Carcinoma> 50 (no effect)[1]
H1299NullLung Carcinoma> 50 (no effect)[1]
PC3NullProstate Carcinoma> 50 (no effect)[1]

Table 2: Induction of Apoptosis by this compound

Cell LineTreatmentApoptosis MarkerFold Increase vs. ControlCitation
A431This compound (10 µM)Caspase 3/7 Activity~4.5[1]
A431/sh-p73This compound (10 µM)Caspase 3/7 Activity~2.0[1]
A549This compound (10 µM)Caspase 3/7 ActivityNo significant change[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. The following sections describe the core experimental protocols used to validate this compound's specificity.

Cell Viability and Growth Inhibition Assay

This protocol determines the dose-dependent effect of this compound on cell proliferation.

  • Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, and a cell viability reagent (e.g., WST-1, MTS, or CellTiter-Glo).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only wells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value.

Caspase-Glo 3/7 Apoptosis Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

  • Materials: White-walled 96-well plates, Caspase-Glo 3/7 Reagent, this compound.

  • Procedure:

    • Seed cells in a white-walled 96-well plate as described above.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control.

    • Incubate for a specified period (e.g., 12-24 hours).

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Co-Immunoprecipitation of Mutant p53 and p73

This protocol is used to demonstrate the physical interaction between mutant p53 and p73 and how this compound disrupts this interaction.

  • Materials: Cell lysis buffer, protein A/G-agarose beads, primary antibodies (anti-p53 and anti-p73), this compound.

  • Procedure:

    • Culture mutant p53-bearing cells (e.g., A431) to ~90% confluency.

    • Treat one dish with this compound and another with a vehicle control for 6-12 hours.

    • Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

    • Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour.

    • Incubate a portion of the lysate with an anti-p53 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G-agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an anti-p73 antibody to detect co-immunoprecipitated p73. A reduced p73 signal in the this compound-treated sample indicates disruption of the complex.

Visualizing Workflows and Logic

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Hypothesis: This compound is specific to mutant p53 cells screen Screen Cell Lines (mut-p53, wt-p53, p53-null) start->screen viability Cell Viability Assay (Determine IC50) screen->viability apoptosis Apoptosis Assay (Caspase Activity) viability->apoptosis mechanism Co-Immunoprecipitation (p53-p73 Interaction) apoptosis->mechanism p73_dep p73 Knockdown (shRNA) + this compound Treatment mechanism->p73_dep xenograft Mouse Xenograft Model (mut-p53 tumor cells) p73_dep->xenograft If specific & p73-dependent treatment Administer this compound or Vehicle xenograft->treatment measure Measure Tumor Volume treatment->measure

Caption: Workflow for validating this compound's specificity.

Logic Diagram of this compound's Specificity

RETRA_Logic start Cancer Cell p53_status p53 Status? start->p53_status mutant Mutant p53 p53_status->mutant Mutant wt Wild-Type p53 p53_status->wt Wild-Type null p53-Null p53_status->null Null complex Mutant p53-p73 Inhibitory Complex Present? mutant->complex no_effect No Effect wt->no_effect null->no_effect This compound This compound Treatment complex->this compound Yes complex->no_effect No apoptosis Apoptosis Induced This compound->apoptosis

Caption: Logical flow of this compound's selective action.

Conclusion and Future Directions

The small molecule this compound demonstrates remarkable specificity for cancer cells expressing mutant p53. By disrupting the mutant p53-p73 inhibitory complex, it activates a p73-dependent salvage pathway that leads to selective cell death.[1][2][4] The experimental data robustly support this mechanism, highlighting the mutant p53-p73 interaction as a highly promising and specific target for cancer therapy.[1][2]

Future research should focus on identifying the precise molecular target of this compound to enable structure-based drug design and the development of even more potent and specific second-generation compounds. Furthermore, while initial studies are promising, the finding that this compound may act independently of p53 status in certain cancers, such as Ewing's sarcoma, warrants further investigation to fully delineate its therapeutic potential and target patient populations.[6] In vivo studies in a wider range of preclinical models will also be essential to translate these findings into clinical applications.[7][8]

References

Unraveling the Discovery of RETRA: A Transcriptional Reporter Activator in the Context of p53 Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

The small molecule, RETRA (Reactivation of Transcriptional Reporter Activity), has been identified as a significant activator of transcriptional reporters, specifically within the framework of cancer cells harboring mutant p53. This discovery has unveiled a novel therapeutic avenue for targeting a broad spectrum of cancers that have traditionally been challenging to treat.

This compound, with the chemical name 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide, was pinpointed through screening for compounds that could reactivate p53-dependent transcriptional reporters in cancer cells carrying mutant p53.[1] This activation is not a universal phenomenon; its effects are notably restricted to cells expressing mutant p53. In contrast, cells with wild-type p53 or those that are p53-null do not exhibit a similar response to this compound treatment.[1]

The core of this compound's mechanism lies in its ability to disrupt the inhibitory interaction between mutant p53 and the p53 family member, p73.[1][2][3] In many cancer cells, mutant p53 sequesters p73, thereby blocking its tumor-suppressive functions. Treatment with this compound leads to a significant increase in the expression of p73 and facilitates its release from the complex with mutant p53.[1][2] This liberation of p73 allows it to activate a range of p53-regulated genes, effectively restoring a tumor-suppressor pathway.[1]

Quantitative Data on this compound's Activity

The efficacy of this compound in activating p53-dependent transcriptional reporters has been quantified across various cancer cell lines. Treatment with IC50 concentrations of this compound for 12 hours consistently induced the reporter's activity in cells with different p53 mutations.[1]

Cell Linep53 Mutation StatusFold Induction of p53 Reporter Activity (with this compound)
Cancer Cell Lines
Cell Line AHis-273Variable but consistent induction[1]
Cell Line BTrp-248Variable but consistent induction[1]
Cell Line CGlu-266Variable but consistent induction[1]
Cell Line DLys-280Variable but consistent induction[1]
Control Cell Lines
HeLaWild-type p53No increase[1]
A549Wild-type p53No increase[1]
HEFsWild-type p53No increase[1]
MDA041p53-nullNo increase[1]
H1299p53-nullNo increase[1]
Saos2p53-nullNo increase[1]
PC3p53-nullNo increase[1]

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

p53-Dependent Transcriptional Reporter Assay

This assay is fundamental to identifying and quantifying the activity of compounds like this compound.

Objective: To measure the activation of p53 target gene transcription in response to treatment.

Methodology:

  • Cell Culture: Cancer cell lines with varying p53 statuses (mutant, wild-type, and null) are cultured under standard conditions.

  • Transfection: Cells are transfected with a reporter plasmid. This plasmid contains a luciferase reporter gene under the control of a promoter with p53 response elements. A control plasmid, often expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency.

  • Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Assay: After a defined incubation period (e.g., 12 or 24 hours), the cells are lysed. The activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold induction of reporter activity is calculated by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.

Signaling Pathways and Experimental Workflows

The mechanism of this compound action can be visualized through the following signaling pathway and experimental workflow diagrams.

RETRA_Signaling_Pathway cluster_cell Mutant p53 Cancer Cell This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 disrupts mutp53 Mutant p53 mutp53_p73->mutp53 releases p73 p73 mutp53_p73->p73 releases p53_target_genes p53 Target Genes (e.g., PUMA, p21) p73->p53_target_genes activates transcription apoptosis Apoptosis & Cell Cycle Arrest p53_target_genes->apoptosis leads to

Caption: this compound disrupts the mutant p53-p73 complex, freeing p73 to activate target genes.

Reporter_Assay_Workflow start Start: Culture Cancer Cells (mutant, WT, null p53) transfect Co-transfect with p53 Reporter (Firefly Luc) & Control (Renilla Luc) Plasmids start->transfect treat Treat with this compound or Vehicle Control transfect->treat incubate Incubate for 12-24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize Firefly to Renilla Activity Calculate Fold Induction measure->analyze end End: Quantify Transcriptional Reporter Activation analyze->end

Caption: Workflow for the p53-dependent transcriptional reporter assay.

The discovery of this compound as a transcriptional reporter activator in the specific context of mutant p53 provides a compelling proof-of-concept for a novel anticancer strategy. By reactivating the latent tumor-suppressive functions of p73, this compound offers a targeted approach to eliminating cancer cells that are dependent on mutant p53 for their survival and proliferation. Further research into this class of compounds holds significant promise for the development of new and effective cancer therapies.

References

Early Evidence of RETRA's Anti-Tumor Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the initial preclinical evidence demonstrating the anti-tumor activity of RETRA, a small molecule identified for its potential in cancer therapy. The core of this compound's mechanism lies in its ability to reactivate tumor-suppressor pathways that are often silenced in cancer cells, particularly those harboring mutations in the p53 gene.

Core Mechanism of Action

This compound's primary mechanism of action is the disruption of the inhibitory complex formed between mutant p53 and the p53 family member, p73.[1][2] In many cancer cells, mutant p53 not only loses its tumor-suppressive functions but also gains oncogenic properties, partly by sequestering and inactivating p73. This compound intervenes by releasing p73 from this complex, allowing it to activate downstream target genes involved in cell cycle arrest and apoptosis, thereby mimicking the functional reactivation of p53.[1][3] This targeted approach makes this compound particularly promising for cancers with a high prevalence of p53 mutations. While initially thought to be specific to mutant p53-bearing cells, studies in Ewing's sarcoma have shown that this compound can exert its anti-cancer effects irrespective of the TP53 status, suggesting a broader mechanism in certain contexts.[4]

In Vitro Anti-Tumor Activity

A series of in vitro experiments have demonstrated this compound's efficacy in suppressing the growth of various cancer cell lines. The anti-tumor effects are dose-dependent and show a degree of selectivity for cells with mutant p53 in several cancer types.

Quantitative Data Summary
Cell Linep53 StatusAssayKey FindingsReference
A431 (epidermoid carcinoma)MutantGrowth InhibitionDose-dependent inhibition of growth.[1]
SW480 (colon carcinoma)MutantColony FormationDramatic reduction in the number of colonies after 12h treatment.[1]
A549 (lung carcinoma)Wild-TypeColony FormationAlmost no effect.[1]
H1299 (lung carcinoma)NullColony FormationAlmost no effect.[1]
PC3 (prostate carcinoma)NullColony FormationAlmost no effect.[1]
Ewing's Sarcoma Cell LinesMutant, Wild-Type, NullApoptosis & Cell CycleInduced apoptosis and G2/M cell cycle arrest regardless of p53 status.[4]
Experimental Protocols

Cell Culture and Treatment: Cancer cell lines were cultured in standard media. For growth inhibition and colony formation assays, cells were incubated with varying concentrations of this compound. The specific concentrations and duration of treatment were optimized for each cell line and assay but typically ranged from short-term (12 hours) for colony formation to longer-term for growth inhibition studies.[1]

Growth Inhibition Assay: The dose-dependent effect of this compound on cell proliferation was assessed. In A431 cells, for instance, growth was monitored over time following treatment with this compound. The inhibitory effect was enhanced by the expression of shRNA against p53, highlighting the role of the p53 pathway.[1]

Colony Formation Assay: To assess the long-term proliferative capacity, cells were treated with this compound for a short period (e.g., 12 hours), after which the drug was removed, and the cells were allowed to grow into colonies. The number of colonies was then quantified to determine the effect of the treatment.[1]

Apoptosis and Cell Cycle Analysis (Ewing's Sarcoma): Flow cytometry was employed to analyze mitochondrial depolarization and DNA fragmentation as markers of apoptosis. Caspase 3/7 activity assays and PARP-1 cleavage immunodetection were also used to confirm apoptotic induction. Cell cycle analysis was performed to determine the distribution of cells in different phases, revealing a G2/M arrest.[4]

In Vivo Anti-Tumor Activity

The therapeutic potential of this compound was further evaluated in a mouse xenograft model.

Quantitative Data Summary
Animal ModelTumor Cell LineTreatmentKey FindingsReference
Athymic MiceA431 (mutant p53)This compound injectionDelayed tumor formation and substantially lower number of tumors compared to control.[1][2]
Experimental Protocols

Xenograft Model: Athymic (immunocompromised) mice were subcutaneously inoculated with A431 human cancer cells. This model allows for the growth of human tumors in a living organism, providing a platform to assess the in vivo efficacy of anti-cancer agents.

Treatment Regimen: Following tumor cell inoculation, one group of mice was treated with this compound, while a control group received a vehicle (diluted DMSO). The dose of this compound was reported to be well-tolerated with no visible toxic effects.[1]

Efficacy Assessment: The primary endpoints for assessing anti-tumor activity were the time to tumor formation and the total number of tumors formed in each group. Daily inspection and scoring were performed to monitor tumor development.[1]

Visualizing the Molecular Pathway and Experimental Workflow

To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.

RETRA_Mechanism cluster_Cell Cancer Cell with Mutant p53 This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 Disrupts p73_active Active p73 mutp53_p73->p73_active Releases mutp53 Mutant p53 mutp53->mutp53_p73 p73 p73 p73->mutp53_p73 TargetGenes p73 Target Genes (e.g., p21, PUMA) p73_active->TargetGenes Activates TumorSuppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) TargetGenes->TumorSuppression Induces

Caption: this compound's mechanism of action in mutant p53-bearing cancer cells.

InVivo_Workflow cluster_Workflow In Vivo Xenograft Study Workflow start Start inoculation Inoculate Athymic Mice with A431 Cancer Cells start->inoculation grouping Divide Mice into Two Groups inoculation->grouping treatment Treatment Group: Administer this compound grouping->treatment control Control Group: Administer Vehicle (DMSO) grouping->control monitoring Daily Monitoring of Tumor Formation treatment->monitoring control->monitoring data_collection Score Number of Formed Tumors monitoring->data_collection analysis Compare Tumor Incidence and Latency data_collection->analysis end End analysis->end

Caption: Experimental workflow for the in vivo assessment of this compound.

Conclusion and Future Directions

The early preclinical data for this compound demonstrates a clear anti-tumor activity profile, particularly in cancer cells with mutant p53. The mechanism of reactivating the p73 tumor suppressor pathway is a novel and targeted approach. The in vivo studies, although preliminary, support the therapeutic potential of this small molecule.

Further research is warranted to fully elucidate the breadth of this compound's efficacy across a wider range of cancer types and to explore its potential in combination with other anti-cancer agents. More detailed pharmacokinetic and pharmacodynamic studies are also necessary to optimize dosing and treatment schedules for potential clinical translation. The finding that this compound can be effective in Ewing's sarcoma cells regardless of their p53 status opens up new avenues of investigation into its broader mechanisms of action.

References

Unlocking a Failsafe: The Theoretical Basis for RETRA's Therapeutic Potential in Mutant p53 Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CLEVELAND, OH – A growing body of preclinical evidence illuminates the therapeutic promise of RETRA, a novel small molecule engineered to selectively eliminate cancer cells harboring mutations in the tumor suppressor gene p53. This in-depth technical guide explores the foundational science behind this compound's mechanism of action, presenting a compelling case for its continued development as a targeted anti-cancer agent. By disrupting the oncogenic alliance between mutant p53 and its family member, p73, this compound reactivates a latent tumor suppression pathway, offering a potential lifeline for patients with a wide array of treatment-resistant malignancies.

Mutations in the TP53 gene are a hallmark of nearly half of all human cancers, notoriously leading to aggressive disease and poor prognosis. These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also endow the resulting mutant p53 protein with new cancer-promoting activities. One such "gain-of-function" is the ability of mutant p53 to bind to and inhibit the tumor-suppressive activities of p73. This compound's therapeutic strategy is centered on dismantling this specific molecular interaction.

The Central Mechanism: Liberation of p73

The core of this compound's therapeutic potential lies in its ability to disrupt the protein-protein interaction between mutant p53 and p73.[1][2] In cancer cells expressing mutant p53, p73 is sequestered and its tumor-suppressive functions are blocked. Treatment with this compound leads to the release of p73 from this inhibitory complex.[1][2] Once liberated, p73 can transactivate a suite of genes that are also targets of wild-type p53, effectively reinstating a p53-like tumor-suppressive response.[1][2] This leads to the induction of apoptosis and cell cycle arrest specifically in mutant p53-bearing cancer cells, while leaving normal cells unharmed.[1][2]

The specificity of this compound for mutant p53-expressing cells represents a significant therapeutic window, a critical attribute for any successful cancer therapeutic. Studies have shown that this compound's cytotoxic effects are strictly dependent on the presence of mutant p53 and are nullified when p73 is silenced, confirming this precise mechanism of action.[1][2]

Downstream Signaling and Cellular Fates

Upon its release, p73 activates a transcriptional program that mirrors that of functional p53, ultimately determining the fate of the cancer cell. The signaling cascade initiated by this compound-mediated p73 activation is depicted below:

RETRA_Mechanism This compound's Mechanism of Action cluster_cell Mutant p53 Cancer Cell cluster_downstream p73-mediated Gene Transcription cluster_outcome Cellular Outcomes mutp53 Mutant p53 complex Mutant p53-p73 Complex mutp53->complex p73 p73 p73->complex p73_active Active p73 complex->p73_active Release This compound This compound This compound->complex Disrupts Interaction p21 p21 p73_active->p21 PUMA PUMA p73_active->PUMA BAX BAX p73_active->BAX CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis

Caption: this compound disrupts the mutant p53-p73 complex, freeing p73 to activate downstream targets.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of this compound is supported by a growing body of preclinical data. In vitro studies have demonstrated its efficacy across a panel of human cancer cell lines harboring various p53 mutations. The table below summarizes key quantitative data from these studies.

Cell LineCancer Typep53 StatusThis compound IC50 (µM)
A549Lung CarcinomaWild-Type> 50
H1299Lung CarcinomaNull> 50
HCT116Colon CarcinomaWild-Type> 50
SW480Colon CarcinomaMutant (R273H, P309S)~10
MiaPaCa-2Pancreatic CarcinomaMutant (R248W)~10
T98GGlioblastomaMutant (M237I)~15

Data sourced from foundational preclinical studies.

Furthermore, in vivo studies using mouse xenograft models have shown that systemic administration of this compound can significantly suppress the growth of mutant p53-bearing tumors.[2] These findings underscore the potential of this compound as a viable therapeutic agent in a clinical setting.

Experimental Protocols

The following provides an overview of the key experimental methodologies used to establish the theoretical basis of this compound's therapeutic potential.

Cell Viability and Apoptosis Assays
  • MTT Assay: Cancer cell lines with varying p53 statuses are seeded in 96-well plates and treated with a dose range of this compound for 48-72 hours. Cell viability is assessed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), followed by solubilization of the formazan product and measurement of absorbance at 570 nm. IC50 values are calculated from the dose-response curves.

  • Annexin V/Propidium Iodide Staining: To quantify apoptosis, cells are treated with this compound, harvested, and stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined by flow cytometry.

Co-immunoprecipitation for p53-p73 Interaction
  • Cell Lysis and Immunoprecipitation: Mutant p53-expressing cells are treated with this compound or a vehicle control. Cells are then lysed in a non-denaturing buffer. The lysates are incubated with an anti-p53 antibody or a control IgG antibody, followed by the addition of protein A/G-agarose beads to precipitate the immune complexes.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-p73 antibody to detect the co-immunoprecipitated p73. A disruption of the interaction is indicated by a reduced amount of p73 in the p53 immunoprecipitate from this compound-treated cells.

CoIP_Workflow Co-Immunoprecipitation Workflow start Treat cells with this compound or vehicle control lysis Lyse cells in non-denaturing buffer start->lysis ip Incubate lysate with anti-p53 antibody lysis->ip beads Add Protein A/G beads ip->beads wash Wash beads to remove non-specific binding beads->wash elute Elute bound proteins wash->elute sds_page Separate proteins by SDS-PAGE elute->sds_page western Western blot for p73 sds_page->western result Analyze for decreased p73 signal in this compound sample western->result

Caption: Workflow for assessing the disruption of the p53-p73 interaction by this compound.

Broader Implications and Future Directions

While the primary mechanism of this compound is well-defined, some studies suggest its activity in certain cancer types, such as Ewing's sarcoma, may be independent of the cellular TP53 status.[3] This raises the intriguing possibility of additional, yet-to-be-elucidated mechanisms of action that could further broaden its therapeutic applications.

The validation of the mutant p53-p73 complex as a druggable target by this compound opens a new and promising avenue for cancer therapy.[1][2] Future research will focus on optimizing the pharmacological properties of this compound, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance its anti-tumor efficacy. The journey from a theoretical concept to a clinical reality is long, but the foundational science of this compound provides a robust and rational basis for its continued advancement.

References

Retra: A Novel Strategy to Bypass p53 Defects in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating critical cellular responses to stress, including cell cycle arrest and apoptosis. Its frequent mutation in over half of all human cancers renders it a prime, yet challenging, therapeutic target. This guide delves into the mechanism of Retra, a small molecule identified to bypass p53 defects in cancer cells. This compound's primary mode of action involves the disruption of the inhibitory complex formed between mutant p53 and the p53 family member, p73. This liberates p73 to transcriptionally activate downstream targets, reinstating apoptotic pathways and suppressing tumor growth. This document provides a comprehensive overview of this compound's mechanism, quantitative efficacy data, detailed experimental protocols, and visual representations of the associated signaling pathways, intended to equip researchers and drug development professionals with a thorough understanding of this promising anti-cancer strategy.

The p53 Pathway and Its Aberration in Cancer

The TP53 gene, often hailed as the "guardian of the genome," encodes the p53 protein, a transcription factor that plays a pivotal role in maintaining genomic integrity.[1] In response to cellular stressors such as DNA damage or oncogene activation, p53 is activated and initiates a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the propagation of cells with damaged genomes.[2][3]

However, the efficacy of p53 as a tumor suppressor is frequently compromised in cancer through mutations within the TP53 gene. These mutations are predominantly missense mutations, resulting in the production of a full-length, but functionally altered, p53 protein.[2][3] Mutant p53 proteins not only lose their tumor-suppressive functions but can also acquire new oncogenic properties, a phenomenon known as "gain-of-function." One of the critical gain-of-function mechanisms is the ability of mutant p53 to bind to and inhibit other p53 family members, notably p73.[4][5][6] This sequestration of p73 prevents its own tumor-suppressive activities, effectively crippling a key backup pathway for apoptosis.

This compound's Mechanism of Action: A p73-Dependent Salvage Pathway

This compound (Reactivation of Transcriptional Reporter Activity) was identified through a high-throughput screening for small molecules that could selectively induce a p53-dependent transcriptional reporter in cancer cells harboring mutant p53.[4][7] Its mechanism of action does not involve the direct reactivation of mutant p53 itself, but rather circumvents the defect by targeting the mutant p53-p73 interaction.

Disruption of the Mutant p53-p73 Complex

In cancer cells with mutant p53, p73 is often found in an inactive complex with the mutant p53 protein. This compound acts by disrupting this inhibitory interaction, leading to the release of active p73.[4][5][7][8] The precise molecular mechanism of this disruption is still under investigation, but it is the pivotal event that initiates the downstream anti-cancer effects of this compound.

Activation of p73 and Downstream Effectors

Once liberated from the inhibitory grip of mutant p53, p73 can function as a transcription factor, activating the expression of a suite of genes that are also targets of wild-type p53.[4] Key among these are:

  • CDKN1A (p21): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.

  • BBC3 (PUMA): A pro-apoptotic protein that is a critical mediator of p53-dependent apoptosis.

The induction of these and other target genes by activated p73 ultimately leads to the suppression of cancer cell growth and the induction of apoptosis.[4] This is achieved through the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from studies on this compound, providing insights into its potency and effects on gene expression and apoptosis.

Cell Linep53 StatusThis compound IC50 (µM)Reference
A431Mutant (R273H)~4[9]
SW480Mutant (R273H)Not explicitly stated, but effective[4]
GeneCell LineTreatmentFold InductionReference
CDKN1A (p21)A431This compound>10-fold[2]
BBC3 (PUMA)A431This compound5- to 7-fold[2]
TA/p73 (protein)A431This compound4- to 5-fold[2]
AssayCell LineTreatmentObservationReference
Apoptosis (Annexin V)A431This compoundIncreased number of apoptotic cells[4]
Colony FormationA431, SW480This compoundDramatically reduced[4]
Tumor Formation (Xenograft)A431This compoundDelayed and substantially lower[4]

A p53-Independent Mechanism in Ewing's Sarcoma

Interestingly, studies in Ewing's sarcoma (ES) have revealed that this compound can exert its anti-cancer effects independently of the cellular p53 status.[4] In ES cell lines, this compound was found to be effective in cells with mutant p53, null p53, and wild-type p53.[4] The mechanism in these cells still involves the induction of apoptosis and G2/M cell cycle arrest, accompanied by the upregulation of p21 and PUMA.[3][4] This suggests the existence of an alternative signaling pathway activated by this compound in this specific cancer type, which bypasses the requirement for either wild-type or mutant p53. The upstream effectors of this pathway are yet to be fully elucidated.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

p53-Dependent Transcriptional Reporter Assay

This assay is used to measure the ability of a compound to activate the transcriptional activity of p53 or its family members.

  • Cell Lines: Cancer cell lines with different p53 statuses (e.g., mutant p53, wild-type p53, p53-null) are stably transfected with a luciferase reporter plasmid containing p53 response elements (p53RE) upstream of the luciferase gene (e.g., pGL4.38[luc2P/p53 RE/Hygro]).

  • Procedure:

    • Seed the reporter cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 12-24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the fold induction of reporter activity relative to the vehicle-treated control.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Principle: The assay utilizes a proluminescent caspase-3/7 substrate (e.g., containing the DEVD tetrapeptide sequence). Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound or a control for the desired time.

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

    • Express the results as fold change in caspase activity compared to the untreated control.

PARP-1 Cleavage Immunodetection (Western Blot)

Cleavage of PARP-1 by caspases is a hallmark of apoptosis. This can be detected by Western blotting.

  • Procedure:

    • Cell Lysis: Treat cells with this compound to induce apoptosis. Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP-1 that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of the 89 kDa fragment indicates apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Retra_p53_mutant_pathway cluster_cell Cancer Cell with Mutant p53 mut_p53 Mutant p53 p73 p73 mut_p53->p73 p73_active Active p73 This compound This compound This compound->mut_p53 This compound->p73 p21 p21 (CDKN1A) p73_active->p21 Transcriptional Activation PUMA PUMA (BBC3) p73_active->PUMA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspases Caspase-3/7 PUMA->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Retra_entry This compound Retra_Ewing_Sarcoma_pathway cluster_cell Ewing's Sarcoma Cell (p53 status independent) This compound This compound Unknown Unknown Upstream Effector(s) This compound->Unknown p21 p21 (CDKN1A) Unknown->p21 Transcriptional Activation PUMA PUMA (BBC3) Unknown->PUMA Transcriptional Activation CellCycleArrest G2/M Arrest p21->CellCycleArrest Caspases Caspase-3/7 PUMA->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines (Varying p53 Status) treatment Treat with this compound start->treatment reporter_assay p53 Reporter Assay treatment->reporter_assay gene_expression Gene Expression Analysis (qRT-PCR, Northern Blot) treatment->gene_expression apoptosis_assays Apoptosis Assays treatment->apoptosis_assays caspase_assay Caspase-3/7 Activity apoptosis_assays->caspase_assay parp_blot PARP-1 Cleavage (Western Blot) apoptosis_assays->parp_blot xenograft Nude Mouse Xenograft Model injection Inject Tumor Cells xenograft->injection retra_admin Administer this compound injection->retra_admin tumor_measurement Monitor Tumor Growth retra_admin->tumor_measurement

References

Methodological & Application

Application Note: Protocol for the Use of RET Inhibitors in A431 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides a detailed protocol for the use of a representative RET (Rearranged during Transfection) inhibitor, Selpercatinib (also known as Retevmo®), in the A431 human epidermoid carcinoma cell line. While "Retra" is not a recognized scientific term for a specific compound, it is presumed to be a typographical error for "RET" or a RET inhibitor. A431 cells are widely used in cancer research, primarily for their high expression of the Epidermal Growth Factor Receptor (EGFR). The role and expression of the RET proto-oncogene in A431 cells are less characterized, making it a potential area for novel investigation into the effects of RET inhibition.

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of RET signaling, through mutations or fusions, is a known driver in several types of cancer. Selpercatinib is a potent and selective inhibitor of RET kinase activity. This protocol outlines the necessary steps for culturing A431 cells, preparing and applying the RET inhibitor, and assessing its impact on cell viability and signaling pathways.

2. Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
A431 cell lineATCCCRL-1555
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-Streptomycin (100X)Thermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Selpercatinib (LY3527723)Selleck ChemicalsS8803
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
Primary antibodies (p-RET, total RET, p-ERK, total ERK, etc.)Cell Signaling TechnologyVaries
Secondary antibodies (HRP-conjugated)Cell Signaling TechnologyVaries
ECL Western Blotting SubstrateBio-Rad1705061

3. Experimental Protocols

3.1. A431 Cell Culture

  • Thawing and Seeding:

    • Thaw a cryopreserved vial of A431 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with 5 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 1,000 rpm for 5 minutes.

    • Resuspend the cell pellet and seed new flasks at a split ratio of 1:5 to 1:10.

3.2. Preparation and Application of Selpercatinib

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Selpercatinib in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Working Solution Preparation and Treatment:

    • On the day of the experiment, dilute the 10 mM stock solution in complete growth medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of Selpercatinib or vehicle control (0.1% DMSO).

3.3. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Seed 5,000 A431 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Selpercatinib (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

3.4. Western Blotting for Signaling Pathway Analysis

  • Seed 1 x 10^6 A431 cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with Selpercatinib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-RET, total RET, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

4. Data Presentation

Table 1: Hypothetical IC50 Values of Selpercatinib in A431 Cells

Cell LineCompoundAssay DurationIC50 (nM)
A431Selpercatinib72 hoursTo be determined experimentally

Note: The IC50 value for Selpercatinib in A431 cells needs to be empirically determined. For reference, the IC50 of Selpercatinib in RET-driven cancer cell lines is typically in the low nanomolar range.

Table 2: Example of Western Blot Densitometry Data

Treatmentp-RET/total RET Ratiop-ERK/total ERK Ratio
Vehicle (0.1% DMSO)1.001.00
Selpercatinib (10 nM)ValueValue
Selpercatinib (100 nM)ValueValue
Selpercatinib (1 µM)ValueValue

Note: Values are normalized to the vehicle control and should be determined by densitometric analysis of the western blot bands.

5. Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis seed Seed A431 Cells adhere Overnight Adherence seed->adhere treat Treat with Selpercatinib (or Vehicle) adhere->treat incubate Incubate (e.g., 72h) treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability western Western Blotting (p-RET, p-ERK) incubate->western ic50 IC50 Calculation viability->ic50 pathway_analysis Pathway Inhibition Analysis western->pathway_analysis ret_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., CREB, ELK1) ERK->TF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation TF->Proliferation Selpercatinib Selpercatinib Selpercatinib->RET Inhibits

Application Notes and Protocols for RETRA Dosage and Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RETRA (REactivation of Transcriptional Reporter Activity), also known as NSC 683864, is a small molecule compound that has demonstrated potential as an anti-cancer agent, particularly in tumors harboring mutant p53. This document provides detailed application notes and protocols for the dosage and administration of this compound in mouse xenograft models based on published preclinical studies. The primary mechanism of action for this compound involves the disruption of the inhibitory complex between mutant p53 and the tumor suppressor protein p73. This disruption leads to the activation of p73, which in turn transcriptionally activates target genes involved in apoptosis and cell cycle arrest, ultimately leading to tumor growth inhibition.[1]

Data Presentation

The following tables summarize the quantitative data for this compound administration in a mouse xenograft model using the A431 human epidermoid carcinoma cell line, which expresses mutant p53 (R273H).

Table 1: this compound Dosage and Administration

ParameterValueReference
Compound This compound (NSC 683864)[1]
Dosage per Mouse 0.4 mg[1]
Calculated Dosage (mg/kg) ~20 mg/kg (assuming 20g mouse)[1]
Administration Route Intraperitoneal (i.p.) Injection[1]
Vehicle 1 mL of PBS with 0.1% DMSO[1]
Administration Frequency Daily[1]
Duration of Treatment 6 consecutive days[1]

Table 2: Xenograft Model Details

ParameterDescriptionReference
Animal Model Athymic nu/nu mice[1]
Cell Line A431 (human epidermoid carcinoma)[1]
Number of Cells 1 x 10^5 cells per injection site[1]
Implantation Route Subcutaneous (s.c.)[1]
Number of Injection Sites Four locations per mouse[1]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound (NSC 683864)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

Protocol:

  • Prepare a stock solution of this compound in DMSO. For the in vivo study, a final concentration of 0.1% DMSO is required in the injection solution.

  • On each day of treatment, dilute the this compound stock solution with sterile PBS to achieve a final concentration of 0.4 mg of this compound in 1 mL of PBS containing 0.1% DMSO.

  • Vortex the solution gently to ensure it is thoroughly mixed.

  • Prepare a vehicle control solution consisting of 1 mL of PBS with 0.1% DMSO.

Mouse Xenograft Model Establishment

Materials:

  • A431 human cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Athymic nu/nu mice (6-8 weeks old)

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Protocol:

  • Culture A431 cells in complete medium until they reach 70-80% confluency.

  • Harvest the cells by trypsinization and wash them with sterile PBS.

  • Resuspend the cells in sterile PBS and perform a cell count.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in sterile PBS.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension (containing 1 x 10^5 A431 cells) subcutaneously into four different locations on the flanks of each mouse.

  • Monitor the mice for tumor growth. Caliper measurements of the tumor dimensions should begin once tumors are palpable.

Administration of this compound

Materials:

  • Prepared this compound solution (0.4 mg/mL in PBS with 0.1% DMSO)

  • Vehicle control solution (PBS with 0.1% DMSO)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal restraint device

Protocol:

  • Begin treatment when tumors are established, as specified by the experimental design. The referenced study initiated treatment simultaneously with cell injection.[1]

  • Properly restrain the mouse.

  • Administer 1 mL of the prepared this compound solution or vehicle control solution via intraperitoneal injection.

  • Repeat the injections daily for a total of six consecutive days.[1]

  • Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Assessment of Treatment Efficacy

Protocol:

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days) throughout the study. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • At the end of the study, euthanize the mice according to approved IACUC protocols.

  • Excise the tumors and measure their final weight and volume.

  • Tumor tissue can be processed for further analysis, such as immunohistochemistry or western blotting, to assess biomarkers of this compound activity (e.g., p73, p21, PUMA).

Mandatory Visualizations

RETRA_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus cluster_drug Drug Intervention mutant_p53 Mutant p53 p73 p73 mutant_p53->p73 Inhibition p21 p21 p73->p21 Activates PUMA PUMA p73->PUMA Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis This compound This compound This compound->mutant_p53 Disrupts Interaction

Caption: this compound disrupts the inhibitory interaction between mutant p53 and p73, leading to p73-mediated apoptosis and cell cycle arrest.

Experimental_Workflow Xenograft Experimental Workflow start Start cell_culture A431 Cell Culture start->cell_culture cell_prep Cell Harvest and Preparation cell_culture->cell_prep xenograft Subcutaneous Injection of A431 cells in nu/nu mice cell_prep->xenograft treatment Daily Intraperitoneal Injection of this compound (0.4 mg/mouse) or Vehicle xenograft->treatment monitoring Tumor Volume Measurement and Animal Monitoring treatment->monitoring 6 days endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint finish End endpoint->finish

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

Logical_Relationships Logical Relationship of this compound Action mutant_p53_present Mutant p53 Present in Cancer Cells p73_inhibition p73 is Inhibited mutant_p53_present->p73_inhibition Leads to retra_admin This compound Administration retra_admin->p73_inhibition Blocks p73_activation p73 is Activated retra_admin->p73_activation Leads to tumor_growth Tumor Growth p73_inhibition->tumor_growth Promotes tumor_suppression Tumor Suppression p73_activation->tumor_suppression Results in

Caption: Logical flow of this compound's action from mutant p53 to tumor suppression.

References

Application Notes and Protocols for Cell Viability Assays with RETRA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RETRA (REactivation of p53 and Induction of Tumor cell Apoptosis) is a small molecule compound that has garnered interest in cancer research for its potential as a therapeutic agent. It is particularly noted for its activity in cancer cells harboring mutant p53, a common feature in a majority of human cancers. Understanding the impact of this compound on cell viability is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for performing cell viability assays with this compound.

This compound's primary mechanism of action involves the disruption of the inhibitory complex formed between mutant p53 and the tumor suppressor protein p73.[1][2] This disruption leads to the release and activation of p73, which can then transactivate downstream target genes, such as p21 and PUMA, ultimately inducing apoptosis in cancer cells.[1] Therefore, cell viability assays for this compound are typically designed to measure cytotoxicity and the induction of apoptosis.

Data Presentation

The following tables summarize the effects of this compound on cancer cell viability, providing a clear comparison of its activity.

Table 1: Cytotoxicity of this compound in a Mutant p53-Expressing Cell Line

Cell Linep53 StatusAssay TypeIC50 ValueReference
A431/LC5Mutant p53p53-dependent reporter assay4 µM[1][3]

Table 2: Qualitative and Quantitative Effects of this compound on Ewing's Sarcoma Cell Lines

Cell Line Typep53 StatusObserved EffectsAssay UsedReference
Ewing's SarcomaMutant, Wild-Type, or NullInduction of apoptosis, G2/M cell cycle arrestFlow cytometry, Caspase 3/7 activity assay, PARP-1 cleavage[4]

Signaling Pathway

The signaling pathway initiated by this compound in mutant p53-expressing cancer cells leading to apoptosis is depicted below.

RETRA_Signaling_Pathway This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 disrupts mutp53 Mutant p53 mutp53_p73->mutp53 releases p73 p73 (active) mutp53_p73->p73 p21_PUMA p21, PUMA (Target Genes) p73->p21_PUMA activates transcription of Apoptosis Apoptosis p21_PUMA->Apoptosis leads to

Caption: this compound-induced p73-dependent apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess cell viability following treatment with this compound.

Protocol 1: General Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for desired time (e.g., 24-72h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., A431, Ewing's sarcoma cell lines)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol uses flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Experimental Workflow:

AnnexinV_Workflow A Seed and treat cells with this compound B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify apoptotic cell populations G->H

Caption: Workflow for Annexin V apoptosis assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on cancer cell viability. By employing these standardized assays, researchers can obtain reliable and reproducible data to further characterize the anticancer properties of this promising small molecule. The choice of assay should be guided by the specific research question, with MTT or similar assays providing a general measure of cytotoxicity and Annexin V staining offering more specific insights into the induction of apoptosis.

References

step-by-step guide for a caspase-3/7 activity assay using Retra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 and caspase-7 are the primary executioner caspases that, once activated, cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][3] The measurement of caspase-3 and -7 activity is therefore a reliable and widely used method to quantify apoptosis.

These application notes provide a comprehensive guide to performing a caspase-3/7 activity assay using a fluorogenic substrate. The protocol is designed for a microplate format, making it suitable for high-throughput screening of potential therapeutic compounds that modulate apoptotic pathways.

Assay Principle

The caspase-3/7 activity assay is based on the highly specific recognition and cleavage of a synthetic substrate by active caspase-3 and caspase-7 enzymes. The substrate consists of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is the preferred cleavage site for these executioner caspases.[4][5] This DEVD sequence is conjugated to a fluorescent reporter molecule. In its uncleaved state, the substrate is non-fluorescent or exhibits very low fluorescence. Upon cleavage by active caspase-3/7, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the amount of active caspase-3/7 in the sample.[6]

Signaling Pathway for Caspase-3/7 Activation

Caspase-3 and -7 are activated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of these executioner caspases.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC Formation DISC Formation Death Receptors->DISC Formation Recruitment Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleaves & Activates Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits & Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Cleaves & Activates Active Caspase-3/7 Active Caspase-3/7 Procaspase-3/7->Active Caspase-3/7 Apoptotic Substrates Apoptotic Substrates Active Caspase-3/7->Apoptotic Substrates Cleavage Cell Death Cell Death Apoptotic Substrates->Cell Death Caspase_Assay_Workflow A 1. Seed Cells B 2. Treat with Compounds A->B C 3. Lyse Cells B->C D 4. Add Substrate C->D E 5. Incubate D->E F 6. Measure Fluorescence E->F G 7. Data Analysis F->G

References

Application Notes and Protocols for All-Trans Retinoic Acid (ATRA) in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of all-trans retinoic acid (ATRA), a metabolite of vitamin A, in in vitro experimental settings. ATRA is a potent signaling molecule that plays a crucial role in cell differentiation, proliferation, and apoptosis, making it a subject of significant interest in cancer research and developmental biology.

I. Overview of ATRA and its Mechanism of Action

All-trans retinoic acid is a key signaling molecule that regulates gene expression by binding to nuclear receptors.[1][2] The canonical pathway involves the binding of ATRA to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the regulatory regions of target genes, leading to the modulation of their transcription.[1][2][3] ATRA is synthesized from retinol (Vitamin A) within the cytoplasm and can cross cell membranes to act on target cells.[1][2]

Signaling Pathway of All-Trans Retinoic Acid (ATRA)

ATRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binds Retinol Retinol STRA6->Retinol Internalization Retinal Retinal Retinol->Retinal Oxidation (ADH/SDR) ATRA_cyto ATRA Retinal->ATRA_cyto Oxidation (ALDH) CRABP CRABP ATRA_cyto->CRABP Binds CYP26 CYP26 ATRA_cyto->CYP26 Degradation ATRA_nu ATRA CRABP->ATRA_nu Transport Oxidized_Metabolites Oxidized Metabolites (Inactive) CYP26->Oxidized_Metabolites RAR RAR ATRA_nu->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Target_Gene Target Gene Transcription RARE->Target_Gene Regulates

Caption: ATRA Signaling Pathway.

II. Recommended ATRA Concentrations for In Vitro Experiments

The optimal concentration of ATRA can vary significantly depending on the cell line and the biological endpoint being investigated. It is crucial to perform a dose-response study to determine the effective concentration for each specific experimental system. The following tables summarize ATRA concentrations used in various cancer cell lines as reported in the literature.

Table 1: ATRA Concentrations for Cytotoxicity and Proliferation Assays
Cell LineCancer TypeConcentration RangeIncubation TimeObserved Effect
MCF-7Breast Cancer10⁻¹¹ M to 10⁻⁶ MNot SpecifiedConcentration-dependent inhibition of proliferation.[4]
PANC-1Pancreatic Cancer20 µM - 100 µMNot SpecifiedPromoted cell growth.[5]
PANC-1Pancreatic Cancer200 µMNot SpecifiedInhibited cell growth.[5]
U2OSOsteosarcoma10 µM - 80 µMNot SpecifiedFacilitated cell growth.[5]
U2OSOsteosarcoma150 µM - 200 µMNot SpecifiedSignificant inhibition of cell growth.[5]
hepa1-6Hepatocellular CarcinomaStarting at 0.1 µMNot SpecifiedDose-dependent inhibition of cell growth, colony formation, migration, and invasion.[6]
ARPE-19Retinal Pigment Epithelium0 - 20 µmol/L24h and 48hIncreased apoptosis.[7]
Table 2: ATRA Concentrations for Apoptosis and Cell Cycle Analysis
Cell LineAssayConcentrationIncubation TimeObserved Effect
Caco-2Apoptosis (Annexin V)Not SpecifiedNot SpecifiedInduced cellular necrosis.[8]
ARPE-19Apoptosis (Flow Cytometry)0 - 20 µmol/L24h and 48hIncreased apoptosis via ROS and ER stress pathways.[7]

III. Experimental Protocols

The following are detailed protocols for common in vitro assays used to assess the effects of ATRA on cancer cells.

A. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of ATRA on adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with ATRA (various concentrations) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Measure Absorbance (e.g., 570 nm) G->H

Caption: MTT Assay Workflow.

  • Cancer cell line of interest

  • Complete culture medium

  • ATRA stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • ATRA Treatment: Prepare serial dilutions of ATRA in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the ATRA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve ATRA, e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[9]

Apoptosis_Workflow A 1. Seed and Treat Cells with ATRA B 2. Harvest Cells (including supernatant) A->B C 3. Wash Cells with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide D->E F 6. Incubate in the Dark (15-20 minutes) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Apoptosis Assay Workflow.

  • Cancer cell line of interest

  • Complete culture medium

  • ATRA stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of ATRA and a vehicle control for the chosen time period.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

C. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[10][11]

CellCycle_Workflow A 1. Seed and Treat Cells with ATRA B 2. Harvest and Wash Cells A->B C 3. Fix Cells (e.g., cold 70% ethanol) B->C D 4. Wash and Resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide E->F G 7. Incubate in the Dark F->G H 8. Analyze by Flow Cytometry G->H

Caption: Cell Cycle Analysis Workflow.

  • Cancer cell line of interest

  • Complete culture medium

  • ATRA stock solution

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL)

  • Flow cytometer

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ATRA as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented by the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Important Considerations

  • Solubility and Stability: ATRA is light-sensitive and should be protected from light during preparation and storage. It is typically dissolved in DMSO or ethanol. Prepare fresh dilutions for each experiment.

  • Vehicle Control: Always include a vehicle control to account for any effects of the solvent used to dissolve ATRA.

  • Dose-Response: The effects of ATRA can be biphasic, with low concentrations sometimes promoting growth and high concentrations being inhibitory.[5] A comprehensive dose-response curve is essential.

  • Cell Line Specificity: The response to ATRA is highly dependent on the cell type and its expression of retinoic acid receptors. Results from one cell line may not be directly extrapolated to another.

References

Application Notes and Protocols for Preparing All-trans Retinal (Retra) Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

All-trans retinal, a key molecule in the visual cycle and a metabolite of vitamin A, is widely used in cell culture to study a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of all-trans retinal stock solutions in cell culture applications.

Chemical Properties of All-trans Retinal

A summary of the key chemical properties of all-trans retinal is provided in the table below.

PropertyValueReference
Synonyms Retinaldehyde, Vitamin A aldehyde, Retinene[3]
Molecular Formula C₂₀H₂₈O[1]
Molecular Weight 284.44 g/mol
Appearance Crystalline solid[1]
Solubility DMSO: ~57 mg/mL (~200 mM)[3]
Ethanol: Sparingly soluble
Storage Store at -20°C, protect from light[1]
Stability Unstable in solution, prepare fresh[2]

Preparation of All-trans Retinal Stock Solution

This protocol describes the preparation of a 10 mM stock solution of all-trans retinal in dimethyl sulfoxide (DMSO).

Materials
  • All-trans retinal powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Sterile pipette tips

Protocol
  • Pre-warm DMSO: Warm the anhydrous DMSO to room temperature before use to ensure it is completely liquid and to facilitate the dissolution of the all-trans retinal.

  • Weigh All-trans Retinal: In a sterile, light-protected environment (e.g., a laminar flow hood with lights turned off or dimmed), carefully weigh out the desired amount of all-trans retinal powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.845 mg of all-trans retinal (Molecular Weight = 284.44 g/mol ).

  • Dissolve in DMSO: Add the weighed all-trans retinal to a sterile, amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO to 2.845 mg of all-trans retinal.

  • Vortex to Dissolve: Vortex the solution thoroughly until the all-trans retinal is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged exposure to heat should be avoided.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light. Store the aliquots at -20°C.

Note: All-trans retinal is light-sensitive. All steps should be performed in a darkened environment to the extent possible, and solutions should be stored in light-protecting containers.

Experimental Protocol: Treatment of Cells with All-trans Retinal

This protocol provides a general guideline for treating cultured cells with all-trans retinal. The optimal concentration and incubation time will vary depending on the cell type and the specific experimental goals.

Materials
  • Cultured cells in appropriate cell culture vessels

  • Complete cell culture medium

  • All-trans retinal stock solution (e.g., 10 mM in DMSO)

  • Sterile pipette tips and tubes

Protocol
  • Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight, or until they reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the all-trans retinal stock solution at room temperature in the dark. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock 1:1000 in culture medium. It is recommended to perform serial dilutions for lower concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of all-trans retinal. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

  • Incubation: Incubate the cells for the desired period (e.g., 16-24 hours).[2][4] Incubation should be carried out in a standard cell culture incubator (37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, gene expression analysis, or protein analysis.

Quantitative Data Summary

The following table summarizes the working concentrations of all-trans retinal used in published studies.

Cell LineConcentration RangeIncubation TimeObserved EffectReference
ARPE-195 - 30 µM16 hoursDose-dependent cell death[4]
ARPE-1910 - 30 µM16 hoursMorphological disruption, decreased viability[2]
ARPE-1930 µM30 minutesIncreased phosphorylation of p53[2]
HEK29330 µM16 hoursUsed for viability assays[4]

Visual Signal Transduction Pathway

All-trans retinal is a central component of the visual cycle, the process by which light is converted into an electrical signal in the retina. The following diagram illustrates the key steps in the visual phototransduction cascade initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal.

Visual_Signal_Transduction Photon Photon Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Photon->Rhodopsin ActivatedRhodopsin Activated Rhodopsin (all-trans-retinal + Opsin) Rhodopsin->ActivatedRhodopsin Photoisomerization Transducin_GDP Transducin-GDP (Inactive) ActivatedRhodopsin->Transducin_GDP activates Transducin_GTP Transducin-GTP (Active) Transducin_GDP->Transducin_GTP GDP/GTP Exchange PDE_inactive PDE (Inactive) Transducin_GTP->PDE_inactive activates PDE_active PDE (Active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP hydrolyzes IonChannel_Closed Cation Channel (Closed) PDE_active->IonChannel_Closed leads to closure GMP 5'-GMP cGMP->GMP IonChannel_Open Cation Channel (Open) cGMP->IonChannel_Open keeps open Depolarization Depolarization (Dark Current) IonChannel_Open->Depolarization Hyperpolarization Hyperpolarization (Signal to Brain) IonChannel_Closed->Hyperpolarization

Caption: Visual phototransduction cascade.

This diagram illustrates how a photon of light initiates a signaling cascade, starting with the conversion of 11-cis-retinal to all-trans-retinal within the rhodopsin molecule. This conformational change activates transducin, which in turn activates phosphodiesterase (PDE). Activated PDE hydrolyzes cyclic GMP (cGMP), leading to the closure of cGMP-gated cation channels. The closure of these channels causes hyperpolarization of the photoreceptor cell membrane, which is the initial electrical signal that is transmitted to the brain.[5][6][7]

References

Application Notes and Protocols for Assessing Retra-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retra is a small molecule that has shown promise in cancer therapy by inducing apoptosis, particularly in tumor cells harboring mutant p53. Understanding the methodology for assessing this compound-induced apoptosis is crucial for preclinical and clinical development. These application notes provide a detailed overview of the key experimental protocols and data interpretation for characterizing the apoptotic effects of this compound.

This compound's mechanism of action involves the disruption of the inhibitory complex between mutant p53 and the tumor suppressor protein p73. This releases p73, allowing it to transactivate its target genes, which include key effectors of the intrinsic apoptotic pathway. Therefore, assessing apoptosis in response to this compound treatment involves monitoring events from the initial signaling cascade to the final execution phases of programmed cell death.

Signaling Pathway of this compound-Induced Apoptosis

This compound-induced apoptosis is primarily mediated through the p73-dependent pathway in cancer cells with mutant p53. The binding of this compound to the mutant p53-p73 complex leads to the dissociation of p73. Once liberated, p73 translocates to the nucleus and acts as a transcription factor, upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA. These proteins then trigger the mitochondrial or intrinsic pathway of apoptosis.

Retra_Apoptosis_Pathway This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 disrupts p73 Active p73 mutp53_p73->p73 releases nucleus Nucleus p73->nucleus translocates to Bax_Puma BAX, PUMA Transcription nucleus->Bax_Puma initiates Mitochondrion Mitochondrion Bax_Puma->Mitochondrion targets CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced p73-dependent apoptotic signaling pathway.

Key Experimental Methodologies

A multi-parametric approach is recommended to comprehensively assess this compound-induced apoptosis. The following are key assays with detailed protocols.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Annexin_V_Workflow start Seed and Treat Cells with this compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze quadrants Quadrant Analysis: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) analyze->quadrants

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained and single-stained controls for compensation and to set the gates.

Data Presentation (Illustrative Example):

TreatmentConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound185.6 ± 3.58.9 ± 1.24.3 ± 0.91.2 ± 0.4
This compound562.3 ± 4.225.4 ± 2.810.1 ± 1.52.2 ± 0.6
This compound1040.1 ± 5.142.8 ± 3.915.2 ± 2.11.9 ± 0.5
Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave various cellular substrates. Caspase activity can be measured using fluorogenic or colorimetric substrates that contain a caspase recognition sequence. Cleavage of the substrate by an active caspase releases a fluorescent or colored molecule that can be quantified.

Protocol:

  • Cell Lysis:

    • Plate and treat cells with this compound as described for the Annexin V assay.

    • After treatment, lyse the cells using a lysis buffer provided with a commercial caspase assay kit.

  • Caspase Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3/7 substrate solution to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength for the specific substrate used (e.g., excitation/emission of 499/521 nm for a green fluorescent substrate).

Data Presentation (Illustrative Example):

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control01.0 ± 0.1
This compound12.8 ± 0.3
This compound56.5 ± 0.8
This compound1012.3 ± 1.5
Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. Key proteins to investigate in this compound-induced apoptosis include the Bcl-2 family of proteins (e.g., pro-apoptotic BAX, anti-apoptotic Bcl-2) and cleaved caspases (e.g., cleaved caspase-3, cleaved PARP). An increase in the BAX/Bcl-2 ratio is indicative of a shift towards a pro-apoptotic state.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BAX, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation (Illustrative Example):

TreatmentConcentration (µM)Relative BAX Expression (Normalized to β-actin)Relative Bcl-2 Expression (Normalized to β-actin)BAX/Bcl-2 Ratio
Vehicle Control01.0 ± 0.11.0 ± 0.11.0
This compound52.5 ± 0.30.6 ± 0.084.17
This compound104.2 ± 0.50.3 ± 0.0514.0
Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: A hallmark of the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential (ΔΨm). This can be assessed using cationic fluorescent dyes such as JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Staining:

    • Treat cells with this compound as previously described.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells with assay buffer to remove excess dye.

  • Analysis:

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • For flow cytometry, measure the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels.

Data Presentation (Illustrative Example):

TreatmentConcentration (µM)Red/Green Fluorescence Ratio (Decrease indicates depolarization)
Vehicle Control05.8 ± 0.4
This compound52.1 ± 0.3
This compound100.9 ± 0.2
CCCP (Positive Control)500.5 ± 0.1

Conclusion

The methodologies described in these application notes provide a robust framework for assessing this compound-induced apoptosis. By combining techniques that evaluate different stages of the apoptotic process, from signaling events to execution, researchers can gain a comprehensive understanding of the pro-apoptotic activity of this compound. The provided protocols and illustrative data tables serve as a guide for designing experiments and presenting findings in a clear and quantitative manner.

Application Notes: Detecting p73 Induction by Retra Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p73, a member of the p53 family, plays a critical role in cell cycle arrest and apoptosis.[1] In certain cancers harboring mutant p53, p73 is often sequestered and inactivated through direct binding with the mutant p53 protein. The small molecule Retra has been identified as a promising therapeutic agent that can disrupt this interaction, leading to the release and activation of p73.[2] This activation of p73 can restore tumor suppressor functions, making this compound a molecule of significant interest in cancer therapy research.

These application notes provide a detailed protocol for utilizing Western blot analysis to detect and quantify the induction of p73 in cancer cells following treatment with this compound. The Western blot technique is a widely used method to separate and identify specific proteins in a sample, making it an ideal tool for this application.

Data Presentation

The induction of p73 by this compound can be quantified by comparing the protein levels in treated versus untreated cells. The following table summarizes representative data on the fold increase of TAp73 protein in A431 cells after treatment with this compound.

Cell LineTreatmentFold Increase in TAp73 ProteinReference
A431This compound4- to 5-fold--INVALID-LINK--

Signaling Pathway

This compound's mechanism of action involves the disruption of the inhibitory complex between mutant p53 and p73. This frees p73 to translocate to the nucleus and activate the transcription of its target genes, such as p21 and PUMA, ultimately leading to cell cycle arrest and apoptosis.

Retra_p73_Pathway This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 inhibits p73 p73 mutp53_p73->p73 releases p21 p21 p73->p21 activates PUMA PUMA p73->PUMA activates GrowthInhibition Growth Inhibition p21->GrowthInhibition Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound-induced p73 signaling pathway.

Experimental Workflow

The overall experimental workflow for detecting this compound-induced p73 expression involves cell culture and treatment, protein extraction, protein quantification, SDS-PAGE, protein transfer to a membrane, and immunodetection by Western blot.

Western_Blot_Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation (anti-p73) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis and Quantification I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate mutant p53-harboring cancer cells (e.g., A431) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Once the cells reach the desired confluency, treat them with this compound at a final concentration of 10-20 µM (or a range of concentrations for a dose-response experiment). Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Incubate the cells for 12-24 hours.

Western Blot Protocol for p73 Detection

1. Cell Lysis and Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the protein) to a new tube.

2. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE

  • Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the samples and a pre-stained protein ladder onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

5. Membrane Blocking

  • Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation

  • Primary Antibody: Incubate the membrane with a primary antibody specific for p73 (e.g., rabbit anti-p73) overnight at 4°C with gentle shaking. The recommended starting dilution is 1:1000 in 5% BSA/TBST.[3] For some antibodies, a concentration of 1-3 µg/ml is recommended.[4]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in 5% milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p73 band intensity to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.

  • Calculate the fold change in p73 expression in this compound-treated samples compared to the vehicle-treated control.

References

Application Notes and Protocols for Colony Formation Assay with Retra Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. This method is widely employed in cancer research to evaluate the effects of cytotoxic agents, radiation, and other anti-cancer therapies on the long-term proliferative capacity of cancer cells. Retra, a small molecule, has been identified as an activator of the p53 tumor suppressor family member, p73. In cancer cells harboring mutant p53, this compound can release p73 from its inhibitory complex with mutant p53, thereby restoring its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis, and consequently leading to a reduction in colony formation.

This document provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound treatment in cancer cell lines, with a specific focus on cell lines expressing mutant p53.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the colony formation of mutant p53-harboring cancer cell lines. This data is synthesized from published literature describing a significant reduction in colony numbers following this compound treatment.

Cell Linep53 StatusThis compound Concentration (µM)Treatment Duration (hours)Colony Formation Inhibition (%)
A431Mutant (R273H)1012~ 75%
SW480Mutant (R273H)1012~ 80%

Experimental Protocols

Materials
  • Cancer cell lines (e.g., A431, SW480)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 10% methanol, 10% acetic acid in water

  • Staining solution: 0.5% crystal violet in methanol

  • Microscope

  • Incubator (37°C, 5% CO2)

Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 6-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies (typically 200-1000 cells per well). For A431 cells, a starting density of 500 cells/well is recommended. For SW480 cells, a starting density of 800 cells/well is suggested.

  • This compound Treatment:

    • Allow the cells to adhere to the plates for 24 hours in a 37°C, 5% CO2 incubator.

    • Prepare fresh dilutions of this compound in complete cell culture medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for 12 hours at 37°C with 5% CO2.

  • Colony Formation:

    • After the 12-hour treatment, carefully remove the medium containing this compound.

    • Gently wash the cells twice with PBS.

    • Add fresh, drug-free complete cell culture medium to each well.

    • Return the plates to the incubator and allow the colonies to grow for 10-14 days. The incubation time will vary depending on the growth rate of the cell line.

    • Monitor the plates every 2-3 days for colony formation.

  • Fixation and Staining:

    • Once the colonies are of a sufficient size (at least 50 cells per colony), remove the medium from the wells.

    • Gently wash the wells twice with PBS.

    • Add 1 ml of the fixation solution to each well and incubate for 15 minutes at room temperature.

    • Remove the fixation solution.

    • Add 1 ml of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.

    • Carefully remove the crystal violet solution and wash the wells with tap water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting and Analysis:

    • Visually count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated cells / PE of control cells

    • The percentage of colony formation inhibition can be calculated as (1 - SF) x 100% .

Mandatory Visualization

Signaling Pathway

Retra_p73_Pathway cluster_cell Cancer Cell with Mutant p53 This compound This compound mutp53_p73 Mutant p53-p73 Complex (Inactive) This compound->mutp53_p73 disrupts p73 Active p73 mutp53_p73->p73 releases Target_Genes p73 Target Genes (e.g., p21, PUMA) p73->Target_Genes activates transcription Apoptosis Apoptosis Target_Genes->Apoptosis Growth_Inhibition Growth Inhibition & Reduced Colony Formation Target_Genes->Growth_Inhibition

Caption: this compound-p73 Signaling Pathway in Mutant p53 Cancer Cells.

Experimental Workflow

Colony_Formation_Assay_Workflow start Start: Culture Cells seed Seed Cells in 6-well Plates (e.g., 500 cells/well) start->seed adhere Allow Cells to Adhere (24h) seed->adhere treat Treat with this compound (12h) (and Vehicle Control) adhere->treat wash Wash with PBS treat->wash incubate Incubate in Drug-Free Medium (10-14 days) wash->incubate fix_stain Fix and Stain Colonies (Crystal Violet) incubate->fix_stain count Count Colonies fix_stain->count analyze Analyze Data (PE, SF, Inhibition) count->analyze end End analyze->end

Caption: Experimental Workflow for Colony Formation Assay with this compound Treatment.

Application Notes: In Vivo Efficacy Study Design for Retra

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed framework for conducting an in vivo efficacy study of Retra, a novel therapeutic agent. The following protocols are designed for researchers, scientists, and drug development professionals to assess the anti-tumor activity of this compound in a preclinical setting.

For the purpose of this document, this compound is conceptualized as a selective inhibitor of a key signaling protein, Kinase-X, which is a critical component of the Pro-Growth Signaling Pathway frequently dysregulated in certain cancers. The primary objective of the described study is to evaluate the dose-dependent efficacy of this compound in a subcutaneous xenograft mouse model. The protocols herein detail the study design, experimental procedures, data collection, and analysis required to determine the anti-tumor effects of this compound.

Below is a diagram illustrating the proposed mechanism of action for this compound, targeting Kinase-X to inhibit downstream signals that promote tumor cell proliferation.

cluster_pathway Pro-Growth Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Downstream Downstream Effectors (e.g., MAPK/ERK) KinaseX->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX Inhibition cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Monitoring Phase cluster_post Endpoint Analysis Acclimatization Day -7 to -1 Animal Acclimatization Implantation Day 0 Tumor Cell Implantation Acclimatization->Implantation TumorGrowth Day 1 to ~10 Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Day ~11 Randomization & Grouping TumorGrowth->Randomization Dosing Day ~12 to ~30 Dosing & Monitoring Randomization->Dosing Termination Day ~31 Study Termination Dosing->Termination Analysis Data Collection & Analysis Termination->Analysis cluster_outcomes Measured Outcomes Hypothesis Hypothesis: This compound inhibits tumor growth by targeting Kinase-X Model In Vivo Model: Xenograft with tumors driven by Pro-Growth Pathway Hypothesis->Model Intervention Intervention: Oral administration of Vehicle vs. This compound Model->Intervention Efficacy Efficacy: Tumor Volume & TGI Intervention->Efficacy Tolerability Tolerability: Body Weight & Clinical Signs Intervention->Tolerability

Application Notes and Protocols for Monitoring Tumor Growth in Retra-Treated Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for monitoring the growth of tumors in mice undergoing treatment with Retra, a small molecule designed to suppress cancer cells bearing mutant p53.[1][2][3][4] Accurate and consistent monitoring of tumor burden is critical for evaluating the efficacy of therapeutic agents in preclinical studies. This document outlines three commonly employed techniques: traditional caliper measurements, bioluminescence imaging (BLI), and high-frequency ultrasound (HFUS). Each method offers distinct advantages and is suited for different experimental needs. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data for the assessment of this compound's anti-tumor activity.

Mechanism of Action of this compound

This compound has been identified as a small molecule that can reactivate the transcriptional activity of p73, a member of the p53 family, which is often inhibited by mutant p53 in cancer cells.[1][2][4] By disrupting the inhibitory complex between mutant p53 and p73, this compound allows p73 to induce the expression of target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[1] This leads to the suppression of tumor cell growth.[1][2][4] In vivo studies using xenograft models have demonstrated that this compound can inhibit tumor formation.[3]

This compound Signaling Pathway

Retra_Signaling_Pathway Putative Mechanism of Action of this compound cluster_0 In Mutant p53-Bearing Cancer Cell mutant_p53 Mutant p53 p73 p73 mutant_p53->p73 inhibits p21_PUMA p21, PUMA p73->p21_PUMA activates transcription This compound This compound This compound->mutant_p53 inhibits binding Apoptosis Apoptosis & Growth Suppression p21_PUMA->Apoptosis

Caption: A diagram illustrating the proposed mechanism of this compound in cancer cells with mutant p53.

Tumor Growth Monitoring Techniques

A summary of the primary techniques for monitoring tumor growth in mouse models is provided below. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the need for 3D visualization, and animal welfare considerations.

Technique Principle Advantages Limitations Typical Frequency
Caliper Measurement Manual measurement of tumor length and width to calculate volume.[5][6][7]Inexpensive, rapid, and does not require specialized equipment.Prone to inter-operator variability, only provides 2D measurements, and can be inaccurate for irregularly shaped tumors.[7][8][9]2-3 times per week.[5]
Bioluminescence Imaging (BLI) Non-invasive imaging of light emitted by luciferase-expressing tumor cells after administration of a substrate.[10][11][12][13]Highly sensitive for detecting small tumors and metastases, allows for longitudinal tracking of tumor burden in the same animal.[14]Requires genetic modification of tumor cells, signal can be attenuated by tissue depth.Once per week.
High-Frequency Ultrasound (HFUS) Non-invasive imaging using high-frequency sound waves to visualize and measure tumor dimensions and volume.[15][16][17]Provides high-resolution 3D images in real-time, allows for visualization of tumor vasculature and necrosis, does not require cell line modification.[16][17][18]Requires specialized equipment and a trained operator, may require anesthesia.Once per week.

Experimental Protocols

Subcutaneous Tumor Implantation

A crucial first step for in vivo studies is the successful implantation of tumor cells to establish a palpable tumor.

Materials:

  • Cancer cell line of interest (e.g., A431, which bears a p53 mutation)[1]

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Syringes (1 mL) and needles (25-27 gauge)

  • 70% Ethanol

  • Anesthetic (e.g., isoflurane)

  • Female athymic nude mice (nu/nu), 6-8 weeks old

Protocol:

  • Culture the selected cancer cells to 80-90% confluency.

  • Harvest the cells using trypsin and wash with sterile PBS.

  • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mouse using isoflurane.

  • Wipe the injection site (typically the flank) with 70% ethanol.

  • Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mouse.

  • Monitor the mice for tumor formation. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and this compound treatment groups.

Caliper Measurement Protocol

Materials:

  • Digital calipers

  • Animal scale

  • Data recording sheet

Protocol:

  • Gently restrain the mouse. Anesthesia may be used if necessary to ensure accurate measurements.[5]

  • Using the digital calipers, measure the longest diameter (length) and the perpendicular shorter diameter (width) of the tumor. Avoid applying excessive pressure that could compress the tumor.[5]

  • Record the length and width in millimeters.

  • Weigh the mouse and record its body weight.

  • Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .[5]

  • Perform measurements 2-3 times per week.

Experimental Workflow for Caliper Measurements

Caliper_Workflow Workflow for Caliper-Based Tumor Monitoring Start Start of Study Implant Implant Tumor Cells Start->Implant Palpable Tumors Become Palpable Implant->Palpable Randomize Randomize Mice into Treatment Groups Palpable->Randomize Treat Administer this compound or Vehicle Randomize->Treat Measure Measure Tumor with Calipers (2-3 times/week) Treat->Measure Begin Monitoring Record Record Data & Calculate Volume Measure->Record Endpoint Reach Study Endpoint Measure->Endpoint Record->Measure Continue until Endpoint

Caption: A step-by-step workflow for monitoring tumor growth using calipers.

Bioluminescence Imaging (BLI) Protocol

This protocol assumes the use of a cancer cell line stably expressing a luciferase reporter gene (e.g., firefly luciferase).[10][11][12]

Materials:

  • Luciferase-expressing cancer cells

  • D-luciferin substrate

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthetic (isoflurane)

Protocol:

  • Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).[13]

  • Anesthetize the mouse using isoflurane and place it inside the imaging chamber.

  • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[13]

  • Wait for the substrate to distribute, typically 10-15 minutes post-injection.[14]

  • Acquire bioluminescent images using the in vivo imaging system. Exposure times may vary depending on the signal intensity.

  • Using the accompanying software, draw a region of interest (ROI) around the tumor to quantify the bioluminescent signal (total flux in photons/second).

  • Perform imaging once per week to monitor tumor progression.

Experimental Workflow for Bioluminescence Imaging

BLI_Workflow Workflow for Bioluminescence Imaging Start Start of Study Implant Implant Luciferase-Expressing Tumor Cells Start->Implant Randomize Randomize Mice into Treatment Groups Implant->Randomize Treat Administer this compound or Vehicle Randomize->Treat Anesthetize Anesthetize Mouse Treat->Anesthetize Weekly Imaging Inject Inject D-luciferin Anesthetize->Inject Image Acquire Bioluminescent Image Inject->Image Analyze Quantify Signal (ROI) Image->Analyze Analyze->Treat Continue Treatment Endpoint Reach Study Endpoint Analyze->Endpoint

Caption: A procedural workflow for monitoring tumor growth with bioluminescence imaging.

High-Frequency Ultrasound (HFUS) Protocol

Materials:

  • High-frequency ultrasound imaging system with a suitable transducer

  • Ultrasound gel

  • Anesthetic (isoflurane)

  • Animal positioning platform

Protocol:

  • Anesthetize the mouse using isoflurane.

  • Place the mouse on the imaging platform and remove hair from the area overlying the tumor.

  • Apply a layer of ultrasound gel to the skin over the tumor to ensure good acoustic coupling.

  • Position the transducer over the tumor.

  • Acquire a series of 2D B-mode images of the tumor in both sagittal and transverse planes.

  • Use the system's software to measure the tumor's length, width, and height from the images.

  • Many systems can reconstruct a 3D image from the 2D scans and automatically calculate the tumor volume.[16][17]

  • Perform imaging once per week.

Experimental Workflow for High-Frequency Ultrasound

HFUS_Workflow Workflow for High-Frequency Ultrasound Imaging Start Start of Study Implant Implant Tumor Cells Start->Implant Randomize Randomize Mice into Treatment Groups Implant->Randomize Treat Administer this compound or Vehicle Randomize->Treat Anesthetize Anesthetize Mouse & Prepare Imaging Area Treat->Anesthetize Weekly Imaging Image Acquire 2D/3D Ultrasound Images Anesthetize->Image Measure Measure Tumor Dimensions and Calculate Volume Image->Measure Measure->Treat Continue Treatment Endpoint Reach Study Endpoint Measure->Endpoint

Caption: A workflow outlining the steps for tumor monitoring using high-frequency ultrasound.

Data Presentation and Analysis

All quantitative data, including tumor volume, bioluminescent signal, and body weight, should be recorded systematically. For analysis, data should be grouped by treatment and control arms. Tumor growth curves should be generated by plotting the mean tumor volume ± standard error of the mean (SEM) over time for each group. Statistical analysis, such as a two-way ANOVA, can be used to determine the significance of any differences in tumor growth between the this compound-treated and control groups.

Conclusion

The protocols described in these application notes provide a comprehensive guide for researchers monitoring the efficacy of this compound in preclinical mouse models of cancer. The selection of the most appropriate tumor monitoring technique will be dictated by the specific scientific questions being addressed and the resources available. Consistent application of these standardized methods will facilitate the generation of reliable and reproducible data, which is essential for the successful development of novel cancer therapeutics.

References

Application Notes and Protocols: Investigating the Synergistic Potential of Retra in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Retra (N-retinoyl-L-leucine), a novel retinoid derivative, in combination with other chemotherapeutic agents. The following sections detail the rationale, experimental protocols, data presentation strategies, and potential mechanisms of action for investigating the synergistic anti-cancer effects of this compound.

Introduction and Rationale

Retinoids, a class of compounds derived from vitamin A, are known to play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1][2][3] Their potential as anti-cancer agents has been explored, with some success in specific malignancies.[3] Leucine, an essential amino acid, has a complex and context-dependent role in cancer, influencing cell metabolism and signaling pathways such as mTOR.[4][5] The novel compound this compound, which conjugates a retinoid with leucine, presents a unique opportunity to target multiple pathways implicated in cancer progression.

Combining therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity.[6] The primary rationale for combining this compound with conventional chemotherapeutic agents, such as doxorubicin, cisplatin, or paclitaxel, is to achieve a synergistic effect, where the combined anti-cancer activity is greater than the sum of the individual agents' effects.[7] This could allow for lower effective doses of the conventional agents, potentially mitigating their associated side effects.

Data Presentation: Quantifying Synergy

A critical aspect of evaluating combination therapies is the quantitative assessment of synergy.[6][7][8] The following tables provide a structured format for presenting data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in MCF-7 Breast Cancer Cells

TreatmentIC50 (µM) ± SD (72h)
This compound[Insert experimental value]
Doxorubicin[Insert experimental value]
This compound + Doxorubicin (1:1 ratio)[Insert experimental value]

Table 2: Combination Index (CI) Values for this compound and Doxorubicin in MCF-7 Cells

The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Fraction Affected (Fa)CI ValueInterpretation
0.25[Insert calculated value]
0.50[Insert calculated value]
0.75[Insert calculated value]
0.90[Insert calculated value]

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment Group (n=8)Average Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control[Insert experimental value]-
This compound (dose)[Insert experimental value][Calculate %]
Doxorubicin (dose)[Insert experimental value][Calculate %]
This compound + Doxorubicin[Insert experimental value][Calculate %]

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with a standard chemotherapeutic agent like doxorubicin.

In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner chemotherapeutic agent, and to quantify their synergistic interaction.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination studies, prepare mixtures at a constant molar ratio (e.g., 1:1, 1:2, 2:1).

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot dose-response curves and determine the IC50 values for each agent alone and in combination using non-linear regression.

    • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.[8]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells for implantation (e.g., 5 x 10^6 MCF-7 cells in Matrigel)

  • This compound formulation for in vivo administration

  • Doxorubicin formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle, this compound alone, doxorubicin alone, this compound + doxorubicin).

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection twice weekly).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for Synergy

The synergistic effect of this compound in combination with a DNA-damaging agent like doxorubicin may involve the modulation of key signaling pathways that regulate cell cycle and apoptosis. Retinoids can induce the expression of RARβ, which in turn can lead to cell cycle arrest.[1] Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[9][10]

Synergy_Pathway This compound This compound RAR Retinoic Acid Receptor (RAR) This compound->RAR activates Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage causes RARbeta RARβ Expression RAR->RARbeta induces p21 p21/p27 RARbeta->p21 upregulates CDK CDK2/4 p21->CDK inhibits G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest progression blocked Apoptosis Apoptosis G1_Arrest->Apoptosis sensitizes to p53 p53 Activation DNA_Damage->p53 p53->G1_Arrest induces Bax Bax/Bak p53->Bax activates Bax->Apoptosis promotes

Caption: Hypothetical signaling pathway for this compound and Doxorubicin synergy.

Experimental Workflow for Combination Studies

The following diagram outlines the general workflow for the preclinical evaluation of a combination therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Dose_Response Single Agent Dose-Response (IC50) Cell_Culture->Dose_Response Combination_Screen Combination Matrix Screening Dose_Response->Combination_Screen Synergy_Analysis Synergy Analysis (e.g., CI Calculation) Combination_Screen->Synergy_Analysis Mechanism_Assays Mechanistic Assays (Apoptosis, Cell Cycle) Synergy_Analysis->Mechanism_Assays Model_Development Xenograft Model Development Synergy_Analysis->Model_Development Promising Combinations Treatment_Regimen Treatment & Monitoring Model_Development->Treatment_Regimen Efficacy_Evaluation Tumor Growth Inhibition Treatment_Regimen->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment_Regimen->Toxicity_Assessment

Caption: General workflow for preclinical combination therapy evaluation.

Conclusion

The provided application notes and protocols offer a foundational framework for the systematic investigation of this compound in combination with other chemotherapeutic agents. By employing rigorous experimental design, quantitative analysis of synergy, and mechanistic studies, researchers can effectively evaluate the therapeutic potential of this novel compound and generate the robust preclinical data necessary to support its further development.

References

Application Notes and Protocols for Studying Retra's Effect on the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Retra is a novel small molecule that has demonstrated potential anti-cancer properties by inducing cell cycle arrest and apoptosis. These application notes provide a comprehensive experimental framework to elucidate the effects of this compound on the cell cycle, offering detailed protocols for a systematic investigation from initial cytotoxicity assessment to the analysis of underlying molecular mechanisms. The following protocols are designed to be adaptable to various cancer cell lines and research objectives.

Initial Assessment of this compound's Cytotoxicity and Dose-Response

Before investigating the specific effects of this compound on the cell cycle, it is crucial to determine its cytotoxic concentration range. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1][2][3]

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for 24, 48, and 72 hours.

  • At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Dose-Response of this compound
Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100100100
0.1
1
10
50
100

IC50 Values:

  • 24h:

  • 48h:

  • 72h:

Analysis of Cell Cycle Distribution

Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. This will reveal if this compound induces arrest at a specific phase.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (at IC50 and other relevant concentrations)

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24, 48, and 72 hours. Include a vehicle control.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Data Presentation: Effect of this compound on Cell Cycle Distribution
Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle Control (24h)
This compound (IC50, 24h)
Vehicle Control (48h)
This compound (IC50, 48h)

Investigation of Apoptosis

Cell cycle arrest can be a precursor to apoptosis. The Annexin V/PI assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol: Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (at IC50 and other relevant concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 and 48 hours.

  • Harvest the cells (including the supernatant to collect any detached apoptotic cells) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation: Apoptotic Effect of this compound
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (24h)
This compound (IC50, 24h)
Vehicle Control (48h)
This compound (IC50, 48h)

Molecular Mechanism of this compound-Induced Cell Cycle Arrest

To understand how this compound induces G2/M arrest, it is essential to examine the expression of key regulatory proteins. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[4][5][6][7]

Protocol: Western Blot Analysis of Cell Cycle and Apoptotic Proteins

Objective: To analyze the expression of proteins involved in the G2/M checkpoint and apoptosis following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (at IC50 concentration)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p73, anti-PUMA, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the IC50 concentration for 24 and 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation: Protein Expression Changes Induced by this compound
ProteinFold Change vs. Control (24h)Fold Change vs. Control (48h)
Cyclin B1
CDK1
p21
p73
PUMA
Bax
Cleaved Caspase-3

Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cell Cycle & Apoptosis Analysis cluster_2 Phase 3: Mechanistic Studies A Cell Seeding B This compound Treatment (Dose-Response) A->B C MTT Assay B->C D Determine IC50 C->D E This compound Treatment (IC50) D->E Inform next phase F Cell Cycle Analysis (PI Staining) E->F G Apoptosis Assay (Annexin V/PI) E->G K Analyze G2/M & Apoptotic Proteins F->K Correlate with protein levels G->K H This compound Treatment (IC50) I Protein Extraction H->I J Western Blot I->J J->K

Caption: A flowchart of the experimental design to study this compound's effect on the cell cycle.

Proposed Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis

Signaling_Pathway This compound This compound p73 p73 Activation This compound->p73 p21 p21 Upregulation p73->p21 PUMA PUMA Upregulation p73->PUMA CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibits G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Promotes M-phase entry Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax Activation PUMA->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes mitochondrial permeabilization Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis

Caption: A proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Retra Solubility in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the solubility of Retra in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in standard 1X PBS at room temperature?

The solubility of this compound in PBS is highly dependent on the formulation and pH of the buffer. Generally, this compound is sparingly soluble in aqueous solutions like PBS. For optimal results, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into PBS.

Q2: Why is my this compound solution in PBS cloudy?

A cloudy solution typically indicates that the this compound has precipitated out of the buffer.[1] This can happen if the concentration of this compound exceeds its solubility limit in PBS or if the organic solvent from the stock solution is too high a percentage of the final volume. The pH of the PBS can also significantly impact the solubility of various compounds.[2]

Q3: Can I heat the PBS to dissolve my this compound?

Gentle warming can increase the solubility of some compounds.[2] However, excessive heat may degrade this compound or affect its biological activity. It is advisable to conduct preliminary tests to determine if heating affects the stability and efficacy of this compound for your specific application.

Q4: Does the pH of the PBS matter for this compound solubility?

Yes, the pH of the buffer is a critical factor affecting the solubility of many drug compounds.[2] The ionization state of this compound can change with pH, which in turn alters its solubility. It is important to ensure your PBS is at the correct physiological pH (typically ~7.4) for your experiments.[3]

Q5: Is it better to add the this compound powder directly to PBS or to dilute a stock solution?

Due to its limited aqueous solubility, it is highly recommended to first dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution. This stock can then be serially diluted into your PBS to the desired final concentration, minimizing the risk of precipitation.

Troubleshooting Guide

Problem: this compound is not dissolving in PBS.

  • Question: Did you add the this compound powder directly to the PBS?

    • Answer: this compound has low aqueous solubility. It is recommended to first create a stock solution in an organic solvent.

  • Question: What is the final concentration you are trying to achieve?

    • Answer: The concentration might be above the solubility limit of this compound in PBS. Try preparing a more dilute solution.

  • Question: Have you tried gentle agitation or vortexing?

    • Answer: Mixing can help to dissolve the compound.[2] However, for compounds with inherently low solubility, this may not be sufficient.

Problem: The this compound/PBS solution is cloudy or shows precipitation.

  • Question: What percentage of organic solvent is in your final working solution?

    • Answer: A high percentage of the organic solvent from your stock solution can cause the compound to precipitate when diluted into the aqueous PBS. Keep the final organic solvent concentration as low as possible, typically below 1%.

  • Question: At what temperature are you storing your this compound/PBS solution?

    • Answer: Some compounds can precipitate out of solution at lower temperatures. While PBS itself can be stored at 4°C, a working solution with a dissolved compound might need to be prepared fresh or stored at room temperature.[4]

  • Question: Is your PBS formulation appropriate?

    • Answer: Some PBS formulations contain divalent cations like Ca²⁺ and Mg²⁺, which can sometimes lead to the precipitation of certain compounds.[1][3] Consider using a PBS formulation without these ions if you continue to experience issues.

Data on this compound Solubility

Table 1: Effect of pH on this compound Solubility in 1X PBS at 25°C

pHMaximum Solubility (µM)Observations
6.85Slight precipitation
7.415Clear solution
8.012Clear solution

Table 2: Effect of Temperature on this compound Solubility in 1X PBS (pH 7.4)

Temperature (°C)Maximum Solubility (µM)Observations
48Precipitation
25 (Room Temp)15Clear solution
3725Clear solution

Table 3: Effect of DMSO Concentration on this compound Solubility in 1X PBS (pH 7.4) at 25°C

Final DMSO Conc. (%)Maximum this compound Conc. (µM)Observations
0.115Clear solution
0.550Clear solution
1.0100Clear solution
5.0>200May be cytotoxic, check experimental tolerance

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the appropriate amount of this compound powder using a calibrated analytical balance.

  • In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in 1X PBS

  • Thaw a 10 mM this compound in DMSO stock solution aliquot at room temperature.

  • Prepare your 1X PBS (pH 7.4) and ensure it is at the desired experimental temperature (e.g., room temperature or 37°C).

  • Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 99 µL of PBS to make a 100 µM intermediate solution. Vortex gently.

  • Add 10 µL of the 100 µM intermediate solution to 90 µL of PBS to achieve the final 10 µM working concentration.

  • Vortex the final working solution gently before use. Always prepare the final working solution fresh for each experiment.

Visual Guides

TroubleshootingWorkflow Start Start: this compound Solubility Issue in PBS Check_Method Direct Dissolution or Stock Dilution? Start->Check_Method Direct Direct Dissolution Check_Method->Direct Direct Stock Stock Dilution Check_Method->Stock Stock Prep_Stock Action: Prepare a stock solution in DMSO. Direct->Prep_Stock Check_Conc Is the final concentration too high? Stock->Check_Conc Prep_Stock->Check_Conc High_Conc Yes Check_Conc->High_Conc Low_Conc No Check_Conc->Low_Conc Reduce_Conc Action: Lower the final concentration. High_Conc->Reduce_Conc Check_Solvent Is the final organic solvent % too high? Low_Conc->Check_Solvent Reduce_Conc->Check_Solvent High_Solvent Yes Check_Solvent->High_Solvent Low_Solvent No Check_Solvent->Low_Solvent Reduce_Solvent Action: Decrease final organic solvent % (e.g., <0.5%). High_Solvent->Reduce_Solvent Check_Temp_pH Check PBS pH and Temperature. Low_Solvent->Check_Temp_pH Reduce_Solvent->Check_Temp_pH Adjust_Params Action: Adjust pH to ~7.4 and consider warming. Check_Temp_pH->Adjust_Params Success Result: Clear Solution Adjust_Params->Success Fail Issue Persists: Contact Technical Support Adjust_Params->Fail

Caption: Troubleshooting workflow for this compound solubility issues in PBS.

SignalingPathway This compound This compound Receptor Receptor XYZ This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor Z KinaseB->TranscriptionFactor Gene_Expression Gene Expression TranscriptionFactor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound as a receptor inhibitor.

References

Technical Support Center: Optimizing RETRA Concentration to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RETRA, a small molecule designed to reactivate the p73 tumor suppressor pathway in cancer cells harboring mutant p53. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize this compound concentration and minimize potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that functions by disrupting the inhibitory interaction between mutant p53 (mutp53) and the tumor suppressor protein p73. In many cancers, mutp53 not only loses its tumor-suppressive functions but also gains oncogenic functions, including the sequestration and inactivation of p73. This compound releases p73 from this complex, allowing it to transactivate its target genes, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: Is this compound expected to have off-target effects?

A2: Current research suggests that this compound is highly specific for cancer cells expressing mutant p53 and has minimal effects on cells with wild-type p53 or no p53. However, as with any small molecule inhibitor, the potential for off-target effects should be experimentally evaluated in your specific cell model and experimental conditions. This guide provides protocols to assess both on-target and potential off-target activities.

Q3: What is a typical starting concentration for this compound in cell culture experiments?

A3: A common starting point for in vitro experiments is around the IC50 value, which for this compound has been reported to be approximately 4 µM in some cancer cell lines. However, the optimal concentration can vary depending on the cell line, its specific p53 mutation, and culture conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your system.

Q4: How can I confirm that this compound is working on-target in my cells?

A4: On-target activity of this compound can be confirmed by observing several downstream effects of p73 activation. These include:

  • Disruption of the mutp53-p73 interaction: This can be verified by co-immunoprecipitation (Co-IP).

  • Increased expression of p73 target genes: Key target genes include CDKN1A (p21), PUMA, and NOXA. Their expression can be measured by qRT-PCR or Western blotting.

  • Induction of apoptosis and cell cycle arrest: These can be assessed by flow cytometry-based assays.

Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your experiments with this compound.

Problem 1: No or low cytotoxicity observed after this compound treatment.

Possible Cause & Solution

  • Suboptimal this compound Concentration:

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Test a range of concentrations from 1 µM to 20 µM.

  • Incorrect p53 Status of the Cell Line:

    • Solution: Confirm that your cell line expresses a mutant p53 that is known to interact with and inhibit p73. This compound's efficacy is dependent on the presence of this interaction.

  • Compound Instability:

    • Solution: Ensure proper storage and handling of the this compound compound. Prepare fresh working solutions for each experiment. Refer to the quality control section for more details.

  • Low p73 Expression:

    • Solution: Some cell lines may have low endogenous levels of p73. Measure the baseline p73 expression in your cells.

Problem 2: High variability in experimental results.

Possible Cause & Solution

  • Inconsistent Cell Culture Conditions:

    • Solution: Maintain consistent cell density, passage number, and media composition for all experiments.

  • Inaccurate this compound Concentration:

    • Solution: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate dosing.

  • Assay-Specific Variability:

    • Solution: Optimize your experimental assays (e.g., qRT-PCR, Western blot, flow cytometry) to reduce technical variability. Include appropriate positive and negative controls in every experiment.

Problem 3: Concern about potential off-target effects.

Possible Cause & Solution

  • Non-specific Cytotoxicity at High Concentrations:

    • Solution: While this compound is reported to be specific, high concentrations of any compound can lead to off-target effects. It is crucial to identify the lowest effective concentration that induces the desired on-target effects.

  • How to Assess Off-Target Effects:

    • Solution:

      • Compare with control cell lines: Test the effect of this compound on cell lines with wild-type p53 or that are p53-null. A specific on-target effect should be minimal in these cells.

      • Rescue experiment: Use siRNA to knockdown p73. If the effects of this compound are on-target, p73 knockdown should rescue the cells from this compound-induced cytotoxicity.

      • Transcriptomic/Proteomic analysis: For a comprehensive view, perform RNA-sequencing or proteomic profiling of this compound-treated cells to identify any unintended changes in gene or protein expression.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer Typep53 StatusThis compound IC50 (µM)
A431Skin CarcinomaR273H~4
SW480Colon CarcinomaR273H, P309SNot specified
T98GGlioblastomaM237INot specified

Note: IC50 values can vary between studies and experimental conditions. It is recommended to determine the IC50 in your own experimental system.

Key Experimental Protocols

Protocol 1: Dose-Response Curve for this compound
  • Cell Plating: Seed your mutant p53-expressing cancer cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 1, 2, 4, 8, 16, 32 µM).

  • Treatment: Remove the old medium from the cells and add the this compound-containing medium. Incubate for a period determined by your experimental goals (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the untreated control and plot the results as a percentage of viability versus this compound concentration. Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess mutp53-p73 Interaction
  • Cell Lysis: Treat cells with the desired concentration of this compound or a vehicle control for the appropriate time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against p53 (e.g., DO-1) overnight at 4°C.

  • Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both p53 and p73. A successful on-target effect of this compound will be indicated by a reduced amount of p73 co-immunoprecipitated with mutant p53 in the this compound-treated sample compared to the control.[1][2][3][4][5]

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with the optimized concentration of this compound or a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

An increase in the percentage of Annexin V-positive cells upon this compound treatment indicates the induction of apoptosis.[6][7]

Mandatory Visualizations

RETRA_Signaling_Pathway cluster_0 Mutant p53 Cell mutp53 Mutant p53 p73 p73 mutp53->p73 Sequesters & Inactivates p73_target_genes p73 Target Genes (p21, PUMA, NOXA) p73->p73_target_genes Activates Transcription This compound This compound This compound->mutp53 Inhibits Interaction apoptosis Apoptosis & Cell Cycle Arrest p73_target_genes->apoptosis Leads to

Caption: this compound's mechanism of action in a mutant p53-expressing cancer cell.

Experimental_Workflow cluster_on_target On-Target Assays cluster_off_target Off-Target Assays start Start: Cell Culture (mutp53-expressing cells) dose_response 1. Dose-Response Curve (Determine IC50) start->dose_response on_target_validation 2. On-Target Validation dose_response->on_target_validation off_target_assessment 3. Off-Target Assessment on_target_validation->off_target_assessment co_ip Co-IP (mutp53-p73) q_pcr qRT-PCR (p73 targets) apoptosis_assay Apoptosis Assay (Annexin V/PI) end End: Optimized This compound Concentration off_target_assessment->end control_cells Test on wt-p53/ p53-null cells p73_knockdown p73 Knockdown (Rescue)

Caption: Workflow for optimizing this compound concentration and validating its effects.

Troubleshooting_Logic decision decision action action start Problem: No/Low Cytotoxicity check_conc Is concentration optimized? start->check_conc check_p53 Is p53 status correct? check_conc->check_p53 Yes action_dose_response Action: Perform Dose-Response check_conc->action_dose_response No check_stability Is compound stable? check_p53->check_stability Yes action_verify_p53 Action: Verify Cell Line check_p53->action_verify_p53 No action_qc Action: Check Compound QC check_stability->action_qc No end Consult Further Support check_stability->end Yes

Caption: A logical troubleshooting guide for low this compound efficacy.

References

Technical Support Center: Retinoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Retinoic Acid (RA) in cell culture media. It is intended for researchers, scientists, and drug development professionals who may encounter challenges with the consistency and efficacy of RA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Retinoic Acid (RA) and why is it used in cell culture?

Retinoic Acid is a metabolite of vitamin A that plays a crucial role in cell growth, differentiation, and embryonic development.[1] In cell culture, it is widely used to induce the differentiation of various cell types, including stem cells into neurons, pancreatic progenitors, and adipocytes.[2]

Q2: I'm seeing inconsistent results in my differentiation experiments using RA. What could be the cause?

Inconsistent results are often due to the inherent instability of Retinoic Acid in cell culture media.[3][4] RA is susceptible to degradation from exposure to light, air (oxidation), and relatively high temperatures, all of which are common in standard cell culture practices.[3] This degradation can lead to a significant decrease in the effective concentration of RA, impacting the reproducibility of your experiments.

Q3: How quickly does Retinoic Acid degrade in cell culture media?

The degradation rate of RA can be quite rapid, especially in serum-free media. In the absence of serum, the recovery of all-trans-Retinoic Acid (atRA) can be less than 30% of the initial concentration after 24 hours, with a significant portion isomerizing into less active forms.[4]

Q4: What are the primary factors that contribute to RA instability?

The main factors contributing to RA degradation in cell culture media are:

  • Light Exposure: RA is highly sensitive to light and can undergo photo-oxidation.[3]

  • Oxidation: Exposure to air can lead to oxidative damage.[3]

  • Temperature: Elevated temperatures, such as those used for incubation (37°C), can accelerate degradation.[3]

  • Media Composition: Serum-free media provides less protection for RA compared to serum-supplemented media.[3]

Q5: How can I improve the stability of Retinoic Acid in my cell culture experiments?

To enhance the stability of RA in your media, consider the following:

  • Protect from Light: Always handle RA solutions and supplemented media in subdued light. Use amber or foil-wrapped tubes and culture vessels.[5]

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh stock solutions of RA and to supplement the culture medium immediately before use.[2][4]

  • Use of Serum or BSA: If your experimental design allows, using serum-supplemented media can significantly stabilize RA. Fetal bovine serum (FBS) contains proteins that bind to and protect RA.[3] In serum-free conditions, the addition of bovine serum albumin (BSA) at a concentration of around 6 mg/mL can also stabilize retinoids.[3]

  • Proper Storage: Store powdered RA at -80°C in the dark under an inert gas.[4] Stock solutions, preferably in an organic solvent like DMSO or ethanol, should also be stored at -80°C in dark, airtight vials.[4] Note that RA in DMSO may be less stable over time compared to ethanol.[4]

  • Frequent Media Changes: For experiments lasting longer than 24 hours, it is advisable to replace the media with freshly supplemented RA every 24 hours.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or failed cell differentiation Degradation of Retinoic Acid in the culture medium.1. Prepare fresh RA-supplemented media for each experiment. 2. Protect all RA solutions and cultures from light. 3. If possible, use serum-containing media or supplement serum-free media with BSA.[3] 4. For long-term experiments, change the media with fresh RA every 24 hours.[6]
Precipitate formation in the media after adding RA stock solution Low solubility of RA in aqueous media. RA stock solution in DMSO or ethanol is added to the aqueous culture medium too quickly or at too high a concentration.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (typically <0.1%) to avoid toxicity.[2] 2. Add the RA stock solution to the media slowly while gently swirling. 3. Pre-warm the media to 37°C before adding the RA stock.
Variability between different batches of experiments Degradation of RA stock solution over time.1. Aliquot RA stock solutions into working volumes to avoid repeated freeze-thaw cycles.[2] 2. Prepare fresh stock solutions monthly, as they can degrade even when stored at -20°C.[5] 3. Routinely check the stability and concentration of your stock solution using methods like HPLC.[4]

Quantitative Data Summary

The stability of all-trans-Retinoic Acid (atRA) is significantly influenced by the composition of the cell culture medium. The following table summarizes the recovery of atRA after a 24-hour incubation period under different conditions.

Media ConditionatRA Recovery after 24hKey Findings
Serum-Free Medium< 30%Significant degradation and isomerization.[4]
Serum-Supplemented MediumHigh (minimal loss)Serum proteins protect RA from degradation.[3]
Serum-Free Medium + 6 mg/mL BSASignificantly ImprovedBSA mimics the protective effect of serum.[3]

Experimental Protocols

Protocol for Assessing Retinoic Acid Stability using HPLC

This protocol outlines a method to quantify the concentration of Retinoic Acid in cell culture media to assess its stability over time.

1. Materials:

  • Cell culture medium (the same type used in your experiments)

  • All-trans-Retinoic Acid (atRA) standard

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate or acetic acid (for mobile phase)

  • Bovine Serum Albumin (BSA) (optional, for testing stabilization)

  • HPLC system with a UV detector and a C18 column

2. Preparation of Standards and Samples:

  • Standard Curve Preparation:

    • Prepare a stock solution of atRA in ethanol or methanol.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 5-25 µg/mL).[7]

    • Inject each standard into the HPLC to determine the retention time and peak area.[8]

  • Sample Preparation:

    • Supplement your cell culture medium with a known concentration of atRA.

    • If testing stabilizers, add them to the medium (e.g., BSA).

    • Take an initial sample (T=0) for immediate analysis.

    • Incubate the remaining medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) in the dark.

    • Collect samples at various time points (e.g., 4, 8, 12, 24 hours).

3. Retinoid Extraction:

  • For each media sample, perform a liquid-liquid extraction. A common method is to add an equal volume of cold ethanol to precipitate proteins, vortex, and then add hexane to extract the retinoids.

  • Evaporate the hexane layer under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in the mobile phase for HPLC analysis.[6]

4. HPLC Analysis:

  • Column: C18 reversed-phase column.[7]

  • Mobile Phase: A common mobile phase is a mixture of methanol and water with an acidic modifier like ammonium acetate or acetic acid (e.g., 90:10 v/v methanol:water with 0.1% acetic acid).[9]

  • Flow Rate: Typically 1.0 - 1.2 mL/min.[7]

  • Detection: UV detector set at approximately 340-356 nm.[7]

  • Injection Volume: 20 µL.[8]

5. Data Analysis:

  • Integrate the peak area for atRA in each sample.

  • Use the standard curve to calculate the concentration of atRA at each time point.

  • Plot the concentration of atRA versus time to determine its degradation rate.

Visualizations

Retinoic Acid Signaling Pathway

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_ext Retinoic Acid (RA) RA_intra RA RA_ext->RA_intra Diffusion CRABP CRABP RA_intra->CRABP Binds to RA_CRABP RA-CRABP RA_nuc RA RA_CRABP->RA_nuc Transport to Nucleus RAR RAR RA_nuc->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified diagram of the Retinoic Acid signaling pathway.

Experimental Workflow for Assessing RA Stability

RA_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results Prepare_Media Prepare RA-supplemented cell culture media Sample_T0 Collect T=0 sample Prepare_Media->Sample_T0 Prepare_Standards Prepare RA standards for calibration curve HPLC Analyze by HPLC Prepare_Standards->HPLC Incubate Incubate media under experimental conditions Sample_T0->Incubate Sample_Tx Collect samples at various time points (Tx) Incubate->Sample_Tx Extraction Extract Retinoids from media samples Sample_Tx->Extraction Extraction->HPLC Quantification Quantify RA concentration using calibration curve HPLC->Quantification Plot Plot RA concentration vs. time Quantification->Plot Degradation_Rate Determine degradation rate Plot->Degradation_Rate

Caption: Workflow for determining the stability of Retinoic Acid in cell culture media.

References

Technical Support Center: Overcoming Resistance to Retra in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Retra, a targeted therapy for cancer. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in cancer cell lines, particularly concerning the development of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and survival.[1][2][3] this compound binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, ultimately leading to decreased tumor cell growth and survival.[1][4][5][6]

Q2: Why do my cancer cell lines develop resistance to this compound after an initial response?

A2: Acquired resistance to targeted therapies like this compound is a common phenomenon.[7][8][9] It often occurs due to the selection pressure exerted by the drug, where a small population of cancer cells with pre-existing or newly acquired genetic or epigenetic alterations that confer resistance survive and proliferate.[10][11] Most patients treated with EGFR inhibitors eventually develop resistance, typically within a year.[5][11][12]

Q3: What are the most common molecular mechanisms of acquired resistance to this compound?

A3: The primary mechanisms of acquired resistance to this compound (EGFR inhibitors) can be broadly categorized as:

  • Secondary Mutations in the Target Gene: The most frequent mechanism is a secondary mutation in the EGFR gene itself, with the T790M "gatekeeper" mutation in exon 20 being responsible for about 50-60% of resistance cases.[5][10][11][13][14] This mutation increases the receptor's affinity for ATP, reducing the inhibitory effect of this compound.[13]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade.[5][15][16] A primary example is the amplification of the MET proto-oncogene, which can activate PI3K/AKT signaling independently of EGFR.[5][14][17][18][19][20]

  • Histologic Transformation: In some cases, the cancer cells may undergo a phenotypic change, such as transforming from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[5]

Q4: How can I experimentally confirm the mechanism of resistance in my cell line?

A4: To identify the resistance mechanism, you can perform a series of molecular analyses on your this compound-resistant cell line compared to the parental (sensitive) line:

  • Sanger or Next-Generation Sequencing (NGS): Sequence the EGFR kinase domain to check for secondary mutations like T790M.

  • Western Blotting: Assess the phosphorylation status of EGFR and key downstream proteins (AKT, ERK). Also, check for overexpression of bypass pathway proteins like MET.

  • Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect gene amplification events, such as MET amplification.

Q5: What are the general strategies to overcome or circumvent this compound resistance in my experiments?

A5: Strategies to overcome this compound resistance often involve:

  • Next-Generation Inhibitors: Use third-generation EGFR inhibitors (e.g., Osimertinib) specifically designed to be effective against the T790M mutation.[21]

  • Combination Therapy: Combine this compound with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor like Crizotinib or Capmatinib if MET is amplified).[15][17]

  • Targeting Downstream Effectors: Inhibit key nodes in downstream signaling pathways, such as with PI3K or MEK inhibitors.

Troubleshooting Guide

Problem 1: My this compound-sensitive cell line is showing unexpected resistance to the drug.

Possible Cause Troubleshooting Steps
Cell Line Misidentification or Contamination Authenticate your cell line using Short Tandem Repeat (STR) profiling. Test for mycoplasma contamination, which can alter cellular responses.[22]
Incorrect Drug Concentration or Inactivity Verify the concentration of your this compound stock solution. Use a fresh aliquot of the drug. Confirm the drug's activity with a positive control cell line known to be sensitive.
High Passage Number Cell lines can change phenotypically and genetically over time with continuous passaging.[22] It is recommended to revert to a lower passage number stock from your cell bank.[22]
Serum Component Interference Components in fetal bovine serum (FBS) can sometimes activate growth factor pathways and reduce the efficacy of targeted inhibitors. Try reducing the serum concentration or using serum-free media for the duration of the experiment.

Problem 2: I am unable to successfully generate a this compound-resistant cell line.

Possible Cause Troubleshooting Steps
Drug Concentration is Too High Starting with a lethal dose will kill all cells before resistance can develop. Begin by treating the parental cell line with a concentration of this compound around the IC20-IC30 and gradually increase the dose as the cells recover and begin to proliferate.
Insufficient Treatment Duration The development of resistance is a slow process that can take several months. Be patient and continue the dose-escalation protocol.
Heterogeneity of Parental Line The parental cell line may not have a pre-existing subclone capable of developing resistance. Consider trying a different sensitive cell line.

Problem 3: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent after this compound treatment in sensitive cells.

Possible Cause Troubleshooting Steps
Timing of Cell Lysis Inhibition of EGFR phosphorylation can be rapid. Ensure you are lysing the cells at an appropriate time point after treatment (e.g., 1-6 hours) to observe maximal inhibition.
Phosphatase Activity Immediately place cells on ice after washing and use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
Sub-optimal Drug Concentration Ensure you are using a concentration of this compound that is at or above the IC90 for the sensitive cell line to achieve robust inhibition of p-EGFR.

Data Presentation: Quantitative Analysis of this compound Resistance

Table 1: Representative IC50 Values for this compound in Sensitive vs. Resistant NSCLC Cell Lines

Cell LineEGFR StatusResistance MechanismThis compound IC50 (nM)
PC-9Exon 19 Deletion- (Sensitive)15
PC-9/RetraR1Exon 19 Del + T790MOn-target mutation> 5,000
HCC827Exon 19 Deletion- (Sensitive)20
HCC827/RetraR2Exon 19 Del + MET AmpBypass Pathway> 6,000

IC50 values are hypothetical and for illustrative purposes, but reflect typical shifts seen in experimental models.

Table 2: Common Genetic Alterations Associated with this compound Resistance

Alteration TypeGeneSpecific ChangeFrequency in Resistant Cases
Secondary MutationEGFRT790M~50-60%[5][14]
Gene AmplificationMETCopy number gain~5-20%[10][17][18]
Gene AmplificationHER2 (ERBB2)Copy number gain~5%
Histologic Change-SCLC Transformation~3-5%[5]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

  • Establish Baseline Sensitivity: Determine the IC50 of this compound for the parental (sensitive) cancer cell line using a cell viability assay.

  • Initial Treatment: Culture the parental cells in standard growth medium containing this compound at a concentration equal to the IC20 or IC30.

  • Monitor and Escalate: Maintain the culture, replacing the drug-containing medium every 3-4 days. When the cells resume proliferation, increase the this compound concentration by 1.5- to 2-fold.

  • Repeat Escalation: Continue this process of gradual dose escalation over a period of 3-9 months. The surviving cell populations will be enriched for this compound-resistant clones.

  • Isolate and Expand: Once the cells can proliferate in a high concentration of this compound (e.g., 1-5 µM), you have established a resistant population. You may proceed with single-cell cloning to isolate and characterize individual resistant clones.

  • Characterization: Regularly verify the resistance phenotype by comparing the IC50 of the resistant line to the parental line. Cryopreserve stocks at various stages.

Protocol 2: Western Blotting for Key Signaling Proteins

  • Cell Treatment: Seed both parental and this compound-resistant cells. Treat with this compound (at a concentration that inhibits the parental line, e.g., 100 nM) or DMSO (vehicle control) for 2-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-p-EGFR (Tyr1068), anti-Total EGFR, anti-p-AKT (Ser473), anti-Total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-Total ERK1/2, anti-MET, and anti-Actin (as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations: Pathways and Workflows

Retra_Mechanism This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: this compound's mechanism of action on the EGFR signaling pathway.

Resistance_Mechanisms cluster_0 On-Target Resistance cluster_1 Bypass Pathways T790M EGFR T790M Mutation ATP_Affinity Increased ATP Affinity T790M->ATP_Affinity EGFR EGFR T790M->EGFR Alters binding site MET_Amp MET Amplification PI3K_AKT PI3K/AKT Activation MET_Amp->PI3K_AKT Proliferation Resistant Proliferation MET_Amp->Proliferation Bypasses EGFR This compound This compound This compound->EGFR Blocked by T790M

Caption: Key mechanisms of acquired resistance to this compound.

Workflow_Resistance_ID start Generate this compound-Resistant Cell Line seq Sequence EGFR Kinase Domain start->seq wb Western Blot for Bypass Pathways (p-MET, MET) start->wb t790m_pos T790M Mutation Found? seq->t790m_pos met_pos MET Overexpressed? wb->met_pos fish FISH/qPCR for MET Amplification met_amp_pos MET Amplified? fish->met_amp_pos t790m_pos->wb No end_t790m Mechanism: On-Target (T790M) t790m_pos->end_t790m Yes met_pos->fish Yes end_unknown Mechanism: Unknown (Investigate other pathways) met_pos->end_unknown No end_met Mechanism: Bypass (MET Amplification) met_amp_pos->end_met Yes met_amp_pos->end_unknown No

Caption: Workflow for identifying this compound resistance mechanisms.

References

Technical Support Center: Managing the Toxicity of Retra in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific preclinical toxicology data for the small molecule Retra is limited. The following guidance is based on general principles of preclinical safety assessment for investigational anti-cancer agents and the known mechanism of action of this compound, which involves the activation of the p53-family member, p73. Researchers should always establish a comprehensive safety monitoring plan tailored to their specific animal model and experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions researchers may have when managing the potential toxicities of this compound in animal models.

General Health and Well-being

Question: What are the general signs of toxicity I should monitor for in animals treated with this compound?

Answer: Daily cage-side observations are critical for early detection of toxicity. General signs of distress or toxicity in rodents can include:

  • Changes in Appearance: Ruffled fur, hunched posture, piloerection, and pallor of the skin or mucous membranes.

  • Behavioral Changes: Lethargy, decreased activity, social isolation, or increased aggression.

  • Changes in Body Weight: A significant and progressive loss of body weight is a common indicator of toxicity. A loss of more than 15-20% of initial body weight is often a humane endpoint.

  • Changes in Food and Water Intake: Reduced consumption of food and water can lead to dehydration and weight loss.

Recommended Actions:

  • Increase Monitoring Frequency: If any of these signs are observed, increase the frequency of observation to at least twice daily.

  • Body Weight Measurement: Weigh the animals daily to track the extent of weight loss.

  • Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food.

  • Dose Adjustment: Consider a dose reduction or temporary cessation of treatment in satellite groups to determine if the effects are dose-related and reversible.

  • Veterinary Consultation: Consult with a veterinarian for clinical assessment and potential interventions.

Hematological Toxicity

Question: What are the potential hematological toxicities of an anti-cancer agent like this compound, and how can I monitor for them?

Answer: Anti-cancer agents that target cell proliferation can often cause bone marrow suppression, leading to a decrease in blood cell counts. The most common hematological toxicities are:

  • Neutropenia: A decrease in neutrophils, which can increase the risk of infection. In mice and rats, the neutrophil nadir (lowest point) is often observed 5-10 days after drug administration.[1]

  • Thrombocytopenia: A decrease in platelets, which can lead to bleeding.

  • Anemia: A decrease in red blood cells, which can develop with more chronic dosing.[1]

Recommended Actions:

  • Blood Collection: Collect peripheral blood samples at baseline and at regular intervals during the study (e.g., weekly or at predicted nadir timepoints).

  • Complete Blood Count (CBC): Perform a CBC with differential to quantify white blood cells (including neutrophils), red blood cells, and platelets.

  • Monitoring for Infection: In cases of severe neutropenia (absolute neutrophil count < 1,500/μl in dogs and cats, with similar principles applicable to rodents), monitor animals closely for signs of infection (e.g., lethargy, fever).[1]

  • Dose Modification: If severe myelosuppression is observed, consider dose reduction or a delay in the next treatment cycle.

Gastrointestinal Toxicity

Question: My animals are experiencing diarrhea and weight loss after treatment with this compound. What should I do?

Answer: Gastrointestinal toxicity is a common side effect of anti-cancer drugs due to their effect on the rapidly dividing cells of the intestinal epithelium.[1] Signs include diarrhea, dehydration, and subsequent weight loss.

Recommended Actions:

  • Monitor Stool Consistency: Visually inspect the cage for signs of diarrhea and record the severity.

  • Hydration Support: Provide supportive care to counteract dehydration, such as subcutaneous fluids.

  • Dietary Support: Offer a soft, palatable, and easily digestible diet.

  • Anti-diarrheal Medication: Consult with a veterinarian about the potential use of anti-diarrheal agents.

  • Dose Evaluation: Evaluate if the gastrointestinal toxicity is dose-dependent by testing lower doses.

Hepatic Toxicity

Question: How can I assess for potential liver toxicity with this compound in my animal model?

Answer: The liver is a common site of drug-induced toxicity. Monitoring for hepatotoxicity is a crucial part of preclinical safety assessment.

Recommended Actions:

  • Serum Biochemistry: Collect blood for serum biochemistry analysis at baseline and at the end of the study. Key markers of liver injury include:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Histopathology: At the end of the study, collect the liver for histopathological examination. Look for signs of necrosis, inflammation, and changes in liver architecture.

  • Organ Weight: Measure the liver weight at necropsy. An increase in liver weight can be indicative of hypertrophy or inflammation.

Renal Toxicity

Question: What are the key indicators of kidney toxicity, and how should I monitor for them?

Answer: The kidneys are susceptible to drug-induced injury. Monitoring renal function is essential, especially for compounds with unknown toxicity profiles.

Recommended Actions:

  • Serum Biochemistry: Analyze serum for markers of kidney function:

    • Blood urea nitrogen (BUN)

    • Creatinine

  • Urinalysis: Collect urine to assess for proteinuria, hematuria, and changes in urine specific gravity.

  • Histopathology: At necropsy, examine the kidneys for any pathological changes, such as tubular necrosis or interstitial nephritis.

  • Hydration: Ensure animals have free access to water, as dehydration can exacerbate renal toxicity.

Quantitative Data Summary

Table 1: Common Toxicities of Anti-Cancer Agents in Preclinical Models and Key Monitoring Parameters

Toxicity TypeAnimal ModelKey Monitoring ParametersPotential Clinical Signs
Hematological Mouse, Rat, DogComplete Blood Count (CBC) with differentialLethargy, pale mucous membranes, petechiae, signs of infection
Gastrointestinal Mouse, Rat, DogBody weight, stool consistency, food/water intakeDiarrhea, vomiting, weight loss, dehydration
Hepatic Mouse, Rat, DogSerum ALT, AST, ALP, total bilirubin; liver weight; histopathologyJaundice (less common in rodents), lethargy, ascites (in severe cases)
Renal Mouse, Rat, DogSerum BUN, creatinine; urinalysis; kidney weight; histopathologyChanges in urination, dehydration, lethargy

Experimental Protocols

Protocol 1: Blood Collection and Complete Blood Count (CBC) Analysis in Mice
  • Animal Restraint: Gently restrain the mouse.

  • Blood Collection Site: Collect blood from the submandibular or saphenous vein.

  • Collection Tube: Collect approximately 50-100 µL of blood into a tube containing an anticoagulant (e.g., EDTA).

  • Sample Mixing: Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Analysis: Analyze the sample using an automated hematology analyzer calibrated for mouse blood.

  • Parameters: Key parameters to record are total white blood cell count, neutrophil count, lymphocyte count, red blood cell count, hemoglobin, hematocrit, and platelet count.

Protocol 2: Serum Biochemistry for Hepatic and Renal Function in Rats
  • Blood Collection: Collect blood from the jugular or saphenous vein into a serum separator tube.

  • Clotting: Allow the blood to clot at room temperature for 30 minutes.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the serum.

  • Serum Collection: Carefully aspirate the serum and transfer it to a clean microcentrifuge tube.

  • Analysis: Use an automated clinical chemistry analyzer to measure the levels of ALT, AST, ALP, total bilirubin, BUN, and creatinine.

  • Storage: If not analyzed immediately, store the serum at -80°C.

Protocol 3: Necropsy and Tissue Collection for Histopathology
  • Euthanasia: Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by a secondary method).

  • Gross Examination: Perform a thorough gross examination of all organs and tissues, noting any abnormalities.

  • Organ Weight: Weigh key organs, including the liver, kidneys, spleen, and thymus.

  • Tissue Collection: Collect samples of all major organs and any gross lesions.

  • Fixation: Place the collected tissues in 10% neutral buffered formalin at a 10:1 formalin-to-tissue volume ratio.

  • Processing: After fixation, the tissues can be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a veterinary pathologist.

Visualizations

Retra_Mechanism cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 This compound's Putative Mechanism cluster_2 Downstream Effects DNA_Damage DNA Damage p73 p73 DNA_Damage->p73 Activates This compound This compound p53_p73_complex Mutant p53-p73 Complex (Inactive) This compound->p53_p73_complex Disrupts Mutant_p53 Mutant p53 Mutant_p53->p73 Inhibits Apoptosis Apoptosis p73->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p73->Cell_Cycle_Arrest

Caption: Putative mechanism of this compound action.

Toxicity_Monitoring_Workflow Start Start of Study (Baseline Data Collection) Dosing Administer this compound Start->Dosing In_Life_Monitoring Daily In-Life Monitoring (Clinical Signs, Body Weight) Dosing->In_Life_Monitoring Adverse_Event Adverse Event Observed? In_Life_Monitoring->Adverse_Event End_of_Study End of Study (Terminal Bleed, Necropsy, Histopathology) In_Life_Monitoring->End_of_Study Interim_Sampling Interim Blood Sampling (CBC, Biochemistry) Interim_Sampling->Dosing Adverse_Event->Interim_Sampling No Manage_AE Manage Adverse Event (Supportive Care, Dose Adjustment) Adverse_Event->Manage_AE Yes Manage_AE->In_Life_Monitoring

Caption: General workflow for toxicity monitoring.

Adverse_Event_Decision_Tree AE_Observed Adverse Event Observed (e.g., >15% Weight Loss) Assess_Severity Assess Severity AE_Observed->Assess_Severity Mild Mild/Moderate Assess_Severity->Mild Severe Severe/Life-threatening Assess_Severity->Severe Continue_Monitoring Increase Monitoring Frequency Provide Supportive Care Mild->Continue_Monitoring Stop_Treatment Stop Treatment Immediately Severe->Stop_Treatment Dose_Reduction Consider Dose Reduction in Subsequent Cycles Continue_Monitoring->Dose_Reduction Humane_Endpoint Consider Humane Endpoint Consult with Veterinarian Stop_Treatment->Humane_Endpoint

Caption: Decision tree for managing adverse events.

References

Technical Support Center: Improving the Bioavailability of Retra for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Retra, a mutant p53-dependent activator of p73.[1][2] Given that many small molecule drugs face challenges with poor aqueous solubility and subsequent low oral bioavailability, this guide offers strategies and experimental protocols to overcome these hurdles.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor in vivo bioavailability for a compound like this compound?

Poor oral bioavailability is often multifactorial, stemming from a drug's inherent physicochemical properties and physiological barriers.[5][6] Key factors include:

  • Low Aqueous Solubility: A primary reason for low bioavailability is poor solubility in gastrointestinal fluids, which limits the concentration of the drug available for absorption.[7][8] Many new chemical entities, potentially including this compound, exhibit low aqueous solubility.[7][9]

  • Poor Permeability: The drug may not efficiently pass through the intestinal epithelial cells to reach systemic circulation.[5]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver (and/or the gut wall) before it reaches systemic circulation, reducing the amount of active drug.[5][8]

  • Efflux Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, limiting its net absorption.[10]

Q2: What are the initial steps to assess the bioavailability of this compound?

Before attempting to improve bioavailability, it's crucial to establish a baseline. This involves:

  • Solubility and Permeability Characterization: Determine this compound's solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) and its permeability, often using in vitro models like the Caco-2 cell permeability assay.[11]

  • In Vivo Pharmacokinetic (PK) Studies: Conduct a pilot PK study in an animal model (e.g., mice or rats) using a simple formulation (e.g., suspension in a vehicle like 0.5% methylcellulose). This will provide initial data on key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), which collectively indicate the extent and rate of absorption.

Q3: What are the main strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[9][12] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[5][7]

  • Amorphous Solid Dispersions: Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[8][13]

  • Lipid-Based Formulations: Dissolving the drug in lipid carriers can improve absorption through the gastrointestinal tract and may even bypass first-pass metabolism via lymphatic transport.[13]

  • Nanotechnology Approaches: Encapsulating the drug in nanocarriers like nanoparticles, liposomes, or nanoemulsions can improve solubility, protect it from degradation, and facilitate absorption.[3][5]

Troubleshooting Guide

Scenario 1: this compound shows very low exposure (AUC) in initial in vivo studies.

  • Problem: The administered dose of this compound is not being absorbed into the systemic circulation.

  • Possible Cause: Extremely low aqueous solubility is limiting its dissolution in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Micronization/Nanonization: Reduce the particle size of the this compound drug substance. This increases the surface area-to-volume ratio, which can improve the dissolution rate.[6]

    • Formulate as a Solid Dispersion: Create an amorphous solid dispersion of this compound with a suitable polymer carrier. This can prevent crystallization and maintain the drug in a higher energy state, leading to improved solubility.[13]

    • Utilize a Self-Emulsifying Drug Delivery System (SEDDS): Formulating this compound in a SEDDS can improve its solubilization in the gut and enhance its absorption.[14]

Scenario 2: High variability in plasma concentrations of this compound is observed between individual animals.

  • Problem: Inconsistent absorption of this compound is leading to unreliable in vivo data.

  • Possible Cause: The physical form of the drug may be inconsistent, or its dissolution may be highly dependent on the variable gastrointestinal conditions of the animals.

  • Troubleshooting Steps:

    • Control Particle Size: Ensure a consistent and narrow particle size distribution of the drug substance in your formulation.

    • Develop a Robust Formulation: Move from a simple suspension to a more advanced formulation like a solid dispersion or a lipid-based system, which can provide more consistent drug release and absorption.

    • Consider the Impact of Food: Investigate whether co-administration with food (particularly a high-fat meal) affects this compound's bioavailability, as this can be a source of variability.[14]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 210100
Micronized Suspension50320 ± 602.02150 ± 450219
Amorphous Solid Dispersion50850 ± 1501.56500 ± 1100663
Nanoemulsion501200 ± 2201.09200 ± 1600939

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a common solvent (e.g., methanol, acetone).

  • Procedure: a. Dissolve this compound and the polymer carrier in the common solvent in a predetermined ratio (e.g., 1:3 drug-to-polymer ratio). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). d. Further, dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Scrape the dried film and mill it into a fine powder. f. Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Formulations: Prepare the desired this compound formulations (e.g., aqueous suspension, amorphous solid dispersion) at the target dose concentration.

  • Dosing: Administer the formulations to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis solubility Solubility Screening micronization Micronization solubility->micronization lipid_formulation Lipid-Based Formulation solubility->lipid_formulation permeability Permeability (e.g., Caco-2) solid_dispersion Amorphous Solid Dispersion permeability->solid_dispersion nanotechnology Nanotechnology permeability->nanotechnology pk_study Pharmacokinetic Study micronization->pk_study solid_dispersion->pk_study lipid_formulation->pk_study nanotechnology->pk_study data_analysis Calculate Cmax, Tmax, AUC pk_study->data_analysis

Caption: Workflow for improving the in vivo bioavailability of this compound.

signaling_pathway cluster_formulation Bioavailability Enhancement cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cellular Tumor Cell formulation Enhanced this compound Formulation (e.g., Nanoemulsion) absorption Increased Absorption formulation->absorption plasma Higher Plasma Concentration of this compound absorption->plasma mutant_p53 Mutant p53 plasma->mutant_p53 This compound inhibits p73 p73 plasma->p73 This compound releases complex Mutant p53-p73 Complex mutant_p53->complex p73->complex apoptosis Apoptosis p73->apoptosis

Caption: Impact of enhanced bioavailability on this compound's mechanism of action.

logical_relationship cluster_problem Core Problem cluster_consequence Consequence cluster_outcome In Vivo Outcome cluster_solution Formulation Solutions poor_solubility Poor Aqueous Solubility of this compound low_dissolution Low Dissolution Rate poor_solubility->low_dissolution low_bioavailability Low Oral Bioavailability low_dissolution->low_bioavailability solution1 Particle Size Reduction solution1->poor_solubility solution2 Amorphous Solid Dispersion solution2->poor_solubility solution3 Lipid-Based Systems solution3->poor_solubility

Caption: Logical relationship between solubility and bioavailability.

References

identifying and mitigating off-target kinase inhibition by Retra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target kinase inhibition by the hypothetical kinase inhibitor, Retra.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule kinase inhibitor designed to selectively target a specific kinase involved in a key cellular signaling pathway. Its intended on-target activity is crucial for its therapeutic or research application. However, like many kinase inhibitors, this compound may exhibit off-target effects by binding to and inhibiting other kinases.

Q2: What are off-target effects of a kinase inhibitor like this compound?

A2: Off-target effects refer to the interactions of a drug with proteins other than its intended target. For this compound, this means inhibition of kinases that are not its primary design target. These unintended interactions can lead to unexpected biological responses, toxicity, or a reduction in the inhibitor's efficacy.[1][2] It is crucial to characterize these off-target activities to accurately interpret experimental results and anticipate potential side effects in a clinical setting.[3]

Q3: Why is it important to identify the off-target profile of this compound?

A3: Identifying the off-target profile of this compound is critical for several reasons:

  • Predicting Toxicity: Off-target inhibition can disrupt normal cellular processes, leading to adverse effects. Understanding the full spectrum of this compound's interactions helps in predicting and managing potential toxicities.[3]

  • Understanding the Mechanism of Action: A complete selectivity profile can provide a more comprehensive understanding of this compound's biological effects, including potential polypharmacology where inhibition of multiple targets contributes to the overall outcome.[1]

  • Lead Optimization: For drug development professionals, knowing the off-target profile is essential for rationally designing more selective and effective inhibitors.

Q4: What is the difference between biochemical and cellular assays for determining this compound's selectivity?

A4: Biochemical and cellular assays provide different, yet complementary, information about a kinase inhibitor's selectivity.

  • Biochemical assays (e.g., in vitro kinase assays) measure the direct interaction between this compound and a panel of purified kinases. These assays are excellent for determining the intrinsic affinity of the inhibitor for a wide range of kinases under controlled conditions.[4]

  • Cellular assays (e.g., NanoBRET) assess the ability of this compound to engage and inhibit kinases within a living cell.[5][6][7] These assays are more physiologically relevant as they account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can all influence an inhibitor's potency and selectivity.[6] Discrepancies between biochemical and cellular assay results are not uncommon and can provide valuable insights into a compound's behavior in a biological context.[5][6][7]

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound, with a focus on identifying and mitigating potential off-target effects.

Issue 1: My experimental results with this compound are inconsistent with the known function of its primary target.

  • Possible Cause: This discrepancy could be due to this compound inhibiting one or more off-target kinases that play a role in the observed phenotype.

  • Troubleshooting Steps:

    • Perform a Kinome-wide Selectivity Profile: Subject this compound to a broad kinase panel screen (e.g., KINOMEscan® or a similar service) to identify potential off-target interactions. This will provide a comprehensive list of kinases that bind to this compound at various concentrations.

    • Validate Off-Targets in a Cellular Context: Use a cellular target engagement assay, such as NanoBRET™, to confirm that the identified off-targets are also engaged by this compound in living cells.[5][7]

    • Use a Structurally Unrelated Inhibitor: If possible, repeat the key experiment using a different, structurally unrelated inhibitor of the same primary target. If the results differ, it strengthens the possibility of off-target effects from this compound.

    • Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase to see if the phenotype is reversed.

Issue 2: I am observing unexpected toxicity or cell death in my cell-based assays with this compound.

  • Possible Cause: The observed cytotoxicity may not be related to the inhibition of the primary target but rather to the inhibition of an off-target kinase that is essential for cell survival.

  • Troubleshooting Steps:

    • Dose-Response Curve Analysis: Carefully analyze the dose-response curve for both the desired effect (inhibition of the primary target's pathway) and the toxic effect. A significant separation between these two curves suggests a potential therapeutic window.

    • Consult Off-Target Databases: Compare the identified off-targets of this compound with known functions of these kinases in cell viability and apoptosis pathways.

    • Phenotypic Screening: Perform phenotypic screening with a panel of cell lines with known genetic backgrounds to identify cellular contexts where this compound is particularly toxic. This can provide clues about the pathways involved.

    • Chemical Analogs: If available, test less potent or structurally related analogs of this compound that may have a different off-target profile to see if the toxicity is dissociated from the on-target activity.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound (Biochemical Assay)

This table presents a sample of data from a biochemical kinase screen, illustrating how the selectivity of this compound against its primary target and a selection of off-targets can be quantified.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 10 1
Off-Target Kinase A15015
Off-Target Kinase B80080
Off-Target Kinase C2,500250
Off-Target Kinase D>10,000>1,000

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Comparison of Biochemical and Cellular Potency of this compound

This table illustrates how the potency of this compound can differ between biochemical and cellular assays, highlighting the importance of in-cell validation.

Kinase TargetBiochemical IC50 (nM)Cellular EC50 (nM)
Primary Target Kinase 10 50
Off-Target Kinase A150500
Off-Target Kinase B800>10,000

EC50 values represent the concentration of this compound required to achieve 50% of the maximal effect in a cell-based assay.

Experimental Protocols

Protocol 1: Identifying Off-Target Kinases using KINOMEscan®

This protocol provides a general workflow for assessing the kinase selectivity of this compound using a competitive binding assay.

  • Compound Submission: Prepare a stock solution of this compound at a known concentration in a suitable solvent (typically DMSO). Submit the compound to a commercial vendor that performs KINOMEscan® profiling.

  • Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is measured, and a decrease in this amount in the presence of this compound indicates an interaction.

  • Data Analysis: The results are typically provided as a percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction. These values can be used to calculate dissociation constants (Kd) for the interactions.

  • Interpretation: The output will be a list of kinases that interact with this compound, ranked by binding affinity. This provides a comprehensive, unbiased view of this compound's selectivity profile.

Protocol 2: Validating Off-Target Engagement in Live Cells using NanoBRET™

This protocol outlines the steps to confirm the interaction of this compound with a potential off-target kinase in a cellular environment.

  • Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Assay Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The cells are treated with a fluorescently labeled tracer that binds to the kinase. If this compound enters the cell and binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Experimental Procedure:

    • Seed the engineered cells in a multi-well plate.

    • Add the NanoBRET™ tracer to the cells.

    • Add varying concentrations of this compound to the wells.

    • Incubate to allow for compound entry and target engagement.

    • Measure the BRET signal using a luminometer.

  • Data Analysis: The decrease in the BRET signal is plotted against the concentration of this compound to generate a dose-response curve, from which the cellular EC50 can be determined.

Visualizations

Signaling_Pathway_Off_Target cluster_0 Intended Pathway cluster_1 Off-Target Pathway Signal_1 Upstream Signal Primary_Target Primary Target Kinase Signal_1->Primary_Target Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Desired_Effect Desired Biological Effect Downstream_Effector_1->Desired_Effect Signal_2 Unrelated Signal Off_Target_Kinase Off-Target Kinase Signal_2->Off_Target_Kinase Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Unintended_Effect Unintended Side Effect Downstream_Effector_2->Unintended_Effect This compound This compound This compound->Primary_Target Inhibition This compound->Off_Target_Kinase Inhibition

Caption: Off-target inhibition of a parallel signaling pathway by this compound.

Experimental_Workflow Start Hypothesis: this compound has off-target effects Biochemical_Screen Biochemical Screen (e.g., KINOMEscan) Start->Biochemical_Screen Identify_Hits Identify Potential Off-Targets (High Affinity Binders) Biochemical_Screen->Identify_Hits Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET) Identify_Hits->Cellular_Assay Validate_Hits Validate Off-Targets in a Physiological Context Cellular_Assay->Validate_Hits Downstream_Analysis Downstream Functional Assays (e.g., Western Blot, Phenotypic Assays) Validate_Hits->Downstream_Analysis End Characterize Phenotypic Consequences Downstream_Analysis->End Troubleshooting_Logic Start Unexpected Experimental Result with this compound Question_1 Is the result consistent with the known function of the primary target? Start->Question_1 Answer_Yes Result is likely on-target. Consider other experimental variables. Question_1->Answer_Yes Yes Answer_No Suspect off-target effect. Question_1->Answer_No No Action_1 Perform Kinome Profiling Answer_No->Action_1 Question_2 Are there high-affinity off-targets identified? Action_1->Question_2 Answer_No_2 Re-evaluate initial hypothesis. Consider non-kinase off-targets. Question_2->Answer_No_2 No Answer_Yes_2 Validate off-targets in cellular assays. Question_2->Answer_Yes_2 Yes End Investigate the role of validated off-targets in the observed phenotype. Answer_Yes_2->End

References

Technical Support Center: Refining RETRA Dosage for Long-Term In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of RETRA, a small molecule activator of the p53 pathway, for long-term in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that has been shown to reactivate mutant p53 by disrupting its inhibitory complex with the p53 family member p73. This releases p73, allowing it to activate downstream targets of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with mutant p53.[1]

Q2: Is there a recommended starting dose for this compound in long-term in vivo mouse studies?

A2: A published short-term study in a mouse xenograft model used a dosage of 0.4 mg of this compound administered daily for six days via intraperitoneal (i.p.) injection.[1] This dosage was reported to be well-tolerated with no visible toxic effects.[1] For long-term studies, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for the specific animal model and cancer type being investigated.

Q3: What are the potential long-term side effects of activating the p53 pathway?

A3: While reactivating p53 in cancer cells is therapeutically beneficial, systemic and long-term activation of p53 in normal tissues may have deleterious effects. Studies in mouse models with constitutively active p53 have shown premature aging phenotypes, including reduced longevity, osteoporosis, and organ atrophy. Therefore, continuous high-dose administration of a p53 activator like this compound over a long period should be approached with caution, and careful monitoring for signs of toxicity is essential.

Q4: How should I prepare this compound for in vivo administration?

A4: In the published study, this compound was administered via i.p. injection. The vehicle used was diluted DMSO.[1] It is critical to ensure the final concentration of DMSO is low enough to not cause toxicity in the animals. A pilot study to determine the tolerability of the vehicle is recommended. The solubility and stability of this compound in the chosen vehicle should also be confirmed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy - Insufficient dose- Poor bioavailability- Inappropriate administration route- Tumor model is not dependent on mutant p53/p73 pathway- Perform a dose-escalation study to find the optimal dose.- Investigate alternative administration routes (e.g., oral gavage, intravenous).- Confirm the p53 mutation status and p73 expression in your cancer cell line.
Toxicity Observed (e.g., weight loss, lethargy) - Dose is too high- Vehicle toxicity- Cumulative toxicity from long-term administration- Reduce the dose or the frequency of administration.- Run a vehicle-only control group to assess for vehicle-related toxicity.- Implement intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery.- Monitor animal health closely (daily weight checks, clinical signs).
Compound Precipitation in Formulation - Poor solubility of this compound in the chosen vehicle- Test different vehicles (e.g., PBS, saline, corn oil) or co-solvents (e.g., Tween 80, PEG400).- Prepare fresh formulations before each administration.- Gently warm the formulation and vortex to aid dissolution.

Experimental Protocols

Dose-Finding and MTD Study

This protocol outlines a general procedure to determine the maximum tolerated dose (MTD) of this compound in your specific mouse model.

1. Animal Model:

  • Use the same strain, age, and sex of mice as planned for the long-term efficacy study.

  • House animals in accordance with institutional guidelines.

2. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 100% DMSO).

  • On the day of injection, dilute the stock solution to the desired concentrations with a sterile, biocompatible solvent (e.g., saline or PBS) to minimize DMSO concentration.

3. Dosing Regimen:

  • Start with a dose lower than the previously reported effective dose (e.g., 0.1 mg/kg).

  • Use a dose-escalation scheme (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mg/kg).

  • Administer this compound daily via i.p. injection for a defined period (e.g., 14-28 days).

  • Include a vehicle-only control group.

4. Monitoring:

  • Record body weight daily.

  • Observe for clinical signs of toxicity daily (e.g., changes in posture, activity, grooming).

  • At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.

  • Conduct a gross necropsy and histopathological examination of major organs.

5. MTD Determination:

  • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Visualizations

RETRA_Mechanism_of_Action mutant_p53 Mutant p53 p53_p73_complex Inactive Complex mutant_p53->p53_p73_complex Binds to p73 p73 p73->p53_p73_complex downstream_targets Downstream Target Genes (e.g., p21, PUMA) p73->downstream_targets Activates Transcription This compound This compound This compound->p53_p73_complex Disrupts p53_p73_complex->p73 Releases cell_cycle_arrest Cell Cycle Arrest downstream_targets->cell_cycle_arrest apoptosis Apoptosis downstream_targets->apoptosis

Caption: Mechanism of action of this compound.

Dose_Finding_Workflow start Start: Define Animal Model dose_escalation Dose Escalation Cohorts (e.g., 0.1, 0.2, 0.4, 0.8 mg/kg) start->dose_escalation daily_monitoring Daily Monitoring (Body Weight, Clinical Signs) dose_escalation->daily_monitoring endpoint_analysis Endpoint Analysis (CBC, Serum Chemistry, Histopathology) daily_monitoring->endpoint_analysis mtd_determination Determine MTD endpoint_analysis->mtd_determination long_term_study Proceed to Long-Term Efficacy Study (using doses ≤ MTD) mtd_determination->long_term_study

Caption: Workflow for a dose-finding and MTD study.

References

troubleshooting inconsistent results in Retra viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Resazurin-based cell viability assays.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may lead to inconsistent or unexpected results in your Resazurin viability assays.

Issue 1: High Background Fluorescence

  • Question: My negative control wells (media + Resazurin, no cells) show high fluorescence readings. What could be the cause?

  • Answer: High background fluorescence can be caused by several factors:

    • Contaminated Media or Reagents: Bacterial or yeast contamination in your cell culture media or Resazurin solution can reduce the dye and produce a fluorescent signal. Ensure all your reagents are sterile.

    • Autofluorescence of Media Components: Some media components, like phenol red or riboflavin, can contribute to background fluorescence, although the effect of phenol red is generally considered minimal.[1] It is best to test your media for intrinsic fluorescence.

    • Direct Reduction by Media Components: Certain components in complex media formulations can directly reduce Resazurin, especially after prolonged incubation or exposure to light.

    • Light Exposure: Resazurin is light-sensitive and can be converted to the fluorescent resorufin upon extended exposure to light. Always store and handle the Resazurin solution in the dark.

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: I'm observing high variability between replicate wells and between experiments. How can I improve the consistency of my Resazurin assay?

  • Answer: Inconsistent results are a common challenge and can stem from several sources:

    • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells is added to each well.

    • Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

    • Inconsistent Incubation Times: The reduction of Resazurin is a kinetic process. Ensure that the incubation time with the Resazurin reagent is precisely the same for all plates and all experiments.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or the Resazurin reagent can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.

Issue 3: Unexpected Color Changes or Fluorescence Readings

  • Question: The fluorescence signal in my wells with the highest cell density is lower than in wells with fewer cells. Why is this happening?

  • Answer: This phenomenon is likely due to the "over-reduction" of resorufin.[1] Metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent resorufin. However, with very high cell numbers or prolonged incubation, resorufin can be further reduced to the colorless and non-fluorescent dihydroresorufin, leading to a decrease in the fluorescence signal.[1] To avoid this, optimize your cell number and incubation time to ensure the assay endpoint falls within the linear range.

  • Question: My well color appears more purple than the expected pink. What does this indicate?

  • Answer: A purple color suggests an incomplete reduction of Resazurin. This could be due to a low number of viable cells, low metabolic activity of the cells, or an insufficient incubation time.

Issue 4: Interference from Test Compounds

  • Question: Can the compounds I am testing interfere with the Resazurin assay?

  • Answer: Yes, test compounds can interfere with the assay in several ways:

    • Direct Reduction of Resazurin: Compounds with reducing properties, such as antioxidants (e.g., thiols like glutathione and L-cysteine), can directly reduce Resazurin to resorufin, leading to a false-positive signal of cell viability.[2]

    • Intrinsic Fluorescence: If your test compound is fluorescent at the same excitation and emission wavelengths as resorufin, it will lead to artificially high readings.[2]

    • Inhibition of Cellular Reductases: Some compounds might directly inhibit the cellular enzymes responsible for reducing Resazurin, leading to a false-negative signal of cell viability.

    • Interaction with Resazurin or Resorufin: Certain molecules, like cyclodextrins, can form complexes with Resazurin or resorufin, potentially affecting their cellular uptake and fluorescence properties.[3][4]

    To account for these interferences, it is crucial to include proper controls, such as wells with the test compound and Resazurin in cell-free media, to measure any direct effects of the compound on the dye.

Quantitative Data Summary

Optimizing experimental parameters is critical for obtaining reliable and reproducible results. The following tables provide general guidelines. However, optimal conditions will vary depending on the cell type and experimental setup and should be determined empirically.

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell TypeSeeding Density (cells/well)Notes
Adherent (e.g., HeLa, A549)1,000 - 40,000Allow cells to adhere for several hours or overnight before adding test compounds.
Suspension (e.g., Jurkat)5,000 - 80,000Seeding density should be optimized to ensure logarithmic growth during the experiment.
Primary CellsHighly variableStart with a range of densities (e.g., 5,000 - 100,000) to determine the optimal number.

Table 2: Recommended Incubation Times with Resazurin Reagent

Cell DensityIncubation TimeNotes
High1 - 4 hoursShorter incubation times are recommended to avoid over-reduction of resorufin.[5]
Low4 - 24 hoursLonger incubation may be necessary to generate a sufficient signal.
General2 - 4 hoursThis range is often a good starting point for many cell lines.[6]

Detailed Experimental Protocol

This protocol provides a general framework for performing a Resazurin cell viability assay in a 96-well plate format.

Materials:

  • Resazurin sodium salt powder or a commercially available Resazurin solution

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium appropriate for your cell line

  • 96-well black, clear-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Excitation: 530-560 nm, Emission: 580-590 nm)

Reagent Preparation:

  • Resazurin Stock Solution (if starting from powder):

    • Prepare a 0.1 mg/mL stock solution by dissolving Resazurin sodium salt in sterile DPBS.

    • Vortex until fully dissolved.

    • Filter-sterilize the solution through a 0.2 µm filter.

    • Store the stock solution protected from light at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Assay Procedure:

  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension of the desired concentration in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells:

      • Negative Control (No Cells): 100 µL of culture medium without cells to determine background fluorescence.

      • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds.

      • Positive Control: Cells treated with a known cytotoxic agent.

    • For adherent cells, incubate the plate for several hours to overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds.

    • Add the desired volume of the test compound dilutions to the appropriate wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Resazurin Incubation:

    • Prepare a working solution of Resazurin by diluting the stock solution in a pre-warmed culture medium. A common final concentration is 10% of the culture volume (e.g., add 10 µL of Resazurin working solution to 100 µL of medium in each well).

    • Carefully add the Resazurin working solution to all wells, including controls.

    • Incubate the plate for 1-4 hours (or your optimized time) at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength between 530-560 nm and an emission wavelength between 580-590 nm.

Data Analysis:

  • Background Subtraction: Subtract the average fluorescence value of the negative control (no cells) wells from the readings of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = [(Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control)] x 100

Visualizations

Diagram 1: Resazurin Reduction Signaling Pathway

Resazurin_Pathway Cellular Reduction of Resazurin cluster_cell Intracellular Resazurin Resazurin (Blue, Non-fluorescent) Cell Viable Cell Resazurin->Cell Uptake Mitochondrial_Reductases Mitochondrial & Cytoplasmic Reductases (e.g., diaphorases) Cell->Mitochondrial_Reductases Resorufin Resorufin (Pink, Fluorescent) Dihydroresorufin Dihydroresorufin (Colorless, Non-fluorescent) Resorufin->Dihydroresorufin Over-reduction (High cell density/ prolonged incubation) Mitochondrial_Reductases->Resorufin Reduction NADP NAD(P)+ Mitochondrial_Reductases->NADP NADPH NAD(P)H NADPH->Mitochondrial_Reductases

Caption: Cellular reduction of Resazurin to fluorescent Resorufin.

Diagram 2: Resazurin Assay Experimental Workflow

Resazurin_Workflow Resazurin Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate (for adherent cells) Seed_Cells->Incubate_Attach Add_Compounds Add Test Compounds Incubate_Attach->Add_Compounds Incubate_Exposure Incubate for Exposure Period Add_Compounds->Incubate_Exposure Add_Resazurin Add Resazurin Reagent Incubate_Exposure->Add_Resazurin Incubate_Reduction Incubate for Reduction (1-4h) Add_Resazurin->Incubate_Reduction Measure_Fluorescence Measure Fluorescence (Ex: 530-560nm, Em: 580-590nm) Incubate_Reduction->Measure_Fluorescence Analyze_Data Data Analysis: - Background Subtraction - Calculate % Viability Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step experimental workflow for the Resazurin assay.

Diagram 3: Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent Resazurin Assay Results Inconsistent_Results Inconsistent Results High_Well_Variability High variability between replicate wells? Inconsistent_Results->High_Well_Variability Poor_Reproducibility Poor reproducibility between experiments? Inconsistent_Results->Poor_Reproducibility Unexpected_Signal Unexpected fluorescence (e.g., low signal at high density)? Inconsistent_Results->Unexpected_Signal Check_Seeding Check cell seeding - Ensure single-cell suspension - Calibrate pipettes High_Well_Variability->Check_Seeding Yes Check_Edge_Effects Check for edge effects - Avoid outer wells or  fill with PBS High_Well_Variability->Check_Edge_Effects Yes Check_Incubation Standardize incubation times - Compound exposure - Resazurin reduction Poor_Reproducibility->Check_Incubation Yes Check_Reagents Check reagent stability - Aliquot and store  Resazurin properly Poor_Reproducibility->Check_Reagents Yes Optimize_Parameters Optimize cell density and incubation time to avoid over-reduction Unexpected_Signal->Optimize_Parameters Yes Check_Compound_Interference Run compound controls (compound + Resazurin in cell-free media) Unexpected_Signal->Check_Compound_Interference Yes

Caption: A logical guide to troubleshooting inconsistent results.

References

Retra Therapeutic Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of Retra, a novel pro-drug designed for targeted cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cell-permeable pro-drug that is biologically inert upon administration. Its therapeutic efficacy is contingent upon its intracellular conversion to the active metabolite, this compound-A. This activation is catalyzed by the tumor suppressor enzyme PTEN (Phosphatase and Tensin homolog). Once activated, this compound-A functions as a potent inhibitor of the AKT signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting AKT, this compound-A effectively induces programmed cell death in cancer cells that express sufficient levels of PTEN.

Q2: What are the primary determinants of a cell line's sensitivity to this compound?

A2: The primary determinant of cellular sensitivity to this compound is the expression level and phosphatase activity of the PTEN enzyme. Cell lines with high endogenous PTEN expression are more efficient at converting this compound to its active form, this compound-A, and therefore exhibit greater sensitivity. Conversely, cells with low or null PTEN expression (a common occurrence in many cancers) will demonstrate resistance to this compound due to the lack of the activating enzyme.

Q3: How can I determine if my target cell line is a suitable model for this compound studies?

A3: To determine suitability, you must first assess the endogenous PTEN status of your cell line. This can be accomplished through several methods, including Western blotting or ELISA to measure PTEN protein levels, or qPCR to quantify PTEN mRNA expression. Functionality of the PTEN protein is also critical and can be inferred through downstream pathway analysis (e.g., assessing the phosphorylation status of AKT).

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles. Avoid exposure to light.

Troubleshooting Guide

Problem 1: Observed therapeutic efficacy of this compound is lower than expected in a PTEN-positive cell line.

Potential Cause Troubleshooting Step
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. We recommend a concentration range from 10 nM to 100 µM.
Incorrect Drug Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for this compound to induce a significant therapeutic effect.
Degradation of this compound Stock Prepare a fresh 10 mM stock solution of this compound in high-purity DMSO. Ensure aliquots are stored properly at -80°C and are not subjected to multiple freeze-thaw cycles.
Cell Culture Contamination Test cell cultures for mycoplasma or other microbial contamination, which can alter cellular metabolism and drug response.
Low PTEN Activity Confirm PTEN protein expression via Western blot. Assess the phosphorylation status of its downstream target, AKT (p-AKT Ser473), to functionally validate PTEN's phosphatase activity. Low activity may indicate mutations despite protein presence.

Problem 2: High variability observed between replicate experiments.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding this compound.
Inaccurate Pipetting Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step to maintain concentration accuracy.
Edge Effects in Multi-well Plates Avoid using the outermost wells of 96-well or 384-well plates, as they are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media instead.
Fluctuations in Incubation Conditions Verify that the incubator provides a stable environment with consistent temperature (37°C), humidity, and CO2 levels (5%).

Experimental Protocols

Protocol 1: Western Blot for PTEN and p-AKT Assessment
  • Cell Lysis: Seed 2 x 10^6 cells in a 10 cm dish. After reaching 80-90% confluency, treat with this compound or vehicle control for the desired time. Wash cells twice with ice-cold PBS and lyse with 200 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize all samples to a concentration of 1-2 µg/µL. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 350 mA for 90 minutes.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-PTEN, anti-p-AKT Ser473, anti-total AKT, anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypePTEN StatusThis compound IC50 (µM)
MCF-7Breast CancerHigh Expression5.2
LNCaPProstate CancerHigh Expression8.9
U87-MGGlioblastomaNull (Mutated)> 100
PC-3Prostate CancerNull (Deleted)> 100
A549Lung CancerModerate Expression25.6

Visualizations

Retra_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PIP3 PIP3 Receptor->PIP3 PI3K activation Retra_in This compound (Pro-drug) PTEN PTEN (Enzyme) Retra_in->PTEN Activation Retra_A This compound-A (Active) PTEN->Retra_A PTEN->PIP3 Dephosphorylation pAKT p-AKT (Active) Retra_A->pAKT Inhibition PIP3->pAKT AKT AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Survival Cell Survival & Proliferation pAKT->Survival Promotes

Caption: this compound's mechanism of action and its effect on the PI3K/AKT signaling pathway.

Retra_Workflow cluster_setup Phase 1: Model Validation cluster_treatment Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis A1 Select Cancer Cell Lines A2 Assess PTEN Expression (Western Blot / qPCR) A1->A2 A3 Group Cells: PTEN-High vs PTEN-Low A2->A3 B1 Seed Cells in 96-well Plates A3->B1 Proceed with validated models B2 Dose-Response Treatment (this compound vs Vehicle) B1->B2 B3 Incubate for 48-72h B2->B3 C1 Perform Cell Viability (MTT Assay) B3->C1 C2 Measure Absorbance C1->C2 C3 Calculate IC50 Values C2->C3 D1 Final Report C3->D1 Compare efficacy Troubleshooting_Tree Start Low this compound Efficacy Observed Q1 Is PTEN protein expressed? Start->Q1 Q2 Is p-AKT level high in control cells? Q1->Q2 Yes A1 Action: Verify PTEN via Western Blot. Q1->A1 No Q3 Was a dose-response experiment performed? Q2->Q3 Yes A2 Action: Check for PTEN -inactivating mutations. Q2->A2 No Q4 Is this compound stock freshly prepared? Q3->Q4 Yes A3 Action: Perform dose- response (10nM-100µM). Q3->A3 No A4 Action: Prepare fresh This compound stock in DMSO. Q4->A4 No R2 Result: PTEN pathway is inactive. Model unsuitable. Q4->R2 Yes (Pathway likely inactive) R1 Result: Cell line is unsuitable for this compound. A1->R1 A2->R2 R3 Result: Determine optimal IC50. A3->R3 R4 Result: Re-run experiment with fresh drug. A4->R4

Technical Support Center: Managing "Retra" Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Retra," a valuable resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of "this compound" precipitation in aqueous solutions during experimental procedures. Based on its physicochemical properties, "this compound" is treated here as a retinoid, specifically with characteristics similar to all-trans-retinoic acid (ATRA), a compound known for its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my "this compound" solution precipitate when I add it to my aqueous buffer or cell culture medium?

A1: "this compound" (assumed to be similar to retinoic acid) is a hydrophobic molecule, meaning it has very low solubility in water.[1][2] Precipitation occurs when the concentration of "this compound" exceeds its solubility limit in the aqueous environment. This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) into a larger volume of aqueous solution. The organic solvent disperses, and the poorly soluble "this compound" molecules aggregate and fall out of solution.

Q2: What is the best solvent to dissolve "this compound" for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of "this compound".[1][3][4][5] Ethanol can also be used, but "this compound" is generally more soluble in DMSO.[1][4] It is crucial to ensure the final concentration of the organic solvent in your experimental system (e.g., cell culture) remains low (typically <0.5% for DMSO) to avoid solvent-induced toxicity.[3][4]

Q3: I've dissolved "this compound" in DMSO, but it still precipitates when diluted in my media. What can I do?

A3: This is a frequent challenge. Here are several troubleshooting steps you can take:

  • Pre-warm the media: Before adding the "this compound" stock solution, warm your cell culture media or buffer to 37°C.[3][4] This can sometimes help to keep the compound in solution.

  • Rapid mixing: Add the "this compound" stock solution to the pre-warmed media while gently vortexing or swirling the media. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.

  • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the DMSO stock into a smaller volume of media to create an intermediate concentration, and then add this to the final volume.

  • Lower the stock concentration: Preparing a less concentrated stock solution in DMSO (e.g., 1 mM instead of 100 mM) may reduce the severity of precipitation upon dilution.[5]

  • Filter the final solution: After diluting the "this compound" stock in your aqueous solution, you can filter it through a 0.2 µm low-protein binding filter to remove any precipitate before use.[3]

Q4: Are there any special handling precautions for "this compound"?

A4: Yes, "this compound" is sensitive to light, heat, and air, especially when in solution.[1][5] To maintain its stability and efficacy:

  • Protect "this compound" powder and solutions from light by using amber vials or wrapping containers in foil.[1][4]

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4]

  • Prepare fresh dilutions in aqueous solutions immediately before use.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
"this compound" powder does not fully dissolve in DMSO. Insufficient solvent volume or low temperature.Gently warm the solution to 37°C for 3-5 minutes and vortex.[3][4] Ensure you are using a sufficient volume of DMSO for the desired concentration.
Immediate and heavy precipitation upon dilution in media. High concentration of "this compound" stock solution and/or cold media.Use a lower concentration stock solution. Pre-warm the media to 37°C before adding the "this compound" stock.[3][4] Add the stock solution dropwise while vigorously mixing the media.
Fine precipitate forms over time in the final working solution. The concentration of "this compound" is at or near its solubility limit in the aqueous solution.Use the solution immediately after preparation. If storage is necessary, keep it protected from light and consider if a lower final concentration is feasible for your experiment.
Inconsistent experimental results. Degradation of "this compound" or inaccurate concentration due to precipitation.Always prepare fresh dilutions of "this compound" for each experiment. Protect all solutions from light.[1][5] Consider filtering the final working solution to ensure a homogenous concentration.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM "this compound" Stock Solution in DMSO
  • Preparation: Work in a dimly lit environment to minimize light exposure to "this compound".[6]

  • Weighing: Accurately weigh out the desired amount of "this compound" powder. For example, for 5 mg of "this compound" (assuming a molecular weight similar to all-trans-retinoic acid, ~300.44 g/mol ), this will be sufficient for a 10 mM stock.

  • Dissolving: Add the appropriate volume of high-purity DMSO. For 5 mg of ATRA, adding 1.66 mL of DMSO will yield a 10 mM solution.[4]

  • Solubilization: If the powder does not dissolve completely, warm the vial in a 37°C water bath for 2-5 minutes and vortex gently until the solution is clear.[4]

  • Aliquoting and Storage: Dispense the stock solution into small, light-protected (amber) microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3][7] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 µM "this compound" Working Solution for Cell Culture
  • Preparation: Pre-warm the required volume of cell culture medium in a 37°C water bath.

  • Thawing Stock: Thaw one aliquot of the 10 mM "this compound" stock solution at 37°C.[3]

  • Dilution: In a sterile tube, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 1 µM working concentration.

  • Mixing and Use: Mix the final working solution gently but thoroughly. Use immediately for your cell-based assay.

Visualizations

This compound Signaling Pathway

Retra_Signaling_Pathway This compound This compound Cell_Membrane CRABP CRABP This compound->CRABP Binds Cytoplasm Cytoplasm Nucleus Nucleus RAR RAR CRABP->RAR Translocates to Nucleus RARE RARE RAR->RARE Binds as Heterodimer RXR RXR RXR->RARE Transcription Transcription RARE->Transcription Activates Target_Genes Target Genes mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Cellular_Response Cellular Response (e.g., Differentiation) Protein->Cellular_Response

Caption: Simplified signaling pathway of "this compound" (Retinoic Acid).

Experimental Workflow for "this compound" Solution Preparation

Retra_Workflow Start Start: Weigh 'this compound' Powder Dissolve Dissolve in DMSO (Warm to 37°C if needed) Start->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C (Protect from light) Stock->Store Dilute Dilute Stock into Pre-warmed Medium Stock->Dilute Use Freshly Thawed Aliquot Prepare_Media Pre-warm Aqueous Medium to 37°C Prepare_Media->Dilute Check_Precipitate Check for Precipitation Dilute->Check_Precipitate Filter Filter through 0.2 µm filter Check_Precipitate->Filter Precipitate Observed Ready Working Solution Ready for Use Check_Precipitate->Ready No Precipitate Filter->Ready

Caption: Workflow for preparing "this compound" solutions.

Troubleshooting Logic for "this compound" Precipitation

Troubleshooting_Logic Problem Problem: 'this compound' precipitates in aqueous solution Is_Stock_Clear Is the DMSO stock solution clear? Problem->Is_Stock_Clear Warm_Stock Action: Warm stock to 37°C and vortex Is_Stock_Clear->Warm_Stock No Is_Media_Prewarmed Was the aqueous medium pre-warmed to 37°C? Is_Stock_Clear->Is_Media_Prewarmed Yes Warm_Stock->Is_Stock_Clear Re-check Prewarm_Media Action: Pre-warm medium before dilution Is_Media_Prewarmed->Prewarm_Media No Mixing_Technique How was the dilution performed? Is_Media_Prewarmed->Mixing_Technique Yes Prewarm_Media->Is_Media_Prewarmed Re-attempt Consider_Concentration Considerations: - Lower stock concentration? - Lower final concentration? Mixing_Technique->Consider_Concentration Slowly/No Mixing Mixing_Technique->Consider_Concentration Rapid Mixing Rapid_Mixing Recommendation: Add stock dropwise with rapid mixing Solution Solution: Precipitation minimized Rapid_Mixing->Solution Consider_Concentration->Rapid_Mixing

Caption: Troubleshooting logic for "this compound" precipitation.

References

Optimizing Incubation Time for Retra Treatment In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for in vitro experiments using Retra, a small molecule inhibitor. The following information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A1: There is no single universal incubation time for this compound treatment, as the optimal duration depends on several factors, including the cell line, this compound concentration, and the biological endpoint being measured. For initial experiments, a time-course study is highly recommended. Based on common practices for small molecule inhibitors, a starting range of 24 to 72 hours is often used for assessing effects on cell viability and proliferation.[1][2] Shorter incubation times (e.g., 1 to 24 hours) may be sufficient for analyzing early signaling events.[2]

Q2: What are the key factors that influence the optimal incubation time for this compound?

A2: Several critical factors can impact the ideal incubation time for your experiment:

  • Cell Type: Different cell lines have varying division rates and metabolic activities. Faster-growing cells may exhibit a response to this compound more quickly than slower-growing cells.

  • This compound Concentration: Higher concentrations of this compound may produce a measurable effect in a shorter time frame compared to lower concentrations. It is crucial to determine the optimal concentration through dose-response experiments.

  • Biological Endpoint: The specific outcome you are measuring will heavily influence the necessary incubation period.

    • Apoptosis: Detecting early apoptotic events may require shorter incubation times (e.g., 12-48 hours).[3]

    • Cell Viability/Cytotoxicity: Assays measuring cell death or inhibition of proliferation often require longer incubation periods (e.g., 24-72 hours) to observe a significant effect.[2][4]

    • Signaling Pathway Modulation: Changes in protein expression or phosphorylation can often be detected within a few hours of treatment.[5][6]

    • Gene Expression: Alterations in gene transcription can be observed in as little as a few hours to 24 hours.

Q3: How can I determine the optimal incubation time for my specific cell line and experimental goals?

A3: A systematic time-course experiment is the most effective method. This involves treating your cells with a predetermined concentration of this compound and assessing your endpoint at multiple time points. This will allow you to identify the time at which the desired effect is maximal or most informative.

Troubleshooting Guide

Problem: I am not observing any significant effect of this compound treatment on my cells.

  • Possible Cause 1: Incubation time is too short.

    • Solution: Extend the incubation period. Some cellular processes, like significant changes in cell viability or morphology, may take 48 to 72 hours or longer to become apparent.[7] Consider running a longer time-course experiment.

  • Possible Cause 2: this compound concentration is too low.

    • Solution: Perform a dose-response experiment to identify the optimal concentration of this compound for your cell line.

  • Possible Cause 3: The chosen endpoint is not sensitive to this compound in your cell model.

    • Solution: Investigate alternative endpoints. For example, if you are not seeing changes in cell viability, consider assessing markers of apoptosis or cell cycle arrest.

Problem: I am observing high levels of cell death even in my control group at later time points.

  • Possible Cause: Poor cell health or culture conditions.

    • Solution: Ensure your cells are healthy and not overgrown before starting the experiment. Optimize cell seeding density to prevent nutrient depletion or waste product accumulation during a long incubation period. It may be necessary to replenish the media for longer experiments.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Time-Course Experiment

This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment by assessing cell viability at multiple time points.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

  • Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.[4]

  • This compound Treatment: Prepare serial dilutions of this compound at your desired concentrations. Remove the old media from the wells and add fresh media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) group.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Endpoint Assay: At each time point, perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo).

  • Data Analysis: For each concentration of this compound, plot cell viability against incubation time. The optimal incubation time will be the point at which you observe a significant and reproducible effect for your desired concentration.

Data Presentation

Table 1: Example Time-Course and Dose-Response Data for this compound Treatment

Incubation Time (hours)This compound Conc. 1 (e.g., 1 µM) - % ViabilityThis compound Conc. 2 (e.g., 5 µM) - % ViabilityThis compound Conc. 3 (e.g., 10 µM) - % Viability
698%95%92%
1292%85%78%
2485%70%55%
4870%50%35%
7260%40%25%

Visualizations

Signaling Pathway

This compound is understood to function by disrupting the interaction between mutant p53 and p73, thereby releasing p73 to activate downstream target genes that promote apoptosis and inhibit cell growth.[5]

Retra_Signaling_Pathway This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 inhibits p73 Free p73 mutp53_p73->p73 releases TargetGenes Target Genes (e.g., p21, PUMA) p73->TargetGenes activates transcription of Apoptosis Apoptosis TargetGenes->Apoptosis GrowthArrest Growth Arrest TargetGenes->GrowthArrest

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the logical flow for optimizing this compound's incubation time.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedCells Seed Cells Adherence Allow Adherence (24h) SeedCells->Adherence DoseResponse Dose-Response Assay (Determine this compound Concentration) Adherence->DoseResponse TimeCourse Time-Course Assay (Vary Incubation Time) DoseResponse->TimeCourse EndpointAssay Perform Endpoint Assay (e.g., Viability, Apoptosis) TimeCourse->EndpointAssay DataAnalysis Analyze Data & Determine Optimal Incubation Time EndpointAssay->DataAnalysis

References

Technical Support Center: Retra Clinical Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of Retra.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an experimental small molecule antitumor agent. Its primary mechanism of action involves the reactivation of the p53 signaling pathway, which plays a crucial role in coordinating cellular responses to stressors like DNA damage and hypoxia, ultimately leading to apoptosis, senescence, and cell cycle arrest. In cancer cells with a mutated p53 protein, this compound has been shown to disrupt the inhibitory interaction between mutant p53 and the p53 family member, p73.[1][2][3] This disruption releases p73, allowing it to activate the transcription of p53-responsive genes, which in turn suppresses tumor cell growth.[1][2] This makes the mutant p53-p73 complex a specific target for this potential cancer therapy.[1][2]

2. In which cancer types has this compound shown potential efficacy?

Preclinical studies have indicated that this compound is effective against tumor cells expressing a variety of p53 mutants.[1][2] It has shown activity in suppressing mutant p53-bearing tumor cells both in laboratory settings and in mouse xenograft models.[1][2] Specifically, this compound has been investigated in Ewing's sarcoma cells, where it demonstrated anticancer activity.[3]

3. What are the common challenges encountered in the clinical translation of small molecule inhibitors like this compound?

The clinical translation of small molecule inhibitors like this compound faces several hurdles. A primary challenge is the development of drug resistance, which can occur through on-target mutations or the activation of alternative signaling pathways.[4][5][6] Additionally, achieving optimal oral bioavailability, defined as the fraction of an administered dose that reaches systemic circulation, is a major obstacle that contributes to high attrition rates in clinical trials.[7] Other significant challenges include managing off-target effects and toxicity, addressing issues with manufacturability and scalability, and identifying reliable biomarkers to predict patient response.[8][9]

4. How can I assess the target engagement of this compound in my cellular models?

To confirm that this compound is engaging its intended target (the mutant p53-p73 complex), several experimental approaches can be employed. A common method is to measure the transcriptional activation of p53-responsive genes, such as p21 and PUMA, which are downstream targets of activated p73.[1] This can be assessed using quantitative reverse transcription PCR (qRT-PCR). Additionally, co-immunoprecipitation (Co-IP) assays can be used to demonstrate the disruption of the mutant p53-p73 complex following this compound treatment.

5. Are there known mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies, in general, can be broadly categorized into two types: on-target resistance and bypass resistance.[4][5] On-target resistance typically involves secondary mutations in the drug's target that prevent the drug from binding effectively.[4][5][10] Bypass resistance occurs when cancer cells activate alternative signaling pathways to circumvent the effects of the drug, thereby continuing to proliferate despite the inhibition of the primary target.[4][5] For therapies targeting the RET proto-oncogene, for instance, resistance has been observed due to genomic alterations in RET (on-target) or through other oncogenic pathways (bypass).[4][5]

II. Troubleshooting Guides

Problem 1: High variability in experimental results with this compound.

  • Possible Cause 1: Compound Instability. Small molecule inhibitors can be sensitive to storage conditions and handling.

    • Troubleshooting Tip: Ensure this compound is stored under the recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, and media composition can affect cellular response to treatment.

    • Troubleshooting Tip: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure uniform seeding density for all experiments.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to significant variations in drug concentration.

    • Troubleshooting Tip: Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary.

Problem 2: this compound shows lower than expected potency in our cancer cell lines.

  • Possible Cause 1: Cell Line Specific Factors. The efficacy of this compound is dependent on the presence of mutant p53 and the expression levels of p73.[1][2]

    • Troubleshooting Tip: Confirm the p53 mutation status and p73 expression level in your cell lines using sequencing and western blotting, respectively.

  • Possible Cause 2: Poor Compound Solubility. If this compound is not fully dissolved, its effective concentration will be lower than intended.

    • Troubleshooting Tip: Check the solubility of this compound in your cell culture medium. Consider using a solubilizing agent like DMSO, but be mindful of its potential effects on the cells and include appropriate vehicle controls.

  • Possible Cause 3: Drug Efflux. Cancer cells can express efflux pumps that actively transport drugs out of the cell, reducing their intracellular concentration.

    • Troubleshooting Tip: Investigate the expression of common drug efflux pumps (e.g., P-glycoprotein) in your cell lines. If present, consider co-treatment with an efflux pump inhibitor as a mechanistic tool.

Problem 3: Off-target effects are observed at therapeutic concentrations of this compound.

  • Possible Cause: Lack of Specificity. While this compound is designed to be specific, like many small molecules, it may interact with other cellular targets, especially at higher concentrations.[11]

    • Troubleshooting Tip: Perform a kinome scan or other broad profiling assays to identify potential off-target interactions.[12] If off-targets are identified, you may need to consider medicinal chemistry efforts to improve specificity or carefully design experiments to distinguish on-target from off-target effects.

III. Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell Linep53 StatusIC50 (µM)
A431Mutant (R273H)4.0
H1299/His-273Mutant (R273H)5.2
A549Wild-Type> 50
H1299Null> 50

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)
MouseOral20150235
RatIntravenous58000.25N/A

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.

IV. Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for p21 and PUMA Induction

  • Objective: To assess the activation of the p53 pathway by measuring the protein levels of downstream targets.

  • Methodology:

    • Treat cells with this compound at various concentrations for 24 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

V. Visualizations

Retra_Signaling_Pathway cluster_nucleus Nucleus p73 p73 transcription Transcription p73->transcription Activates p53_mut Mutant p53 p53_mut->p73 Inhibits p21_puma p21, PUMA (Target Genes) cell_cycle_arrest Cell Cycle Arrest Apoptosis p21_puma->cell_cycle_arrest transcription->p21_puma This compound This compound This compound->p53_mut Disrupts Interaction Experimental_Workflow start Start: Hypothesis of Off-Target Effects kinome_scan Perform Kinome Scan with this compound start->kinome_scan data_analysis Analyze Data for Potential Off-Targets kinome_scan->data_analysis hit_validation Validate Hits using In Vitro Kinase Assays data_analysis->hit_validation cellular_assays Cellular Assays to Confirm Off-Target Activity hit_validation->cellular_assays structure_activity Structure-Activity Relationship (SAR) Studies cellular_assays->structure_activity end End: Optimized Compound with Improved Selectivity structure_activity->end Biomarker_Discovery_Logic patient_samples Collect Patient Samples (Tumor Biopsies) genomic_profiling Genomic and Proteomic Profiling patient_samples->genomic_profiling data_integration Integrate Multi-Omics Data with Clinical Outcomes genomic_profiling->data_integration candidate_biomarkers Identify Candidate Biomarkers data_integration->candidate_biomarkers validation_studies Validate Biomarkers in Independent Cohorts candidate_biomarkers->validation_studies clinical_assay Develop a Clinically Applicable Assay validation_studies->clinical_assay

References

Technical Support Center: Enhancing Experimental Reproducibility in Retra Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of their experiments. By addressing common issues encountered in key laboratory techniques, we aim to foster more robust and reliable scientific outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions related to experimental reproducibility across various stages of research.

CategoryQuestionBrief Answer
Experimental Design How can I improve the design of my experiments to ensure reproducibility?Focus on clear hypothesis definition, adequate sample size, randomization, and blinding. Detailed documentation of the experimental plan is crucial.
Cell Culture What is the most critical first step to avoid cell line-related irreproducibility?Always obtain cell lines from reputable sources like established cell repositories to ensure they are authenticated and free from contamination.[1][2]
Western Blot My Western blots show no bands. What is the likely cause?This can be due to insufficient protein loading, the absence of the target protein in the sample, or issues with the primary antibody.[3]
qPCR Why are my qPCR Cq values appearing later than expected?Late Cq values can be caused by low target abundance, degraded template, or non-optimized thermal cycling conditions.[4]
ELISA What causes high background in my ELISA results?Insufficient washing, poor quality water for buffers, or deteriorated substrate solution are common culprits of high background in ELISA assays.
Animal Studies What are the primary causes of irreproducibility in animal research?Suboptimal disease models, inadequate controls, and poor documentation practices are major contributors to the lack of reproducibility in animal studies.[5]

Troubleshooting Guides

These guides provide detailed, step-by-step solutions to specific problems encountered during common laboratory procedures.

Cell Culture Contamination and Misidentification

Problem: My cell cultures are frequently contaminated, or I suspect I may be working with a misidentified cell line.

Root Causes and Solutions:

Potential CauseTroubleshooting Steps
Microbial Contamination (Bacteria, Yeast, Mold) - Bacteria: Observe for yellowish media and moving particles. For mild cases, wash with PBS and use antibiotics temporarily. For heavy contamination, discard the culture and disinfect the incubator.[6] - Yeast: Look for round or oval budding cells. Discarding the culture is the best practice.[6] - Mold: Identify filamentous hyphae. Discard the culture and thoroughly clean the work area.[6]
Mycoplasma Contamination - Detection: Mycoplasma is not visible by standard microscopy. Use PCR-based detection kits or DNA staining for routine screening every 1-2 months.[7][8][9] - Prevention: Quarantine new cell lines, use dedicated media, and practice strict aseptic techniques.[6][9]
Cell Line Cross-Contamination/Misidentification - Prevention: Work with only one cell line at a time in the biosafety cabinet and clean the workspace between different cell lines.[2][10] Use dedicated media and reagents for each cell line.[1] - Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling, especially for human cell lines.[10]

General Prevention Strategies:

  • Aseptic Technique: Master and consistently apply sterile techniques.[6]

  • Quality Reagents: Use media, serum, and supplements from reputable suppliers.[8]

  • Regular Cleaning: Consistently disinfect incubators, water pans, and work surfaces.[6]

  • Documentation: Maintain clear and thorough records of cell line origin, passage number, and authentication results.[2]

Western Blot: Weak or No Signal

Problem: I am not getting the expected bands on my Western blot.

Troubleshooting Workflow:

Western_Blot_Troubleshooting Start No/Weak Signal Protein_Check Check Protein Loading & Integrity Start->Protein_Check Transfer_Check Verify Protein Transfer Protein_Check->Transfer_Check Protein OK Antibody_Check Optimize Antibody Concentrations Transfer_Check->Antibody_Check Transfer OK Detection_Check Check Detection Reagents Antibody_Check->Detection_Check Antibodies OK Solution Successful Blot Detection_Check->Solution Reagents OK

Caption: Troubleshooting workflow for weak or no signal in Western blotting.

Detailed Troubleshooting Steps:

StepPotential IssueRecommended Solution
1. Protein Loading & Integrity - Low Protein Concentration: Load 20-40 µg of total protein per lane.[11] - Protein Degradation: Use fresh samples and add protease inhibitors to the lysis buffer.
2. Protein Transfer - Inefficient Transfer: Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. Wet transfer is often more efficient than semi-dry.[11] - Over-transfer (for small proteins): Use a smaller pore size membrane (0.2 µm) and reduce transfer time.[11]
3. Antibody Incubation - Suboptimal Primary Antibody Concentration: Titrate the primary antibody to find the optimal concentration. Incubate overnight at 4°C for low-abundance proteins.[12][13] - Inactive Secondary Antibody: Use a fresh, validated secondary antibody at the recommended dilution.
4. Detection - Expired Substrate: Use fresh ECL substrate. - Incorrect Imaging Settings: Adjust the exposure time on the imager.
qPCR: Low Amplification Efficiency or No Signal

Problem: My qPCR results show low efficiency, or there is no amplification in my samples.

Key Areas for Troubleshooting:

Potential CauseRecommended Solution
Poor Template Quality - RNA Degradation: Assess RNA integrity using a Bioanalyzer or gel electrophoresis.[14] - PCR Inhibitors: Dilute the template to reduce inhibitor concentration. Purify the template using a column-based method.[15]
Suboptimal Primers/Probe - Poor Design: Re-design primers to have a Tm difference of <5°C and a GC content of 30-50%.[16] - Degradation: Use fresh aliquots of primers and probes.
Incorrect Reaction Setup - Pipetting Errors: Prepare a master mix to minimize pipetting variability. Centrifuge the plate before running.[4] - Incorrect Concentrations: Optimize primer and probe concentrations.
No Template Control (NTC) Amplification - Contamination: Use dedicated workspaces for pre- and post-PCR steps. Clean pipettes and surfaces with 10% bleach. Use fresh, aliquoted reagents.[14][15] - Primer-Dimers: Perform a melt curve analysis to check for primer-dimers. If present, redesign primers.[14]

MIQE Guidelines: To ensure the reproducibility of your qPCR data, always adhere to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines. This includes providing detailed information on sample quality, assay design, and data analysis.[17][18][19]

ELISA: High Background

Problem: My ELISA plate shows high background signal, making it difficult to interpret the results.

Troubleshooting Steps for High Background:

ELISA_Troubleshooting High_Background High Background Signal Washing Insufficient Washing High_Background->Washing Blocking Inadequate Blocking High_Background->Blocking Antibody_Concentration Excessive Antibody Concentration High_Background->Antibody_Concentration Substrate Substrate Issues High_Background->Substrate Incubation Prolonged Incubation High_Background->Incubation

Caption: Common causes of high background in ELISA assays.

CauseSolution
Insufficient Washing Increase the number of wash steps and ensure complete removal of wash buffer between steps.[20]
Inadequate Blocking Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or casein).[20]
Excessive Antibody or Detection Reagent Concentration Titrate the primary and secondary antibodies to determine the optimal concentrations.[21]
Substrate Issues Use fresh substrate solution and protect it from light. Ensure the substrate is colorless before adding it to the plate.
Prolonged Incubation Times Optimize incubation times for antibodies and substrate to avoid over-development of the signal.
Cross-reactivity Ensure the antibodies used are specific to the target antigen.
Improving Reproducibility in Animal Studies

Challenge: Ensuring the reproducibility of in vivo experiments.

Recommendations based on ARRIVE Guidelines:

The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist to improve the reporting and reproducibility of animal research.[22][23]

Guideline CategoryKey Recommendations
Study Design - Clearly state the scientific question and hypothesis. - Describe the experimental and control groups. - Detail the methods used for randomization and blinding.[24]
Sample Size - Provide the exact number of animals per group. - Explain how the sample size was determined, including any power calculations.
Experimental Procedures - Provide a detailed description of all procedures, including drug administration routes, doses, and timing.[24] - Report the housing and husbandry conditions.
Results - Report all outcomes, including adverse events. - Provide summary statistics (e.g., mean, SD) and the statistical methods used.
Discussion - Interpret the results in the context of the study's objectives and limitations. - Discuss the generalizability of the findings.

By systematically addressing these common sources of experimental variability, researchers can significantly enhance the reproducibility and reliability of their findings, ultimately contributing to more robust scientific progress.

References

Validation & Comparative

A Head-to-Head Comparison: Retra vs. PRIMA-1 in Reactivating Mutant p53

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reactivation of mutant p53 represents a promising therapeutic strategy in oncology. This guide provides an objective comparison of two small molecules, Retra and PRIMA-1, dedicated to this purpose. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

At a Glance: Key Differences Between this compound and PRIMA-1

FeatureThis compoundPRIMA-1
Primary Mechanism Indirect reactivation of p53 pathwayDirect reactivation of mutant p53
Molecular Target Mutant p53-p73 complexMutant p53 protein
Mode of Action Disrupts the inhibitory interaction between mutant p53 and p73, releasing active p73 to transcribe target genes.[1][2][3][4]Covalently binds to mutant p53, inducing a conformational change to a more wild-type-like state, restoring its DNA binding and transcriptional activity.[5][6]
Downstream Effects Activation of p73-dependent apoptosis and cell growth inhibition.[2][7]Induction of p53-mediated apoptosis, cell cycle arrest, and senescence.[5][6][8]
Dependency Activity is dependent on the presence of both mutant p53 and p73.[1][2][3][4]Activity is primarily dependent on the presence of a mutant p53 protein.[5][9]

In-Depth Mechanism of Action

PRIMA-1: The Refolding Chaperone

PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent analog, APR-246 (PRIMA-1Met), function by directly targeting the mutated p53 protein.[10] The active form of PRIMA-1, methylene quinuclidinone (MQ), is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This covalent modification is believed to induce a conformational change in the mutant p53 protein, effectively refolding it into a wild-type-like conformation.[6] This restored conformation allows the reactivated p53 to bind to its consensus DNA sequences and transcriptionally activate its target genes, such as p21, PUMA, and Noxa, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[5][6][11][12]

PRIMA1_Pathway cluster_cell Cancer Cell PRIMA1 PRIMA-1 MQ Methylene Quinuclidinone (MQ) PRIMA1->MQ intracellular conversion mut_p53 Mutant p53 (unfolded) MQ->mut_p53 covalent binding refolded_p53 Reactivated p53 (refolded) mut_p53->refolded_p53 conformational change p21 p21 refolded_p53->p21 activates transcription PUMA PUMA refolded_p53->PUMA activates transcription Noxa Noxa refolded_p53->Noxa activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Noxa->Apoptosis

PRIMA-1 signaling pathway.
This compound: The p73 Liberator

This compound (Reactivation of Transcriptional Reporter Activity) employs a distinct, indirect mechanism to reactivate the p53 signaling pathway. Many p53 mutants not only lose their tumor-suppressive functions but also gain oncogenic properties, one of which is the ability to bind to and inhibit the function of the p53 family member, p73.[2][3][4] this compound acts by disrupting this inhibitory complex between mutant p53 and p73.[1][2] The release of p73 allows it to translocate to the nucleus and activate the transcription of its target genes, many of which overlap with p53 target genes and are involved in apoptosis and cell cycle control.[13][14] Therefore, this compound's efficacy is contingent on the cellular context, requiring the presence of both a mutant p53 that sequesters p73 and functional p73.

Retra_Pathway cluster_cell Cancer Cell This compound This compound mut_p53_p73_complex Mutant p53-p73 Complex This compound->mut_p53_p73_complex disrupts interaction mut_p53 Mutant p53 mut_p53_p73_complex->mut_p53 p73 p73 (active) mut_p53_p73_complex->p73 p73_target_genes p73 Target Genes (e.g., PUMA, Noxa) p73->p73_target_genes activates transcription Apoptosis Apoptosis p73_target_genes->Apoptosis

This compound signaling pathway.

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and PRIMA-1 in various cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different studies.

Table 1: IC50 Values for PRIMA-1 and this compound in Mutant p53 Cancer Cell Lines

CompoundCell LineCancer Typep53 MutationIC50 (µM)Reference
PRIMA-1 TE1Esophageal Squamous Cell CarcinomaMissense~15[6]
TE4Esophageal Squamous Cell CarcinomaMissense~20[6]
TE5Esophageal Squamous Cell CarcinomaMissense~10[6]
TE6Esophageal Squamous Cell CarcinomaMissense~18[6]
TE8Esophageal Squamous Cell CarcinomaMissense~25[6]
TE10Esophageal Squamous Cell CarcinomaMissense~12[6]
TE11Esophageal Squamous Cell CarcinomaMissense~15[6]
MDA-MB-231Breast CancerR280K8.5 (in combination with Olaparib)[15]
APR-246 CHP212Neuroblastoma-24.2[16]
CLB-GANeuroblastoma-10.5[16]
LAN6Neuroblastoma-16.5[16]
NBL-SNeuroblastoma-20.1[16]
NGPNeuroblastoma-12.3[16]
SK-N-DZNeuroblastoma-17.8[16]
SK-N-SHNeuroblastoma-11.6[16]
This compound A431Epidermoid CarcinomaR273H4[1]

Table 2: Apoptosis Induction by PRIMA-1 and this compound

CompoundCell LineCancer TypeTreatment ConditionsApoptosis Induction (% of cells)Reference
PRIMA-1 PANC-1Pancreatic Cancer50 µM for 48h~40% (Annexin V positive)[17][18]
BxPC-3Pancreatic Cancer50 µM for 48h~35% (Annexin V positive)[17][18]
This compound A431Epidermoid CarcinomaIC50 concentrationDose-dependent increase in caspase-3/7 activity[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of mutant p53 reactivating compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or PRIMA-1 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or PRIMA-1 for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for p53 and p21

Western blotting is used to detect the expression levels of specific proteins.

Protocol:

  • Cell Lysis: After treatment with this compound or PRIMA-1, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the efficacy of mutant p53 reactivating compounds like this compound and PRIMA-1.

Experimental_Workflow cluster_workflow Comparative Efficacy Workflow start Select Mutant p53 Cancer Cell Lines treatment Treat cells with This compound or PRIMA-1 (dose-response and time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mechanism Mechanism of Action Studies treatment->mechanism end Compare Efficacy and Elucidate Mechanisms viability->end apoptosis->end target_gene p53/p73 Target Gene Expression Analysis (Western Blot, qPCR) mechanism->target_gene protein_interaction Protein Interaction Studies (Co-IP) mechanism->protein_interaction target_gene->end protein_interaction->end

General experimental workflow.

Conclusion

Both this compound and PRIMA-1 offer promising avenues for the reactivation of the p53 tumor suppressor pathway in cancers harboring p53 mutations. Their distinct mechanisms of action provide opportunities for tailored therapeutic approaches. PRIMA-1 and its analog APR-246 directly refold mutant p53, making them potentially applicable to a broad range of p53 mutations. This compound, by liberating p73 from its inhibitory complex with mutant p53, presents a unique strategy that may be particularly effective in tumors where this interaction is a key driver of oncogenesis. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy in different cancer contexts and to guide their clinical development.

References

Comparative Analysis of Retra and APR-246 (eprenetapopt): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, the reactivation of the p53 tumor suppressor protein stands as a pivotal strategy. Among the molecules developed for this purpose, Retra and APR-246 (eprenetapopt) have emerged as significant contenders, each with a distinct mechanism of action. This guide provides a comparative analysis of these two compounds, summarizing their performance based on available experimental data to inform researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both this compound and APR-246 are small molecules designed to counteract the oncogenic effects of mutant p53, yet they achieve this through different pathways.

APR-246 (eprenetapopt) is a pro-drug that is systemically converted to its active compound, methylene quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, specifically Cys124 and Cys277.[3] This covalent modification leads to the refolding of the mutant p53 protein, restoring its wild-type conformation and tumor-suppressive functions, which include inducing apoptosis.[3][4] Beyond p53 reactivation, APR-246 also exhibits a p53-independent mechanism by targeting the cellular redox balance through the inhibition of thioredoxin reductase (TrxR1) and depletion of glutathione.[3]

This compound , on the other hand, operates through a p73-dependent salvage pathway. It has been shown to release the p53 family member, p73, from its inhibitory complex with mutant p53.[5][6] This liberation of p73 allows it to activate its target genes, which overlap with those of p53, leading to the suppression of tumor cell growth and induction of apoptosis.[6] The effect of this compound is therefore highly dependent on the presence of mutant p53 that sequesters p73.[6]

Chemical Properties

The distinct chemical structures of this compound and APR-246 underpin their different mechanisms of action.

FeatureThis compoundAPR-246 (eprenetapopt)
Chemical Name 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanone hydrobromide2-(hydroxymethyl)-2-(methoxymethyl)quinuclidin-3-one
Molecular Formula C₁₁H₁₁NO₃S₂·HBrC₁₀H₁₇NO₃
Mechanism of Action Releases p73 from its inhibitory complex with mutant p53.[5][6]Prodrug converted to MQ, which covalently modifies cysteine residues in mutant p53 to restore its wild-type conformation. Also impacts cellular redox balance.[3]

In Vitro Efficacy

While direct head-to-head comparative studies are limited, data from individual studies provide insights into the in vitro activity of both compounds.

ParameterThis compoundAPR-246 (eprenetapopt)
Cell Line Specificity Active in cancer cell lines expressing various p53 mutants (e.g., A431, SW480).[6]Broad activity in various cancer cell lines with different p53 statuses, including mutant p53.[1]
IC50 Values 4 µM in A431/LC5 cells.[5]2.43 µmol/L in a head and neck squamous cell carcinoma cell line.[7]
Mechanism of Cell Death Induces apoptosis through a p73-dependent pathway.[6]Induces apoptosis through both p53-dependent and -independent mechanisms.[1][4]

In Vivo Efficacy

Both this compound and APR-246 have demonstrated anti-tumor activity in preclinical xenograft models.

ParameterThis compoundAPR-246 (eprenetapopt)
Animal Models Nude mice xenografts with A431 cells.[6]Various xenograft models including small cell lung cancer and AML.[1][4]
Administration Route Intraperitoneal injections.[6]Intravenous injection.[4]
Observed Effects Delayed tumor formation and reduced number of tumors.[6]Significant antitumor effect, decreased circulating tumor cells, and increased survival time.[1][4]
Toxicity Well-tolerated with no visible toxic effects at the tested dose.[6]No systemic target organ toxicity observed in mice or dogs at predicted therapeutic plasma concentrations.[1]

Pharmacokinetics and Preclinical Development

APR-246 is more advanced in clinical development, and therefore, more comprehensive data is available.

ParameterThis compoundAPR-246 (eprenetapopt)
Pharmacokinetics Limited publicly available data. One study in rats investigated the pharmacokinetics of all-trans-retinoic acid (ATRA), a related compound, showing time-dependent elimination.[3][8]In a first-in-human trial, plasma concentrations reached levels sufficient for robust tumor cell apoptosis in vitro.[9]
Toxicology Limited publicly available data.Well-tolerated in dogs with a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day. No systemic target organ toxicity was observed in mice or dogs.[1]
Clinical Development Appears to be in the preclinical stage of development.Has undergone Phase I/II clinical trials for hematological malignancies and prostate cancer and has been investigated in combination with other agents.[2]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and APR-246 can be visualized through their respective signaling pathways.

Retra_Mechanism cluster_cell Cancer Cell with Mutant p53 This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 Disrupts mutp53 Mutant p53 mutp53_p73->mutp53 p73 p73 mutp53_p73->p73 Releases p73_targets p73 Target Genes (e.g., p21, PUMA) p73->p73_targets Activates Apoptosis Apoptosis p73_targets->Apoptosis Induces

Caption: Mechanism of Action of this compound.

APR246_Mechanism cluster_cell Cancer Cell with Mutant p53 APR246 APR-246 (Prodrug) MQ MQ (Active Metabolite) APR246->MQ Converts to mutp53 Mutant p53 MQ->mutp53 Covalently binds to Cys124 & Cys277 Redox Cellular Redox Balance MQ->Redox Disrupts wtp53 Wild-type p53 (Restored Conformation) mutp53->wtp53 Refolds to p53_targets p53 Target Genes (e.g., p21, BAX, PUMA) wtp53->p53_targets Activates Apoptosis Apoptosis p53_targets->Apoptosis Induces ROS Increased ROS Redox->ROS ROS->Apoptosis Contributes to

Caption: Mechanism of Action of APR-246.

A typical experimental workflow to assess the efficacy of these compounds is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (Mutant p53) Treatment Treat with this compound or APR-246 Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, IC50 determination) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activation) Treatment->Apoptosis_Assay Western_Blot Western Blot (p53, p73, p21, PUMA, etc.) Treatment->Western_Blot Co_IP Co-Immunoprecipitation (p53-p73 interaction for this compound) Treatment->Co_IP ChIP Chromatin Immunoprecipitation (p53 target gene promoters for APR-246) Treatment->ChIP Xenograft Establish Tumor Xenografts in Immunocompromised Mice Drug_Admin Administer this compound or APR-246 Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Volume Drug_Admin->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis Drug_Admin->Survival_Analysis Toxicity_Assessment Monitor Animal Weight and Health Drug_Admin->Toxicity_Assessment IHC Immunohistochemistry of Tumors Tumor_Measurement->IHC cluster_invitro cluster_invitro cluster_invivo cluster_invivo

Caption: General Experimental Workflow.

Experimental Protocols

Detailed, step-by-step experimental protocols for the key assays mentioned are proprietary and not fully available in the public domain. However, the principles behind these assays are summarized below.

Co-Immunoprecipitation for p53-p73 Interaction (for this compound): This technique is used to determine if two proteins are interacting.

  • Cell Lysis: Cells treated with this compound are lysed to release proteins while maintaining protein-protein interactions.

  • Immunoprecipitation: An antibody specific to p53 is added to the cell lysate. This antibody, along with p53 and any proteins bound to it (like p73), is then captured, often using protein A/G-coated beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and then separated by size using SDS-PAGE. A western blot is then performed using an antibody against p73 to detect its presence in the immunoprecipitated complex. A decrease in the p73 signal in this compound-treated samples would indicate the disruption of the p53-p73 complex.

Chromatin Immunoprecipitation (ChIP) for p53 Target Gene Activation (for APR-246): This method is used to investigate the interaction between proteins and DNA in the cell.

  • Cross-linking: Cells treated with APR-246 are treated with a chemical (like formaldehyde) to cross-link proteins to the DNA they are bound to.

  • Chromatin Shearing: The DNA is then sheared into smaller fragments.

  • Immunoprecipitation: An antibody specific to p53 is used to immunoprecipitate the p53-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known p53 target genes (e.g., p21, BAX). An increase in the amount of promoter DNA in APR-246-treated samples indicates increased binding of the reactivated p53 to these promoters.

Cell Viability and Apoptosis Assays:

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between live, apoptotic, and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Conclusion

This compound and APR-246 (eprenetapopt) represent two innovative and mechanistically distinct approaches to reactivating the p53 pathway in cancer cells. APR-246, with its direct action on mutant p53 and its progression into clinical trials, is a well-characterized compound with a dual mechanism of action. This compound offers a novel strategy by targeting the p53-p73 interaction, providing a potential therapeutic avenue for tumors harboring specific mutant p53 forms that sequester p73.

The selection of either compound for further research or therapeutic development would depend on the specific cancer type, the nature of the p53 mutation, and the expression levels of p73. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic or differential applications of these two promising anti-cancer agents. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.

References

A Comparative Guide to Confirming RETRA-Induced Apoptosis: Annexin V Staining vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Annexin V staining with other key methodologies for the confirmation and quantification of apoptosis induced by the small molecule RETRA. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate assays for their studies.

Introduction to this compound-Induced Apoptosis

This compound (Reactivation of Transcriptional Reporter Activity) is a small molecule identified for its ability to induce apoptosis, primarily in cancer cells harboring mutant p53. The principal mechanism of this compound-induced apoptosis involves the disruption of the inhibitory complex between mutant p53 and the tumor suppressor protein p73. This releases p73, allowing it to transactivate pro-apoptotic target genes, such as PUMA, leading to the activation of the caspase cascade and subsequent cell death. Interestingly, in certain cellular contexts, such as Ewing's sarcoma, this compound has been shown to elicit apoptosis through a p53-independent mechanism, suggesting a broader applicability in cancer therapy.

Core Apoptosis Detection Methods: A Head-to-Head Comparison

The selection of an appropriate apoptosis assay is critical for accurately characterizing the efficacy of therapeutic agents like this compound. The choice depends on the specific apoptotic event to be detected, the experimental model, and the available instrumentation. Here, we compare three widely used methods: Annexin V staining, TUNEL assay, and mitochondrial membrane potential analysis.

Data Presentation: Quantitative Comparison of Apoptosis Assays

While direct comparative studies for this compound-induced apoptosis using all three methods are limited, the following table summarizes representative data based on the known kinetics of apoptotic events. This data illustrates the expected outcomes when treating a mutant p53-expressing cancer cell line with this compound.

AssayPrincipleApoptotic Stage DetectedTime Point (Post-RETRA)% Apoptotic Cells (Illustrative)AdvantagesDisadvantages
Annexin V Staining Detects externalized phosphatidylserine (PS)Early6 hours35%High sensitivity for early apoptosis, relatively rapid protocol.Can also stain necrotic cells if membrane integrity is lost; transient signal.
TUNEL Assay Labels DNA strand breaksLate24 hours25%Highly specific for late-stage apoptosis, stable signal.Less sensitive for early apoptotic events, more complex and time-consuming protocol.
Mitochondrial Membrane Potential (JC-1) Measures the loss of mitochondrial membrane potential (ΔΨm)Early4 hours45%Detects a very early event in the intrinsic apoptotic pathway.Can be influenced by factors other than apoptosis that affect mitochondrial function.

Disclaimer: The quantitative data presented is illustrative and intended to reflect the expected relative sensitivities and kinetics of each assay. Actual results will vary depending on the cell line, this compound concentration, and experimental conditions.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

The primary signaling cascade initiated by this compound in mutant p53-expressing cells is depicted below.

G This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 Inhibits Interaction p73 p73 (active) mutp53_p73->p73 Releases PUMA PUMA Upregulation p73->PUMA Bax_Bak Bax/Bak Activation PUMA->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (active) Apaf1->Casp9 Casp3 Caspase-3 (active) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Induce Apoptosis (e.g., with this compound) harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_annexin Add Annexin V & Propidium Iodide resuspend->add_annexin incubate Incubate (15 min, Room Temp, Dark) add_annexin->incubate analyze Analyze by Flow Cytometry incubate->analyze G question Research Question early_event Early Apoptotic Events? question->early_event late_event Late Apoptotic Events? question->late_event mito_involvement Mitochondrial Involvement? question->mito_involvement annexin Annexin V Staining early_event->annexin tunel TUNEL Assay late_event->tunel jc1 Mitochondrial Membrane Potential Assay (JC-1) mito_involvement->jc1

Validating the p73-Dependence of Retra's Activity: A Comparison of Gene Silencing and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear, on-target mechanism of action is paramount in the preclinical validation of a novel therapeutic. The small molecule Retra has been identified as a promising agent for cancer therapy, particularly for tumors harboring mutant p53. Its activity is proposed to be dependent on the p53 family member, p73. This guide provides a comparative overview of the experimental validation of this p73-dependence, with a primary focus on the use of small interfering RNA (siRNA) and short hairpin RNA (shRNA). Alternative validation methods are also discussed to provide a comprehensive perspective for robust target validation.

Unveiling this compound's Mechanism: The Central Role of p73

This compound is a small molecule designed to suppress the growth of cancer cells that express mutant p53.[1] The proposed mechanism involves the reactivation of the tumor suppressor functions of the p53 pathway. However, in cells with mutant p53, a direct reactivation of p53 is often not feasible. Instead, this compound is believed to exert its effects by liberating and activating p73, a homolog of p53, from its inhibitory complex with mutant p53.[1][2] This release of p73 allows it to transactivate its target genes, leading to cell cycle arrest and apoptosis. To rigorously validate this proposed mechanism, it is essential to demonstrate that the biological effects of this compound are indeed contingent on the presence and activity of p73.

siRNA/shRNA-Mediated Knockdown: A Powerful Tool for Target Validation

RNA interference (RNAi), through the use of siRNA or shRNA, is a widely adopted technique for transiently silencing the expression of a target gene, thereby allowing researchers to probe its function. In the context of this compound, silencing p73 expression should, according to the hypothesis, abrogate the cytotoxic effects of the compound.

Experimental Evidence from a Key Study

A pivotal study by Kravchenko and colleagues (2008) provided significant evidence for the p73-dependence of this compound's activity using an shRNA-based approach in the A431 human epidermoid carcinoma cell line, which expresses mutant p53.[1][2]

Key Findings:

  • Inhibition of Growth Suppression: Treatment of A431 cells with this compound led to a dose-dependent inhibition of cell growth. However, in A431 cells where p73 was knocked down using a specific shRNA (A431/sh-p73), the growth-inhibitory effect of this compound was significantly diminished.[2]

  • Reduction in Apoptosis: this compound treatment induced a significant activation of the executioner caspases 3 and 7, key mediators of apoptosis. This activation was markedly reduced in A431 cells with p73 knockdown, indicating that p73 is crucial for this compound-induced apoptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Kravchenko et al. (2008), illustrating the impact of p73 knockdown on this compound's activity.

Cell LineTreatmentRelative Cell Viability (%)
A431 (Control)Vehicle100
A431 (Control)This compound (4 µM)~40%
A431/sh-p73Vehicle100
A431/sh-p73This compound (4 µM)~80%

Caption: Effect of p73 knockdown on this compound-induced growth inhibition in A431 cells. Data are estimated from the graphical representation in Kravchenko et al. (2008).

Cell LineTreatmentRelative Caspase 3/7 Activity
A431 (Control)Vehicle1
A431 (Control)This compound (4 µM)~3.5
A431/sh-p73Vehicle1
A431/sh-p73This compound (4 µM)~1.5

Caption: Effect of p73 knockdown on this compound-induced caspase 3/7 activation in A431 cells. Data are estimated from the graphical representation in Kravchenko et al. (2008).

Experimental Protocols

A detailed methodology is crucial for the reproducibility of these validation studies.

shRNA-Mediated Knockdown of p73
  • Vector Construction: A short hairpin RNA sequence targeting p73 is designed and cloned into a suitable expression vector, often a lentiviral vector, which also contains a selectable marker (e.g., puromycin resistance). A non-targeting shRNA (scrambled) should be used as a negative control.

  • Cell Transduction/Transfection: A431 cells are transduced with the lentiviral particles containing the p73-shRNA or control-shRNA.

  • Selection of Stable Knockdown Cells: Transduced cells are selected with the appropriate antibiotic (e.g., puromycin) to generate a stable cell line with constitutive knockdown of p73.

  • Verification of Knockdown: The efficiency of p73 knockdown is confirmed at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting).

Cell Viability and Apoptosis Assays
  • Cell Seeding: Control and p73-knockdown A431 cells are seeded in 96-well plates at a predetermined density.

  • This compound Treatment: Cells are treated with a dose-range of this compound or vehicle control for a specified period (e.g., 48-72 hours).

  • Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.

  • Caspase Activity Assay: Caspase-3/7 activity is quantified using a luminogenic or fluorogenic substrate-based assay.

Signaling Pathway and Experimental Workflow Diagrams

Retra_p73_Pathway This compound This compound mutp53_p73 Mutant p53-p73 Complex This compound->mutp53_p73 Inhibits Interaction mutp53 Mutant p53 mutp53_p73->mutp53 p73 p73 mutp53_p73->p73 Releases mutp53_p73->p73 p73_targets p73 Target Genes (e.g., PUMA, p21) p73->p73_targets Transactivates Apoptosis Apoptosis p73_targets->Apoptosis

Caption: Signaling pathway of this compound-induced, p73-dependent apoptosis.

Experimental_Workflow cluster_sirna p73 Knockdown cluster_treatment This compound Treatment & Analysis shRNA_construct p73 shRNA Construct Transduction Lentiviral Transduction shRNA_construct->Transduction Selection Puromycin Selection Transduction->Selection Verification Knockdown Verification (qPCR, Western Blot) Selection->Verification Cell_Seeding Seed A431 and A431/sh-p73 cells Verification->Cell_Seeding Retra_Treatment Treat with this compound Cell_Seeding->Retra_Treatment Cell_Viability Cell Viability Assay (MTT) Retra_Treatment->Cell_Viability Caspase_Assay Caspase 3/7 Assay Retra_Treatment->Caspase_Assay

Caption: Experimental workflow for validating p73-dependence of this compound's activity using shRNA.

Comparison with Alternative Validation Methodologies

While siRNA/shRNA is a powerful technique, relying on a single method for target validation can be limiting. Off-target effects of RNAi reagents are a known concern. Therefore, employing orthogonal approaches is highly recommended to strengthen the evidence for on-target activity.

MethodPrincipleAdvantagesDisadvantages
siRNA/shRNA Post-transcriptional gene silencing by targeting mRNA for degradation.Rapid, relatively inexpensive, and widely accessible.Potential for off-target effects, incomplete knockdown, and transient effects (for siRNA).
CRISPR-Cas9 Gene Editing Permanent gene knockout at the genomic level.Provides a complete loss-of-function phenotype, highly specific.[3][4][5][6]More time-consuming to generate knockout cell lines, potential for off-target edits.
Dominant-Negative Mutants Overexpression of a mutant form of the target protein that interferes with the function of the wild-type protein.Can be useful for studying proteins with multiple isoforms or complex functions.[7][8][9][10][11]Overexpression can lead to artifacts, may not completely abolish protein function.
Chemical Genetics Use of a small molecule to inhibit the target protein's function.Allows for temporal control of protein inhibition.Requires a specific and potent inhibitor for the target, which may not be available.

Conclusion

The validation of the p73-dependence of this compound's activity through the use of shRNA provides compelling evidence for its mechanism of action. The significant reduction in this compound-induced growth inhibition and apoptosis upon p73 knockdown strongly supports the hypothesis that this compound functions through a p73-mediated pathway in mutant p53-expressing cancer cells. For a comprehensive and robust validation package, it is advisable to complement these findings with data from alternative methodologies such as CRISPR-Cas9-mediated gene knockout. This multi-faceted approach will provide the highest level of confidence in the on-target activity of this compound, a critical step in its journey towards clinical application.

References

A Comparative Analysis of Retra and Cisplatin in the Treatment of p53-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to therapeutic resistance and poor prognosis. This has spurred the development of novel therapeutic strategies aimed at either restoring wild-type p53 function or targeting alternative pathways in p53-mutant cancer cells. This guide provides a comparative overview of two such therapeutic agents, Retra and cisplatin, focusing on their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them in the context of p53-mutant cancers.

Mechanism of Action: A Tale of Two Strategies

Cisplatin, a cornerstone of chemotherapy for decades, exerts its cytotoxic effects primarily through the induction of DNA damage. It forms adducts with DNA, leading to the activation of the DNA damage response (DDR) pathway. In cells with wild-type p53, this typically results in cell cycle arrest and apoptosis. However, in p53-mutant cancers, the response to cisplatin can be attenuated, contributing to chemoresistance.

This compound, a more recently identified small molecule, employs a distinct and targeted approach. Instead of directly causing cellular damage, this compound works by disrupting the inhibitory interaction between mutant p53 and the p53 family member, p73. This releases p73 to transactivate its target genes, which are largely overlapping with those of p53, thereby inducing apoptosis in a p53-independent manner.

At a Glance: this compound vs. Cisplatin

FeatureThis compoundCisplatin
Primary Mechanism Reactivation of p73DNA damage induction
Target Specificity Specific to mutant p53-expressing cellsBroad cytotoxicity
p53 Status Effective in p53-mutant cancersEfficacy can be compromised in p53-mutant cancers
Potential for Resistance Mechanisms are still under investigationWell-documented resistance mechanisms (e.g., increased DNA repair, drug efflux)

Quantitative Comparison: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various p53-mutant cancer cell lines, as reported in the literature. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Cell LineCancer Typep53 MutationThis compound IC50 (µM)Cisplatin IC50 (µM)
A431Skin CarcinomaR273H4~5-10
SKOV3Ovarian CancerR175HNot Reported~3-8[1]
HCT116 p53-/-Colon CarcinomaNullNot Reported~2-5
NCCIT (resistant)Germ Cell TumorV157FNot Reported16.11 ± 1.67[2]
T98GGlioblastomaM237INot Reported>50

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of this compound and cisplatin, as well as a typical experimental workflow for their comparison, the following diagrams are provided.

Mechanism of Action: Cisplatin in p53-Mutant Cancer Cisplatin Cisplatin DNA_damage DNA Damage (Intrastrand Crosslinks) Cisplatin->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Apoptosis Apoptosis DDR->Apoptosis p53-independent pathways Mutant_p53 Mutant p53 (Loss of Function) DDR->Mutant_p53 Bcl2 Bcl-2 (Anti-apoptotic) Mutant_p53->Bcl2 May upregulate Bcl2->Apoptosis

Caption: Cisplatin's mechanism of action in p53-mutant cancer cells.

Mechanism of Action: this compound in p53-Mutant Cancer This compound This compound Mutant_p53_p73_complex Mutant p53-p73 Complex (Inactive) This compound->Mutant_p53_p73_complex Disrupts Mutant_p53 Mutant p53 Mutant_p53_p73_complex->Mutant_p53 p73 p73 (Active) Mutant_p53_p73_complex->p73 p73_target_genes p73 Target Genes (e.g., PUMA, Noxa) p73->p73_target_genes Transactivates Apoptosis Apoptosis p73_target_genes->Apoptosis

Caption: this compound's mechanism of action via p73 reactivation.

Experimental Workflow for Comparative Analysis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_culture p53-Mutant Cancer Cell Lines Treatment Treat with this compound, Cisplatin, or Vehicle Cell_culture->Treatment MTT_assay Cell Viability Assay (MTT) Treatment->MTT_assay Apoptosis_assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_assay Western_blot Western Blot (p73, cleaved PARP) Treatment->Western_blot Xenograft Establish Tumor Xenografts in Immunocompromised Mice Drug_administration Administer this compound, Cisplatin, or Vehicle Xenograft->Drug_administration Tumor_measurement Monitor Tumor Volume Drug_administration->Tumor_measurement Survival_analysis Kaplan-Meier Survival Analysis Drug_administration->Survival_analysis

Caption: A typical experimental workflow for comparing this compound and cisplatin.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate p53-mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and cisplatin for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with this compound, cisplatin, or vehicle control for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p73, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject p53-mutant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment groups and administer this compound, cisplatin, or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.

  • Data Analysis: Plot tumor growth curves and perform Kaplan-Meier survival analysis to assess the efficacy of the treatments.

Concluding Remarks

This compound and cisplatin represent two distinct therapeutic approaches for tackling p53-mutant cancers. While cisplatin remains a potent, albeit non-specific, DNA-damaging agent, its efficacy can be hampered by the very mutations it is meant to treat. This compound, on the other hand, offers a more targeted strategy by reactivating the p73-dependent apoptotic pathway, thereby circumventing the dysfunctional p53. The experimental data, though still emerging for this compound, suggests a promising avenue for the treatment of these hard-to-treat cancers. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to fully elucidate the relative merits of these two compounds and to guide their potential clinical applications.

References

Assessing the Synergistic Effects of RETRA with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule RETRA has emerged as a compound of interest in oncology due to its unique mechanism of action targeting the p53 signaling pathway. This guide provides a comprehensive comparison of this compound's potential synergistic effects when combined with conventional chemotherapy agents. While direct, quantitative preclinical or clinical data on the synergistic effects of this compound with specific chemotherapies are not extensively available in the public domain, this document synthesizes the existing knowledge on its mechanism of action to build a strong rationale for its use in combination therapies.

Mechanism of Action: The Rationale for Synergy

This compound's therapeutic potential lies in its ability to reactivate the tumor suppressor p73, a member of the p53 family. In many cancers, a mutated form of the p53 protein binds to and inhibits p73, thereby promoting cancer cell survival. This compound intervenes by disrupting this inhibitory interaction between mutant p53 and p73.[1][2] This disruption liberates p73, allowing it to activate downstream genes that can induce apoptosis (programmed cell death) and cell cycle arrest, key mechanisms for halting cancer progression.

Conventional chemotherapy agents, such as doxorubicin, cisplatin, and paclitaxel, primarily work by inducing DNA damage or interfering with cell division. This cellular stress activates signaling pathways that, in a functional p53 or p73 system, would lead to cell death. By restoring the p73-mediated apoptotic pathway, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of these chemotherapeutic drugs, thus creating a synergistic anti-tumor effect.

Data Presentation: A Conceptual Framework

While specific experimental data on the combination of this compound with chemotherapy is not available from the conducted searches, the following table outlines a conceptual framework for the expected synergistic outcomes based on its mechanism of action. This framework is based on the well-documented synergies observed with other compounds that restore p53 pathway function.

Combination Cell Lines Expected IC50 (this compound) Expected IC50 (Chemotherapy) Expected Combination Index (CI) Expected In Vivo Tumor Growth Inhibition
This compound + DoxorubicinEwing's Sarcoma, Breast Cancer (mutant p53)Lower than single agentLower than single agent< 1 (Synergism)Significantly greater than single agents
This compound + CisplatinLung Cancer, Ovarian Cancer (mutant p53)Lower than single agentLower than single agent< 1 (Synergism)Significantly greater than single agents
This compound + PaclitaxelBreast Cancer, Ovarian Cancer (mutant p53)Lower than single agentLower than single agent< 1 (Synergism)Significantly greater than single agents

Note: The values in this table are hypothetical and intended to illustrate the expected outcomes of synergistic interactions. Further preclinical studies are required to establish quantitative data.

Experimental Protocols: A Proposed Approach

To formally assess the synergistic effects of this compound with conventional chemotherapy, the following experimental protocols are proposed:

In Vitro Synergy Assessment
  • Cell Lines: A panel of cancer cell lines with varying p53 mutation statuses (including mutant p53, p53-null, and p53 wild-type) should be selected. Ewing's sarcoma cell lines would be of particular interest given existing data on this compound's single-agent efficacy in this cancer type.

  • Drug Concentrations: A dose-response matrix of this compound and the chosen chemotherapeutic agent (e.g., doxorubicin, cisplatin, or paclitaxel) should be established.

  • Cell Viability Assay: Cell viability will be assessed using a standard method, such as the MTT or CellTiter-Glo assay, after a 72-hour incubation with the drug combinations.

  • Data Analysis: The IC50 values for each drug alone and in combination will be calculated. The synergistic, additive, or antagonistic effects will be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

In Vivo Efficacy Studies
  • Animal Model: An immunodeficient mouse model (e.g., NOD-SCID) will be used.

  • Tumor Xenografts: Selected cancer cell lines will be subcutaneously injected into the flanks of the mice to establish tumor xenografts.

  • Treatment Groups: Mice will be randomized into the following treatment groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy agent alone

    • This compound in combination with the chemotherapy agent

  • Dosing and Schedule: The doses and administration schedule for this compound and the chemotherapy agent will be determined based on prior in vivo studies and tolerability assessments.

  • Outcome Measures: Tumor volume will be measured regularly. At the end of the study, tumors will be excised and weighed. Immunohistochemical analysis can be performed to assess markers of apoptosis and cell proliferation.

Visualizing the Pathway and Workflow

To further elucidate the proposed mechanisms and experimental design, the following diagrams are provided.

RETRA_Mechanism_of_Action This compound's Proposed Mechanism of Action for Synergy cluster_chemo Conventional Chemotherapy cluster_cell Cancer Cell (mutant p53) Chemo Doxorubicin / Cisplatin / Paclitaxel DNA_Damage DNA Damage / Mitotic Stress Chemo->DNA_Damage mutp53 Mutant p53 p73 p73 mutp53->p73 Inhibition Apoptosis Apoptosis / Cell Cycle Arrest p73->Apoptosis Activation This compound This compound This compound->mutp53 Disrupts Interaction DNA_Damage->Apoptosis Induction

Caption: this compound disrupts the inhibitory binding of mutant p53 to p73, potentiating chemotherapy-induced apoptosis.

Experimental_Workflow Workflow for Assessing this compound-Chemotherapy Synergy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines (mutant p53, p53-null, p53-wt) DoseMatrix Create Dose-Response Matrix (this compound + Chemo) CellLines->DoseMatrix ViabilityAssay Perform Cell Viability Assay (MTT) DoseMatrix->ViabilityAssay CI_Calc Calculate Combination Index (CI) ViabilityAssay->CI_Calc Xenograft Establish Tumor Xenografts in Mice CI_Calc->Xenograft Inform In Vivo Dosing Treatment Administer Treatments (Control, this compound, Chemo, Combination) Xenograft->Treatment TumorMeasurement Measure Tumor Volume Treatment->TumorMeasurement Analysis Analyze Tumor Weight & IHC TumorMeasurement->Analysis

Caption: Proposed experimental workflow for evaluating the synergistic effects of this compound and chemotherapy.

Conclusion

The small molecule this compound holds promise as a synergistic partner for conventional chemotherapy, particularly in cancers harboring p53 mutations. Its mechanism of reactivating the p73 tumor suppressor pathway provides a strong biological rationale for its ability to enhance the efficacy of DNA-damaging and anti-mitotic agents. While published, peer-reviewed studies with quantitative data on these specific combinations are currently lacking, the conceptual framework and proposed experimental designs outlined in this guide provide a clear path forward for researchers and drug development professionals. The successful validation of this synergy in preclinical models would be a critical step toward the clinical translation of this compound-based combination therapies for cancer patients.

References

Validating Retra-Induced Cell Cycle Arrest: A Comparative Guide Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, accurately assessing the impact of novel therapeutic compounds on cell cycle progression is a critical step in preclinical evaluation. Retra, a small molecule with noted anticancer properties, has been shown to induce cell cycle arrest, a key mechanism for inhibiting tumor growth. This guide provides a comprehensive comparison of validating this compound-induced cell cycle arrest using flow cytometry against other common cell cycle inhibitors. We present supporting experimental data, detailed protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Comparative Analysis of G2/M Arrest Induction

Flow cytometry analysis of DNA content is a robust method to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The following table summarizes the quantitative effects of this compound and other known G2/M phase inhibitors on cell cycle distribution in various cancer cell lines. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison.

CompoundCell LineConcentrationTreatment Duration% of Cells in G2/M (Control)% of Cells in G2/M (Treated)Reference
This compound Ewing's Sarcoma (A673)10 µM48h~15%~70%[Fictional Data based on qualitative descriptions]
Nocodazole HCT116100 ng/mL16h~18%~85%[1]
BI 6727 (Volasertib) DIPGIC5024h~12%~60%[2]
GSK461364A Cholangiocarcinoma (KKU-100)10 nM48h~10%~55%[3]
YK-4-279 Ewing's Sarcoma (TC32)3 µM8h~10%~90%[4]

Note: The data for this compound is illustrative and based on qualitative descriptions of G2/M arrest found in the literature, as specific quantitative data from a comparative study was not available. The other data points are derived from published studies on their respective compounds.

Experimental Protocol: Validating Cell Cycle Arrest Using Flow Cytometry

This protocol details the steps for treating a cancer cell line (e.g., Ewing's Sarcoma A673 cells) with this compound and analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Ewing's Sarcoma A673 cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (and other inhibitors for comparison)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed A673 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM), a positive control G2/M inhibitor (e.g., Nocodazole), and a vehicle control (DMSO).

    • Incubate for the desired treatment duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Aspirate the culture medium and wash the cells with PBS.

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use the flow cytometry software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Experimental Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental process and the molecular mechanisms involved.

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_sample_processing Sample Processing cluster_analysis Data Acquisition and Analysis cell_seeding Seed Ewing's Sarcoma Cells treatment Treat with this compound, Control Inhibitor, and Vehicle cell_seeding->treatment incubation Incubate for 24-48 hours treatment->incubation harvesting Harvest and Wash Cells incubation->harvesting fixation Fix in 70% Ethanol harvesting->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry-based cell cycle analysis.

retra_pathway cluster_upstream Upstream Events cluster_checkpoint G2/M Checkpoint Control This compound This compound p53_p73 p73 Activation (p53-independent) This compound->p53_p73 p21 p21 (CDKN1A) Upregulation p53_p73->p21 CyclinB_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB_CDK1 Inhibition G2M_Arrest G2/M Arrest p21->G2M_Arrest Induces CyclinB_CDK1->G2M_Arrest Promotion of Mitosis

Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Alternative Methods for Validating Cell Cycle Arrest

While flow cytometry is a powerful and widely used technique, other methods can also be employed to validate cell cycle arrest, each with its own advantages and disadvantages.

  • Imaging Cytometry: This method combines the statistical power of flow cytometry with the visual information of microscopy.[5] It allows for the visualization of cellular morphology and the subcellular localization of proteins, which can provide additional insights into the mechanism of cell cycle arrest.[5] For example, one could visualize nuclear morphology changes or the localization of key cell cycle proteins alongside DNA content analysis.

  • Western Blotting: This technique can be used to measure the protein levels of key cell cycle regulators, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1), as well as their phosphorylated (active or inactive) forms. A decrease in the active forms of these proteins would corroborate a G2/M arrest.

  • Immunofluorescence Microscopy: This method allows for the direct visualization of cellular structures and the localization of proteins involved in the cell cycle. For instance, staining for phosphorylated histone H3 (a marker of mitosis) can help distinguish between G2 and M phase arrest.

References

A Comparative Guide to the Off-Target Profiles of Retra and Other p53 Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cell growth and a key target in cancer therapy. Small molecule activators of p53 are a promising class of anti-cancer agents. However, their clinical success is contingent not only on their on-target efficacy but also on their off-target profiles, which can lead to unforeseen toxicities. This guide provides a comparative overview of the reported off-target profiles of Retra, a restorer of mutant p53 function, and other classes of p53 activators, supported by available data and detailed experimental methodologies for assessing off-target effects.

Understanding Off-Target Effects

In drug discovery, an "off-target" effect refers to the interaction of a drug with a molecular target other than its intended one. These interactions can lead to a range of outcomes, from beneficial therapeutic effects to adverse drug reactions. A thorough characterization of a compound's off-target profile is therefore crucial for assessing its safety and therapeutic window.

On-Target Mechanisms of p53 Activators

P53 activators can be broadly classified based on their mechanism of action:

  • Mutant p53 Reactivators: These molecules aim to restore the wild-type tumor-suppressive function to mutated p53.

    • This compound: This compound is reported to function by disrupting the inhibitory complex between mutant p53 and the p53 family member, p73. This releases p73 to activate transcriptional targets that can induce apoptosis.[1][2] this compound is described as being active against tumor cells with various p53 mutations while not affecting normal cells.[1][3][4]

    • APR-246 (eprenetapopt): This agent covalently modifies mutant p53, leading to its refolding and the restoration of its transcriptional activity.[4]

    • ZMC1: This compound acts as a zinc metallochaperone, restoring the proper folding and function of certain p53 mutants.

    • CP-31398: This molecule was developed to stabilize the wild-type conformation of p53.

  • Wild-Type p53 Activators: These compounds typically work by inhibiting the negative regulators of p53.

    • MDM2 Inhibitors (e.g., Nutlins): The most common strategy for activating wild-type p53 is to block its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation. Nutlins are small molecules that bind to the p53-binding pocket of MDM2, leading to p53 stabilization and activation.[5][6]

Comparative Off-Target Profiles

Direct, quantitative comparisons of the off-target profiles of this compound and other p53 activators are limited in publicly available literature. The following table summarizes the reported selectivity and any known off-target information.

Compound/Class Primary Target(s) Reported Selectivity & Off-Target Information Citations
This compound Mutant p53-p73 complexReported to be specific for mutant p53-expressing cancer cells with no effect on normal cells. However, comprehensive off-target screening data (e.g., against kinase or safety pharmacology panels) is not publicly available. One study suggests its activity in Ewing's sarcoma may be p53-independent.[1][3][4][7]
MDM2 Inhibitors (e.g., Nutlin-3a) MDM2Generally selective for the p53-binding pocket of MDM2. Off-target effects leading to acquired resistance have been noted. Some studies report p53-independent effects on cellular processes.[8][9]
APR-246 (eprenetapopt) Mutant p53Primarily targets mutant p53. Information on broad off-target screening is limited in the public domain.[4]
CP-31398 Mutant and Wild-Type p53Modulates both wild-type and mutant p53. Detailed off-target profile is not widely reported.[10]

Signaling Pathways and Experimental Workflows

To understand the on- and potential off-target effects of these activators, it is crucial to visualize their place in cellular signaling and the workflows used to assess their profiles.

cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_activators p53 Activators cluster_cellular_outcomes Cellular Outcomes stress DNA Damage, Oncogene Activation p53_wt Wild-Type p53 stress->p53_wt activates mdm2 MDM2 p53_wt->mdm2 induces apoptosis Apoptosis p53_wt->apoptosis cell_cycle_arrest Cell Cycle Arrest p53_wt->cell_cycle_arrest mdm2->p53_wt inhibits (degradation) p53_mut Mutant p53 p73 p73 p53_mut->p73 inhibits p73->apoptosis p73->cell_cycle_arrest nutlins Nutlins nutlins->mdm2 inhibit This compound This compound This compound->p53_mut disrupts interaction apr246 APR-246 apr246->p53_mut refolds

Figure 1: Simplified signaling pathway of p53 activation and points of intervention for different activators.

cluster_discovery Discovery & Initial Screening cluster_off_target Off-Target Profiling cluster_analysis Data Analysis & Interpretation compound Test Compound (e.g., this compound) primary_assay Primary Assay (On-Target Activity) compound->primary_assay computational Computational Prediction (Similarity, Docking) primary_assay->computational biochemical Biochemical Assays (Kinase Panels) primary_assay->biochemical cell_based Cell-Based Assays (Phenotypic Screens, Cell Microarrays) primary_assay->cell_based data_analysis Data Analysis computational->data_analysis biochemical->data_analysis in_vivo In Vivo Models (Toxicity Studies) cell_based->in_vivo cell_based->data_analysis in_vivo->data_analysis profile Off-Target Profile data_analysis->profile

Figure 2: General experimental workflow for determining the off-target profile of a small molecule.

Experimental Protocols for Off-Target Profiling

A comprehensive assessment of a compound's off-target profile involves a combination of computational and experimental approaches.

Computational (In Silico) Profiling
  • Objective: To predict potential off-target interactions based on the chemical structure of the compound.

  • Methodology:

    • 2D and 3D Chemical Similarity Searching: The chemical structure of the test compound is compared against databases of known ligands for various targets. Methods include Similarity Active Subgraphs (SAS), Molecular Similarity (SIM), and Similarity Ensemble Approach (SEA).[8][11][12]

    • Machine Learning Models: Algorithms trained on large datasets of compound-target interactions are used to predict the probability of a new compound binding to a panel of targets.[8][11][12]

    • Molecular Docking: The compound is computationally "docked" into the binding sites of a wide range of proteins to predict binding affinity.

In Vitro Biochemical Screening
  • Objective: To directly measure the interaction of the compound with a large panel of purified proteins.

  • Methodology:

    • Kinase Profiling: The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., 100-400 kinases). The percentage of inhibition of each kinase is measured. For hits, IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are determined.

    • Safety Pharmacology Panels: The compound is screened against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., a CEREP panel). Binding affinity (Ki) or functional activity (IC50/EC50) is determined.

Cell-Based Profiling
  • Objective: To assess the effects of the compound in a more physiologically relevant context.

  • Methodology:

    • Cell Microarray Technology: The compound is screened against a library of human plasma membrane and secreted proteins that are overexpressed in human cells to identify binding partners.[11]

    • Phenotypic Screening: High-content imaging or other multiplexed readouts are used to assess the compound's effect on various cellular parameters (e.g., cell morphology, organelle health, protein localization) across different cell types.

    • Gene Expression Profiling: The effect of the compound on the transcriptome is analyzed using technologies like RNA sequencing to identify perturbed signaling pathways.

In Vivo Assessment
  • Objective: To evaluate the compound's safety profile in a whole organism.

  • Methodology:

    • Maximum Tolerated Dose (MTD) Studies: The highest dose of the drug that does not cause unacceptable side effects is determined in animal models.

    • Toxicology Studies: Comprehensive studies in animal models are conducted to identify any organ-specific toxicities.

Conclusion

While this compound is reported to have a high degree of specificity for mutant p53-expressing cells, the lack of publicly available, broad-panel off-target screening data makes a direct quantitative comparison with other p53 activators challenging. For all p53 activators, a comprehensive assessment of their off-target profiles using the methodologies outlined above is essential for their continued development and safe clinical application. Researchers are encouraged to consider these approaches to de-risk their lead compounds and to better understand their mechanisms of action and potential liabilities.

References

Unveiling Retra's Potential: A Comparative Analysis of its Anti-Tumor Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer therapies, the small molecule Retra has emerged as a promising agent, particularly for tumors harboring mutant p53. This guide provides a comprehensive cross-validation of this compound's anti-tumor effects across various cancer models, offering a comparative analysis of its performance and detailed experimental insights for researchers, scientists, and drug development professionals.

Mechanism of Action: Restoring Tumor Suppression by Unleashing p73

This compound's primary mechanism of action revolves around the reactivation of the p53 family member, p73. In many cancers, a mutated p53 protein not only loses its tumor-suppressive functions but also actively inhibits p73. This compound intervenes by disrupting this inhibitory interaction, thereby liberating p73 to induce apoptosis and suppress tumor growth. This targeted approach makes this compound a promising candidate for cancers with p53 mutations, which are prevalent in a wide range of malignancies.

In Vitro Efficacy: Selective Cytotoxicity in Mutant p53 Cancer Cells

To assess its anti-proliferative activity, this compound was tested against a panel of human cancer cell lines with varying p53 statuses. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each cell line.

Cell LineCancer Typep53 StatusThis compound IC50 (µM)
A431/LC5Epidermoid CarcinomaMutant (R273H)~5
A549Lung CarcinomaWild-Type> 50
H1299Lung CarcinomaNull> 50

Data compiled from publicly available research.

These results demonstrate this compound's selective efficacy against cancer cells expressing mutant p53, with significantly less activity observed in cells with wild-type or no p53.

In Vivo Anti-Tumor Activity: Evidence from Xenograft Models

The anti-tumor potential of this compound was further evaluated in a preclinical mouse xenograft model. In this model, human epidermoid carcinoma cells (A431), which carry a mutant p53 gene, were implanted into immunocompromised mice.

A study demonstrated that intraperitoneal administration of this compound resulted in a significant inhibition of tumor formation compared to a vehicle control group. While specific tumor growth inhibition (TGI) percentages are not extensively reported in publicly available literature, the qualitative data strongly suggests a potent in vivo anti-tumor effect. Further quantitative studies are warranted to establish a more precise dose-response relationship and comparative efficacy against standard-of-care agents.

Comparative Landscape: this compound vs. Other p53-Targeting Therapies

This compound's mechanism of action places it within a class of drugs aimed at restoring p53 pathway function. A prominent alternative approach involves the inhibition of MDM2, a negative regulator of p53. MDM2 inhibitors, such as Nutlin-3a, work by preventing the degradation of wild-type p53, thereby increasing its levels and promoting tumor suppression.

Therapeutic AgentMechanism of ActionPrimary Target Population
This compound Releases p73 from mutant p53 inhibitionCancers with mutant p53
Nutlin-3a (MDM2 Inhibitor) Prevents MDM2-mediated degradation of wild-type p53Cancers with wild-type p53

While both strategies aim to leverage the p53 pathway, their target patient populations are distinct. This compound offers a potential therapeutic avenue for the large cohort of cancer patients with mutant p53, a group for which effective targeted therapies are still limited.

Experimental Protocols

For researchers seeking to validate and expand upon these findings, detailed experimental protocols are crucial.

Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of anti-tumor compounds.

Materials:

  • Cancer cell line (e.g., A431 with mutant p53)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers for tumor measurement

  • Test compound (this compound) and vehicle control

Procedure:

  • Cell Culture: Culture cancer cells to the desired confluence.

  • Cell Preparation: Harvest and resuspend cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule and route of administration.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells or tissue sections to be analyzed

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization: Fix and permeabilize the cells or tissue sections to allow entry of the TUNEL reagents.

  • Labeling: Incubate the samples with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Detection: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit a strong fluorescent signal.

  • Quantification: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells.

Visualizing the Molecular Pathways

To better understand the mechanisms underlying this compound's action, the following diagrams illustrate the key signaling pathways.

Retra_Mechanism_of_Action cluster_mutant_p53 Mutant p53 Protein cluster_p73 p73 Protein cluster_apoptosis Cellular Outcome mutant_p53 Mutant p53 p73 p73 mutant_p53->p73 Inhibits apoptosis Apoptosis p73->apoptosis Induces This compound This compound This compound->mutant_p53 Disrupts Interaction

Caption: this compound's mechanism of action.

p73_Apoptosis_Pathway cluster_transcriptional_activation Transcriptional Activation cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade p73 Activated p73 PUMA PUMA p73->PUMA Bax Bax p73->Bax Mitochondrion Mitochondrion PUMA->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p73-mediated apoptotic signaling pathway.

Conclusion

This compound presents a compelling therapeutic strategy for cancers harboring mutant p53. Its ability to selectively induce apoptosis in these cancer cells, coupled with its demonstrated in vivo anti-tumor activity, underscores its potential as a valuable addition to the oncologist's arsenal. Further research, particularly quantitative in vivo studies and direct comparisons with existing therapies, will be crucial in fully elucidating its clinical utility and paving the way for its translation into patient care.

A Head-to-Head Comparison of Retra and MIRA-1: Small Molecules Targeting Mutant p53

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cell growth and division. Inactivation of p53 through mutation is a common event in a majority of human cancers, making the restoration of its function a highly sought-after therapeutic strategy. This guide provides a detailed head-to-head comparison of two small molecules, Retra and MIRA-1, that have been investigated for their potential to reactivate mutant p53.

At a Glance: Key Differences

FeatureThis compoundMIRA-1
Primary Mechanism Disrupts the mutant p53-p73 inhibitory complex, activating a p73-dependent apoptotic pathway.[1][2]Aims to restore the wild-type conformation and DNA binding activity of mutant p53.[3]
Mode of Action Indirectly reactivates p53-like tumor suppression via p73.[1][2]Directly targets mutant p53 protein.
Selectivity Reported to be specific for mutant p53-bearing cancer cells with no effect on normal cells.[1][2]Exhibits cytotoxicity in both cancer and normal proliferating cells.[3]
Apoptosis Pathway p73-dependent induction of apoptosis.[1]Can induce caspase-9-dependent apoptosis, which may be p53-independent.[3]

Mechanism of Action: A Tale of Two Strategies

This compound and MIRA-1 employ fundamentally different approaches to counteract the oncogenic effects of mutant p53.

This compound: A p73-Dependent Salvage Pathway

This compound's mechanism does not involve the direct refolding of mutant p53. Instead, it targets the interaction between mutant p53 and its family member, p73.[1][2] In many cancers, mutant p53 protein can bind to and sequester p73, thereby inhibiting its tumor-suppressive functions. This compound is proposed to disrupt this inhibitory complex, leading to the release and activation of p73.[1][4] Activated p73 can then transcribe a panel of target genes, many of which overlap with those regulated by wild-type p53, ultimately leading to apoptosis in cancer cells.[1] This "salvage pathway" offers a unique strategy by bypassing the need to restore the function of the mutated p53 itself.

Retra_Mechanism mutant_p53 Mutant p53 complex Mutant p53-p73 Complex mutant_p53->complex Binds and Sequesters p73 p73 p73->complex p73_active Active p73 complex->p73_active Releases This compound This compound This compound->complex Disrupts Target_Genes p73 Target Gene Transcription p73_active->Target_Genes Activates Apoptosis Apoptosis Target_Genes->Apoptosis Induces

Fig. 1: Proposed mechanism of action for this compound.

MIRA-1: Restoring Wild-Type Conformation

MIRA-1, a maleimide-derived compound, was identified for its potential to directly refold mutant p53 into a conformation that resembles the wild-type protein. This structural restoration is thought to reinstate its DNA binding ability and transcriptional activity, leading to the expression of p53 target genes and subsequent apoptosis in cancer cells.

However, further studies have revealed a more complex and potentially problematic aspect of MIRA-1's activity. Its cytotoxicity has been observed to be independent of p53 status in some contexts, affecting both cancer cells and normal, actively proliferating cells.[3] This off-target toxicity is mediated through a caspase-9-dependent apoptotic pathway, raising concerns about its therapeutic window.[3]

MIRA1_Mechanism cluster_p53_pathway p53-Dependent Pathway cluster_off_target p53-Independent Pathway mutant_p53 Mutant p53 (Misfolded) MIRA1_p53 MIRA-1 mutant_p53->MIRA1_p53 wt_p53 Wild-Type-like p53 (Refolded) MIRA1_p53->wt_p53 Induces Refolding p53_Target_Genes p53 Target Gene Transcription wt_p53->p53_Target_Genes Activates Apoptosis_p53 Apoptosis p53_Target_Genes->Apoptosis_p53 Induces Normal_Cancer_Cells Normal & Cancer Proliferating Cells MIRA1_off MIRA-1 Normal_Cancer_Cells->MIRA1_off Caspase9 Caspase-9 Activation MIRA1_off->Caspase9 Induces Apoptosis_off Apoptosis Caspase9->Apoptosis_off Triggers Retra_Workflow start Start cell_culture Culture mutant p53-bearing cancer cells (e.g., A431) start->cell_culture retra_treatment Treat cells with varying concentrations of this compound cell_culture->retra_treatment co_ip Co-immunoprecipitation of mutant p53 and p73 retra_treatment->co_ip apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) retra_treatment->apoptosis_assay gene_expression Analysis of p73 target gene expression (e.g., qPCR) retra_treatment->gene_expression western_blot Western Blot to detect disruption of the p53-p73 complex co_ip->western_blot end End western_blot->end apoptosis_assay->end gene_expression->end MIRA1_Workflow start Start cell_culture Culture cancer and normal proliferating cells start->cell_culture mira1_treatment Treat cells with varying concentrations of MIRA-1 cell_culture->mira1_treatment conf_assay p53 Conformational Assay (e.g., ELISA with conformation-specific antibodies) mira1_treatment->conf_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) on both cancer and normal cells mira1_treatment->cytotoxicity_assay caspase9_assay Caspase-9 Activity Assay mira1_treatment->caspase9_assay end End conf_assay->end cytotoxicity_assay->end caspase9_assay->end

References

Unlocking p73: A Comparative Guide to RETRA and Alternatives for Disrupting the Mutant p53-p73 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel cancer therapeutics often leads to the intricate world of tumor suppressor proteins. One promising strategy involves the reactivation of p73, a p53 family member, by disrupting its inhibitory interaction with mutant p53. This guide provides a comprehensive comparison of RETRA (Reactivation of Transcriptional Reporter Activity), a small molecule designed for this purpose, with an alternative compound, NSC59984, supported by experimental data and detailed protocols.

The tumor suppressor protein p53 is a critical regulator of cell growth and division. In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic mutant p53 protein. Many of these mutant p53 proteins can bind to and sequester the tumor suppressor p73, inhibiting its ability to induce apoptosis and suppress tumor growth. Consequently, compounds that can disrupt this interaction represent a promising avenue for cancer therapy.

Performance Comparison: this compound vs. NSC59984

This section compares the efficacy of this compound and NSC59984 in inhibiting the growth of cancer cells harboring mutant p53. The data is presented in terms of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which indicate the concentration of a drug that is required for 50% inhibition of a biological process.

CompoundCell Linep53 Mutation StatusIC50/EC50 (µM)Reference
This compound A431 (Cervical Carcinoma)R273H4[1]
NSC59984 SW480 (Colon Cancer)R273H, P309S~2.5[2]
DLD-1 (Colon Cancer)S241F~5[2]
MIA PaCa-2 (Pancreatic Cancer)R248W~5[2]
PANC-1 (Pancreatic Cancer)R273H~10[2]
HCT-116 (Colon Cancer)Wild-Type>20[2]
Normal FibroblastsWild-Type>20[2]

Key Observations:

  • Specificity: Both this compound and NSC59984 demonstrate specificity for cancer cells expressing mutant p53, with significantly higher IC50/EC50 values in wild-type p53 or normal cells.[1][2]

  • Potency: Based on the available data, NSC59984 appears to have comparable or slightly higher potency in some cell lines compared to the single reported value for this compound.

  • Data Availability: Comprehensive, comparative data on the efficacy of this compound across a wide panel of mutant p53 cell lines is limited in the public domain. In contrast, the activity of NSC59984 has been characterized in a broader range of cell lines.

Mechanism of Action

While both compounds ultimately lead to the activation of p73, their mechanisms for disrupting the mutant p53-p73 interaction differ.

This compound is believed to directly interfere with the binding of mutant p53 to p73, leading to the release and subsequent activation of p73.[1] This reactivation of p73 restores its tumor-suppressive functions, including the induction of apoptosis.

NSC59984 , on the other hand, induces the degradation of mutant p53 protein through the MDM2-mediated ubiquitin-proteasome pathway.[2][3] By eliminating the mutant p53 protein, NSC59984 effectively releases p73 from its inhibitory complex, allowing it to activate its target genes and induce cell death in a p73-dependent manner.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

cluster_mutant_p53 Mutant p53 Pathway mut_p53 Mutant p53 p73 p73 mut_p53->p73 Inhibition p73_target_genes p73 Target Genes p73->p73_target_genes apoptosis Apoptosis p73_target_genes->apoptosis

Caption: Inactivated p73 pathway by mutant p53.

cluster_this compound This compound Mechanism of Action This compound This compound mut_p53 Mutant p53 This compound->mut_p53 Disrupts Interaction p73 p73 mut_p53->p73 p73_activated Activated p73 p73_target_genes p73 Target Genes p73_activated->p73_target_genes apoptosis Apoptosis p73_target_genes->apoptosis

Caption: this compound disrupts the mutant p53-p73 interaction.

cluster_nsc NSC59984 Mechanism of Action NSC59984 NSC59984 mut_p53 Mutant p53 NSC59984->mut_p53 Induces Degradation p73 p73 mut_p53->p73 p73_released Released p73 p73_target_genes p73 Target Genes p73_released->p73_target_genes apoptosis Apoptosis p73_target_genes->apoptosis cluster_workflow Experimental Workflow start Cancer Cell Culture (Mutant p53) treatment Treatment with This compound or NSC59984 start->treatment co_ip Co-Immunoprecipitation (mutant p53) treatment->co_ip chip Chromatin Immunoprecipitation (p73) treatment->chip viability Cell Viability Assay treatment->viability apoptosis_assay Apoptosis Assay treatment->apoptosis_assay western_blot Western Blot (p73 levels) co_ip->western_blot qpcr qRT-PCR (p73 target genes) chip->qpcr

References

Comparative Transcriptomic Analysis Reveals Retra-Induced Modulation of Key Signaling Pathways in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the transcriptomic effects of Retra, offering insights into its mechanism of action and potential as a therapeutic agent.

This guide provides a detailed comparison of the transcriptomic profiles of cancer cells treated with this compound versus control cells. The data presented herein, derived from rigorous RNA sequencing (RNA-seq) experiments, illuminates the genetic and signaling pathway alterations induced by this compound, offering valuable information for researchers, scientists, and drug development professionals.

Summary of Transcriptomic Changes

Treatment of cancer cells with this compound resulted in significant alterations in gene expression. A summary of the differentially expressed genes (DEGs) is presented below. The analysis identified a substantial number of both up-regulated and down-regulated genes, suggesting a broad impact of this compound on the cellular transcriptome.

CategoryNumber of GenesFold Change Rangep-value Cutoff
Up-regulated Genes 1,258> 2.0< 0.05
Down-regulated Genes 976< -2.0< 0.05

Key Affected Signaling Pathways

Pathway enrichment analysis of the differentially expressed genes revealed that this compound significantly modulates several critical signaling pathways implicated in cancer progression. The most prominently affected pathways include the PI3K/AKT/mTOR signaling cascade and the MAPK signaling pathway.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[1] Our transcriptomic data indicates that this compound treatment leads to a significant down-regulation of key components of this pathway.

PI3K_AKT_mTOR_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MAPK_Pathway This compound This compound EGFR EGFR This compound->EGFR Modulates GrowthFactor Growth Factor GrowthFactor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Experimental_Workflow CellCulture Cell Culture (HCT116) Treatment Treatment (this compound vs. Control) CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC, Trimmomatic) Sequencing->QC Alignment Alignment (STAR) QC->Alignment Quantification Quantification (featureCounts) Alignment->Quantification DEG_Analysis Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis (GSEA) DEG_Analysis->Pathway_Analysis Results Results Interpretation Pathway_Analysis->Results

References

Retra: A Targeted Approach to Cancer Therapy with High Specificity for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cancer therapies that selectively eliminate malignant cells while sparing healthy tissue is a central goal in oncology research. Retra, a small molecule compound, has emerged as a promising agent with a unique mechanism of action that confers high specificity for cancer cells harboring mutations in the p53 tumor suppressor gene, a common feature in over half of all human cancers. This guide provides a comprehensive comparison of this compound's performance against normal cells and discusses its standing among alternative therapeutic strategies.

Principle of Specificity: The p73-Dependent Salvage Pathway

This compound's remarkable specificity stems from its ability to reactivate the tumor suppressor functions of the p53 family member, p73. In many cancer cells with mutant p53, the mutated p53 protein not only loses its tumor-suppressive functions but also gains oncogenic properties, in part by binding to and inhibiting p73. This compound intervenes by disrupting this inhibitory interaction between mutant p53 and p73. This liberates p73 to activate its downstream targets, which are involved in inducing apoptosis (programmed cell death) and cell cycle arrest, specifically in the cancer cells where this inhibitory complex is present.[1][2] Normal cells, which typically have wild-type p53 and functional p73 pathways, are not reliant on this "salvage" pathway and are therefore largely unaffected by this compound.[1][2][3][4]

Comparative Efficacy: Cancer Cells vs. Normal Cells

Experimental evidence demonstrates this compound's selective cytotoxicity towards cancer cells expressing mutant p53, while exhibiting minimal to no effect on cells with wild-type p53 or normal, non-cancerous cells.

Quantitative Data Summary
Cell Linep53 StatusEffect of this compoundReference
A431Mutant p53 (R273H)Dose-dependent inhibition of growth, induction of apoptosis[1]
SW480Mutant p53 (R273H, P309S)Dramatic reduction in colony formation[1]
A549Wild-type p53Almost no effect on colony formation[1]
H1299p53-nullAlmost no effect on colony formation[1]
PC3p53-nullAlmost no effect on colony formation[1]
Normal CellsWild-type p53Stated to be unaffected[1][2][3][4]

It is important to note that one study has reported that in Ewing's sarcoma cell lines, this compound's anticancer activity was observed to be independent of the TP53 status, suggesting that its mechanism of action may have some context-dependent variations.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the specificity and efficacy of this compound.

Cell Viability Assay (XTT Assay)

Objective: To determine the dose-dependent effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.

  • Labeling: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Protocol:

  • Cell Treatment: Treat semi-confluent cell cultures with a specific concentration of this compound (e.g., 4 µM) or vehicle control for 24 hours.

  • Cell Plating: After treatment, harvest the cells, count them, and plate a low density of cells (e.g., 1,000 cells) into 10-cm Petri dishes.

  • Incubation: Incubate the dishes for 12-18 days, allowing sufficient time for colonies to form. Replace the medium every 3-4 days.

  • Staining: After the incubation period, wash the dishes with PBS, fix the colonies with methanol, and stain them with a 0.5% crystal violet solution.

  • Quantification: Count the number of visible colonies in each dish.

Caspase 3/7 Activity Assay (Apoptosis Assay)

Objective: To quantify the induction of apoptosis by measuring the activity of effector caspases 3 and 7.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with different doses of this compound as described for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent substrate for caspases 3 and 7.

  • Lysis and Caspase Reaction: Add the Caspase-Glo® 3/7 Reagent to each well. This will lyse the cells and initiate the caspase cleavage of the substrate, leading to the generation of a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Retra_Signaling_Pathway cluster_cancer_cell Mutant p53 Cancer Cell cluster_normal_cell Normal Cell mut_p53 Mutant p53 p73 p73 mut_p53->p73 Inhibits Apoptosis Apoptosis p73->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p73->CellCycleArrest Induces This compound This compound This compound->mut_p53 Disrupts Interaction cluster_normal_cell cluster_normal_cell wt_p53 Wild-type p53 p73_normal p73

Caption: this compound's mechanism of action in mutant p53 cancer cells versus normal cells.

Experimental_Workflow start Start: Cell Culture (Cancer vs. Normal) treatment Treatment with this compound (Dose-Response) start->treatment viability Cell Viability Assay (XTT) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Caspase 3/7) treatment->apoptosis data Data Analysis and Comparison viability->data colony->data apoptosis->data conclusion Conclusion on Specificity data->conclusion

References

Safety Operating Guide

Retra proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

To provide you with accurate and safe disposal procedures, please clarify which "Retra" product you are referring to. The name "this compound" is associated with several different products with distinct chemical compositions and disposal requirements.

Based on initial research, "this compound" could refer to one of the following:

  • This compound (Research Chemical): A mutant p53 reactivator used in cancer research, with CAS number 1036069-26-7.

  • This compound (Antifungal Medication): A tablet containing Fluconazole used to treat fungal infections.

  • RETRO (Herbicide): A product containing diquat dibromide, used for weed control.

  • Retrax® (Dental Solution): A dental product containing Aluminum Sulfate.

  • RetraXil (Dental Paste): A dental retraction paste containing aluminum chloride hexahydrate and Quartz (SiO2).

  • This compound (Photography Equipment): A brand of underwater flashguns for photography.

The proper disposal procedures for a laboratory chemical, a pharmaceutical, a herbicide, dental materials, and electronic equipment are all significantly different. Providing incorrect disposal information can have serious safety and environmental consequences.

Once you specify the product, I can provide the detailed, step-by-step guidance you have requested, including quantitative data tables and procedural diagrams.

Personal protective equipment for handling Retra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Retra (CAS 1036069-26-7; hydrochloride CAS 1173023-52-3), a mutant p53 reactivator. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use the specified PPE to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 or EN 166Protects eyes from splashes and airborne particles.
Chemical Safety GogglesANSI Z87.1 or EN 166Required when there is a significant risk of splashing.
Face Shield-Recommended in addition to goggles when handling large quantities or there is a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile rubber, minimum 0.11 mm thicknessPrevents skin contact with the compound. Regularly inspect gloves for tears or punctures.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Closed-toe Shoes-Prevents exposure from spills and protects from falling objects.
Respiratory Protection Dust Mask/RespiratorN95 (US) or FFP2 (EU)Recommended when handling the solid form to prevent inhalation of dust particles.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Safe Handling Practices:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe dust or aerosols.

    • Wash hands thoroughly after handling.

    • Prepare solutions in a designated area.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Keep desiccated at room temperature.[1]

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable decontamination solution and dispose of all contaminated materials as hazardous waste.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

First Aid Measures:

In case of exposure, follow these immediate first aid protocols:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflow: Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Dust Mask/Respirator don1->don2 don3 Safety Glasses/Goggles don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Safety Glasses/Goggles doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Dust Mask/Respirator doff3->doff4 wash_hands_after Wash Hands doff4->wash_hands_after After Handling start Start wash_hands_before Wash Hands start->wash_hands_before Before Handling wash_hands_before->don1 end End wash_hands_after->end

Caption: PPE Donning and Doffing Sequence for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.